molecular formula C7H3BrF3N3 B592003 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine CAS No. 1260817-66-0

3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

Cat. No.: B592003
CAS No.: 1260817-66-0
M. Wt: 266.021
InChI Key: ZNTPSRMZXHASPS-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine ( 1260817-66-0) is a versatile chemical intermediate of significant interest in pharmaceutical research and development. This compound belongs to the imidazo[1,2-b]pyridazine chemical class, a privileged scaffold recognized for its prevalence in biologically active molecules and its ability to inhibit various therapeutic targets . The molecular formula is C 7 H 3 BrF 3 N 3 , and it has a molecular weight of 266.02 g/mol . The primary research value of this compound lies in its role as a key synthetic building block for the discovery and optimization of new therapeutic agents. The bromine atom at the 3-position serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing researchers to introduce diverse aromatic and heteroaromatic systems . This synthetic utility is crucial for creating compound libraries for structure-activity relationship (SAR) studies. Simultaneously, the electron-withdrawing trifluoromethyl group at the 2-position can enhance metabolic stability, modulate lipophilicity, and influence the compound's binding affinity to biological targets . In medicinal chemistry, derivatives based on the imidazo[1,2-b]pyridazine core have demonstrated potent inhibitory activities against a range of kinases, which are important targets in oncology and inflammatory diseases . Research has shown that such compounds can be designed to inhibit Transforming Growth Factor-β Activated Kinase 1 (TAK1), a promising target for multiple myeloma therapy, with activities in the nanomolar range . This scaffold is also found in inhibitors for other kinases, including VEGFR2 and BCR-ABL, highlighting its broad applicability in drug discovery projects . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research and chemical synthesis. It is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to handle this compound with appropriate precautions in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

3-bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-6-5(7(9,10)11)13-4-2-1-3-12-14(4)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTPSRMZXHASPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2N=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857625
Record name 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260817-66-0
Record name 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in modern medicinal chemistry. Its unique structural combination—a privileged imidazo[1,2-b]pyridazine core, a reactive bromine handle, and an electron-withdrawing trifluoromethyl group—makes it a highly valuable starting material for the synthesis of targeted therapeutic agents. This guide details its physicochemical properties, outlines synthetic strategies, explores its reactivity and derivatization potential, and discusses its applications in drug discovery, with a focus on kinase inhibitor development. Safety, handling, and analytical aspects are also covered to provide a complete resource for researchers and drug development professionals.

Introduction to the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine ring system is classified as a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets. The fused heterocyclic structure provides a rigid, three-dimensional conformation that can be strategically decorated with functional groups to optimize interactions with specific enzyme active sites or receptors.

Derivatives of this scaffold have shown a wide range of biological activities and are particularly prominent in the development of kinase inhibitors.[1][2] The nitrogen atoms in the rings act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in many kinase active sites. The introduction of a 2-(trifluoromethyl) group often enhances metabolic stability and can improve cell permeability and binding affinity. The 3-bromo substituent is of paramount strategic importance, serving as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions.[1]

Core Compound Properties

CAS Number: 1260817-66-0 [3][4][5]

The fundamental physicochemical properties of this compound are summarized below. This data is critical for planning reactions, purification, and formulation.

PropertyValueSource(s)
CAS Number 1260817-66-0[3][4][5][6]
Molecular Formula C₇H₃BrF₃N₃[3][4]
Molecular Weight 266.02 g/mol [3][4]
Purity Typically ≥96%[3][6]
Appearance Form not specified, likely a solid-
Storage Conditions 2-8°C, under inert atmosphere[3][6]

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not detailed in the provided literature, a logical synthetic pathway can be constructed based on established methodologies for related imidazo[1,2-b]pyridazines. The key is the cyclization reaction between a substituted aminopyridazine and an α-halocarbonyl compound.

A plausible synthetic approach would involve:

  • Starting Material Selection : The synthesis would likely begin with a 3-amino-6-halopyridazine and a trifluoromethylated α-bromocarbonyl reagent.

  • Cyclocondensation : The nucleophilic amino group of the pyridazine attacks the electrophilic carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the fused imidazo[1,2-b]pyridazine ring system.

  • Halogenation : If not already present, the bromine at the 3-position can be introduced via electrophilic bromination, for instance, using N-Bromosuccinimide (NBS), a common reagent for this transformation on the electron-rich imidazole ring.[7]

G cluster_0 Plausible Synthetic Workflow start1 3-Aminopyridazine Derivative intermediate 2-(trifluoromethyl)imidazo[1,2-b]pyridazine start1->intermediate Cyclocondensation start2 Trifluoromethylated α-haloketone start2->intermediate product This compound intermediate->product Electrophilic Bromination reagent NBS (N-Bromosuccinimide) reagent->product

Caption: A plausible synthetic route to the target compound.

Chemical Reactivity and Derivatization Potential

The true value of this compound for researchers lies in its capacity for selective derivatization. The bromine atom at the C3 position is the primary site for synthetic modification.

Key Reactions:

  • Metal-Catalyzed Cross-Coupling: The C-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions. This enables the facile introduction of a wide array of substituents, which is the cornerstone of modern library synthesis for drug discovery.

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or heteroaryl groups.[1]

    • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine functionalities.

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, often used as linkers.

The electron-withdrawing nature of the trifluoromethyl group at the C2 position modulates the electron density of the ring system, influencing the reactivity at the C3 position and potentially affecting the binding characteristics of the final molecule.

G cluster_reactions Derivatization via Cross-Coupling cluster_products Diverse Compound Library Core This compound (Core Scaffold) Suzuki Suzuki Coupling (+ Boronic Acid) Core->Suzuki Pd Catalyst Buchwald Buchwald-Hartwig (+ Amine) Core->Buchwald Sonogashira Sonogashira Coupling (+ Alkyne) Core->Sonogashira Prod1 Aryl/Heteroaryl Substituted Derivatives Suzuki->Prod1 C-C Bond Formation Prod2 Amino-Substituted Derivatives Buchwald->Prod2 C-N Bond Formation Prod3 Alkynyl-Linked Derivatives Sonogashira->Prod3 C-C Bond Formation

Caption: Derivatization workflow using the core scaffold.

Applications in Drug Discovery

The primary application of this compound is as a key intermediate for synthesizing novel therapeutic agents, especially kinase inhibitors for oncology.

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: The imidazo[1,2-b]pyridazine scaffold is being actively explored for the development of next-generation TRK inhibitors. These inhibitors aim to overcome acquired resistance to existing therapies, such as those caused by mutations like G595R and G667C in the kinase domain.[8] The ability to rapidly diversify the molecule via the 3-bromo position is critical for tuning selectivity and overcoming resistance.[8]

  • TAK1 Inhibitors: Derivatives have been investigated as potent and selective inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a target implicated in the survival of multiple myeloma cells.[1]

  • Other Kinase Targets: The scaffold has been used to develop inhibitors for other kinases, such as FLT3, which is a significant target in acute myeloid leukemia (AML).[1]

  • Antiparasitic Agents: Related scaffolds, such as 3-nitroimidazo[1,2-b]pyridazines, have demonstrated potent and selective sub-nanomolar activity against parasites like Giardia lamblia, highlighting the versatility of the core structure.[9]

Analytical and Spectroscopic Data

Commercial suppliers of this compound typically provide a certificate of analysis that includes data from standard analytical techniques.[3][5] Researchers should expect to confirm the identity and purity of the material using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): LC-MS to confirm the molecular weight and purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity profile.

Safety, Handling, and Storage Protocol

As a research chemical, this compound must be handled with appropriate precautions. The following protocol is based on available safety data.[3]

Hazard Identification:

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335).[3]

Step-by-Step Handling Protocol:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Wear a standard laboratory coat.

    • Wear nitrile or neoprene gloves. Change gloves immediately if contamination occurs.

    • Wear chemical safety goggles or a face shield to protect against splashes.

  • Dispensing: When weighing or transferring the solid, use spark-proof tools and techniques that minimize dust generation.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[11]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

  • Storage: Store the container tightly sealed in a cool (2-8°C), dry, and well-ventilated area away from strong oxidizing agents.[3][6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its defined structure, anchored by the privileged imidazo[1,2-b]pyridazine core, and its synthetically versatile brominated handle, provide an efficient entry point to novel chemical space. Its demonstrated utility in the synthesis of potent and selective kinase inhibitors underscores its importance in the ongoing search for targeted therapies for cancer and other diseases. This guide provides the core knowledge base for researchers to effectively and safely utilize this powerful building block in their drug discovery programs.

References

  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
  • PubChem. (n.d.). 3-Bromoimidazo(1,2-b)pyridazine. Retrieved from [Link]

  • Capot Chemical. (2009). MSDS of 3-Bromo-2-(trifluoromethyl)pyridine. Retrieved from [Link]

  • ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. Retrieved from [Link]

  • PubMed. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine: A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, including its molecular weight, and explore its synthesis, reactivity, and critical applications in the development of targeted therapeutics, particularly protein kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile scaffold.

Introduction: The Imidazo[1,2-b]pyridazine Core in Drug Discovery

The imidazo[1,2-b]pyridazine ring system is a "privileged" scaffold in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. This bicyclic heteroaromatic system is a bioisostere of purine and is recognized by the active sites of numerous enzymes, particularly protein kinases. Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research.

The strategic functionalization of the imidazo[1,2-b]pyridazine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The title compound, this compound, is a highly valuable derivative, offering two key features for drug design: a reactive bromine atom at the 3-position, ideal for introducing molecular diversity via cross-coupling reactions, and a trifluoromethyl group at the 2-position, which can enhance metabolic stability, binding affinity, and cell permeability.

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
Molecular Weight 266.02 g/mol [1]
Molecular Formula C₇H₃BrF₃N₃[1]
CAS Number 1260817-66-0[1]
Appearance White to light yellow crystalline solid
Purity Typically ≥96%[1]
Storage 2-8°C, protected from light and moisture[1]

Synthesis and Spectroscopic Characterization

While specific, detailed, and publicly available protocols for the synthesis of this compound are scarce, a plausible synthetic route can be proposed based on established methods for the construction of the imidazo[1,2-b]pyridazine scaffold and its subsequent functionalization.

Proposed Synthetic Pathway

The synthesis likely proceeds through a two-step sequence:

  • Cyclocondensation: Reaction of a 3-amino-pyridazine with a trifluoromethyl-containing α-haloketone or equivalent.

  • Bromination: Electrophilic bromination of the resulting 2-(trifluoromethyl)imidazo[1,2-b]pyridazine at the C3 position.

Synthetic Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Bromination A 3-Aminopyridazine C 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine A->C Reflux, Ethanol B 3-Bromo-1,1,1-trifluoropropan-2-one B->C D 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine F This compound D->F Acetonitrile, Reflux E N-Bromosuccinimide (NBS) E->F

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative):

Step 1: Synthesis of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine

  • To a solution of 3-aminopyridazine (1.0 eq) in ethanol, add 3-bromo-1,1,1-trifluoropropan-2-one (1.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(trifluoromethyl)imidazo[1,2-b]pyridazine.

Step 2: Synthesis of this compound

  • Dissolve 2-(trifluoromethyl)imidazo[1,2-b]pyridazine (1.0 eq) in acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture and remove the solvent in vacuo.

  • The residue can be purified by recrystallization or column chromatography to yield the final product.

Spectroscopic Analysis (Predicted)

While commercial vendors confirm the structure by NMR, publicly available spectra are limited. The following are predicted spectroscopic characteristics based on analysis of the parent scaffold and related fluorinated heterocycles.

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing three signals corresponding to the protons on the pyridazine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the trifluoromethyl group and the bromine atom.

    • δ 8.5-8.7 ppm (doublet, 1H, H-6)

    • δ 8.0-8.2 ppm (doublet, 1H, H-8)

    • δ 7.4-7.6 ppm (doublet of doublets, 1H, H-7)

  • ¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

    • δ 140-150 ppm (quartet, C-2)

    • δ 115-125 ppm (quartet, -CF₃)

    • Other aromatic carbons will appear in the range of δ 110-150 ppm. The C-3 carbon bearing the bromine will be significantly shifted.

  • ¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is typically in the range of -60 to -70 ppm relative to CFCl₃.

  • Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation may involve the loss of Br, CF₃, or HCN.

Reactivity and Applications in Medicinal Chemistry

The chemical reactivity of this compound is dominated by the C-Br bond at the 3-position. This site is highly amenable to palladium-catalyzed cross-coupling reactions, providing a powerful tool for the synthesis of diverse libraries of compounds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis and is particularly well-suited for the functionalization of this scaffold. It allows for the formation of a C-C bond between the C3 position of the imidazo[1,2-b]pyridazine core and a wide variety of aryl and heteroaryl boronic acids or esters. This reaction is instrumental in building the complex molecular architectures required for potent and selective kinase inhibitors.

Suzuki-Miyaura Coupling A This compound D 3-Aryl-2-(trifluoromethyl)imidazo[1,2-b]pyridazine A->D Suzuki-Miyaura Coupling B Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O)

Figure 2: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a degassed solvent system, typically a mixture of dioxane and water.

  • Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed (monitored by LC-MS).

  • After cooling, perform an aqueous workup, extracting the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Application as a Kinase Inhibitor Scaffold

The imidazo[1,2-b]pyridazine scaffold has been successfully employed in the development of numerous kinase inhibitors. The 3-position is often a key vector for exploring the solvent-front region of the ATP-binding pocket, while substituents at other positions, such as C6, can be modified to enhance selectivity and potency.

  • BCR-ABL Inhibitors: Derivatives of the imidazo[1,2-b]pyridazine core have shown potent activity against the T315I "gatekeeper" mutant of BCR-ABL, a kinase implicated in chronic myeloid leukemia (CML), which is resistant to many first- and second-generation inhibitors.[2]

  • TAK1 Inhibitors: The scaffold has been utilized to develop potent and selective inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a target in multiple myeloma.[3]

  • Other Kinase Targets: The versatility of this scaffold has led to the discovery of inhibitors for a range of other kinases, including Mps1, Tyk2, and ALK, which are targets in various cancers.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: The compound is associated with the following hazard statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

    • Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.

    • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile building block for drug discovery and development. Its unique combination of a privileged heterocyclic core, a reactive handle for diversification, and a trifluoromethyl group for modulating physicochemical properties makes it an attractive starting point for the synthesis of novel kinase inhibitors and other targeted therapeutics. A thorough understanding of its synthesis, reactivity, and handling is crucial for unlocking its full potential in the pursuit of new medicines.

References

  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
  • Huang, W. S., et al. (2010). Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant. Journal of Medicinal Chemistry, 53(12), 4701-4719.

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and a detailed synthetic protocol for the preparation of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine, a heterocyclic scaffold of significant interest in medicinal chemistry. The imidazo[1,2-b]pyridazine core is a recognized privileged structure, forming the basis of numerous biologically active compounds with applications as kinase inhibitors and other therapeutic agents.[1][2] The introduction of a trifluoromethyl group at the 2-position and a bromine atom at the 3-position offers valuable handles for further chemical elaboration and modulation of physicochemical properties, making this a key intermediate in drug discovery programs.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a two-step sequence:

  • Cyclocondensation: Formation of the imidazo[1,2-b]pyridazine core by reacting 3-aminopyridazine with a suitable trifluoromethylated two-carbon building block.

  • Regioselective Bromination: Introduction of a bromine atom at the C3 position of the pre-formed 2-(trifluoromethyl)imidazo[1,2-b]pyridazine ring system.

This strategy allows for the controlled installation of the desired substituents and is supported by analogous transformations reported in the literature for related heterocyclic systems.

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Regioselective Bromination 3-aminopyridazine 3-aminopyridazine Intermediate_A 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine 3-aminopyridazine->Intermediate_A Reaction 3-bromo-1,1,1-trifluoropropan-2-one 3-bromo-1,1,1-trifluoropropan-2-one 3-bromo-1,1,1-trifluoropropan-2-one->Intermediate_A Reagent Intermediate_B 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine Final_Product This compound Intermediate_B->Final_Product Reaction NBS N-Bromosuccinimide (NBS) NBS->Final_Product Reagent

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocol

Part 1: Synthesis of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine

The initial step involves the construction of the imidazo[1,2-b]pyridazine core. This is achieved through the condensation of 3-aminopyridazine with a trifluoromethylated α-haloketone, such as 3-bromo-1,1,1-trifluoropropan-2-one. This reaction is a variation of the well-established Tschitschibabin reaction for the synthesis of imidazo-fused heterocycles.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Aminopyridazine95.101.0 g10.5 mmol
3-Bromo-1,1,1-trifluoropropan-2-one192.952.24 g11.6 mmol
Sodium Bicarbonate (NaHCO₃)84.011.32 g15.8 mmol
Ethanol (EtOH)46.0750 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminopyridazine (1.0 g, 10.5 mmol) and ethanol (50 mL).

  • Stir the mixture at room temperature until the 3-aminopyridazine is fully dissolved.

  • Add sodium bicarbonate (1.32 g, 15.8 mmol) to the solution.

  • In a separate beaker, dissolve 3-bromo-1,1,1-trifluoropropan-2-one (2.24 g, 11.6 mmol) in a minimal amount of ethanol and add it dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 2-(trifluoromethyl)imidazo[1,2-b]pyridazine as a solid.

Part 2: Synthesis of this compound

The second step is the regioselective bromination of the synthesized 2-(trifluoromethyl)imidazo[1,2-b]pyridazine at the C3 position. The imidazole ring of the imidazo[1,2-b]pyridazine system is electron-rich and susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and sterically accessible site.[3] N-Bromosuccinimide (NBS) is an effective and mild brominating agent for this transformation.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(Trifluoromethyl)imidazo[1,2-b]pyridazine187.121.0 g5.34 mmol
N-Bromosuccinimide (NBS)177.981.05 g5.88 mmol
Acetonitrile (MeCN)41.0525 mL-

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-(trifluoromethyl)imidazo[1,2-b]pyridazine (1.0 g, 5.34 mmol) in acetonitrile (25 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 g, 5.88 mmol) portion-wise to the cooled solution while stirring.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to yield this compound as a crystalline solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To verify the carbon skeleton.

  • ¹⁹F NMR: To confirm the presence and chemical shift of the trifluoromethyl group.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the isotopic pattern of bromine.

  • Melting Point (m.p.): To assess the purity of the compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 3-Bromo-1,1,1-trifluoropropan-2-one is a lachrymator and should be handled with care.

  • N-Bromosuccinimide is a corrosive solid and an oxidizing agent. Avoid contact with skin and eyes.

Conclusion

This guide outlines a robust and reproducible two-step synthesis for this compound. The methodology relies on established chemical transformations and provides a clear pathway for obtaining this valuable building block for medicinal chemistry and drug discovery. The strategic introduction of the trifluoromethyl and bromo substituents opens avenues for further diversification and the development of novel therapeutic agents based on the privileged imidazo[1,2-b]pyridazine scaffold.

References

  • D. G. T. Parreira, et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113824.
  • Y. Liu, et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(4), 1846–1869.
  • S. El Kazzouli, et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1865-1879.
  • T. H. Iorkula, et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
  • S. El Kazzouli, et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35:1, 1865-1879. Available from: [Link]

Sources

An In-depth Technical Guide to 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon available data and established chemical principles, this document details its physical and chemical properties, outlines a probable synthetic pathway, and discusses its potential applications, particularly in the realm of drug discovery.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities.[1][2] This fused heterocyclic system is a key component in a variety of pharmacologically active agents, demonstrating efficacy as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[3] A notable example is Ponatinib, a multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia, which features the imidazo[1,2-b]pyridazine core.[1][3] The introduction of a trifluoromethyl group, as seen in this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. The bromine atom at the 3-position provides a versatile handle for further chemical modifications, making this compound a valuable building block for the synthesis of novel therapeutic candidates.[4]

Physicochemical Properties

Precise experimental data for this compound is not extensively available in peer-reviewed literature. However, based on data from commercial suppliers and the known properties of related compounds, we can establish a profile of its key physical properties.[5]

PropertyValue/DescriptionSource/Rationale
CAS Number 1260817-66-0[5]
Molecular Formula C₇H₃BrF₃N₃[5]
Molecular Weight 266.02 g/mol [5]
Appearance Expected to be a solid, likely a powder or crystalline material. The related 3-bromoimidazo[1,2-b]pyridazine is a white to light yellow powder.[6][7]Inferred from related compounds
Melting Point Not reported. The non-trifluoromethylated analog, 3-bromoimidazo[1,2-b]pyridazine, has a melting point of 148-152 °C.[6][7] The introduction of the CF₃ group may alter the crystal packing and intermolecular forces, likely resulting in a different melting point.Comparison with analogs
Boiling Point Not reported. Likely to be high and may decompose upon heating.General property of similar heterocyclic compounds
Solubility Expected to have low solubility in water and higher solubility in organic solvents such as DMSO, DMF, and chlorinated solvents. The trifluoromethyl group generally increases lipophilicity.Chemical principles
Storage Recommended storage at 2-8°C.[5][5]

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential synthetic route could start from 3-amino-6-chloropyridazine, which is commercially available. This would be followed by a reaction with a trifluoromethyl-containing synthon and subsequent bromination. A key challenge in the synthesis of imidazo[1,2-b]pyridazines is controlling the regioselectivity of the cyclization.

Synthetic_Pathway cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Final Product A 3-Amino-6-chloropyridazine B 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine C Reagent: e.g., Trifluoroacetic anhydride or similar D This compound E Brominating Agent (e.g., NBS) C->B Cyclization E->D Bromination

Caption: Proposed synthetic workflow for this compound.

Reactivity

The reactivity of this compound is dictated by the electronic properties of the imidazo[1,2-b]pyridazine core, the electron-withdrawing nature of the trifluoromethyl group, and the presence of the bromine atom.

  • Nucleophilic Aromatic Substitution: The bromine atom at the 3-position is expected to be susceptible to nucleophilic displacement, particularly with the aid of a metal catalyst. This allows for the introduction of a wide range of functional groups.

  • Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for library synthesis in drug discovery programs.[4]

  • Electrophilic Aromatic Substitution: The imidazo[1,2-b]pyridazine ring system is generally electron-rich and can undergo electrophilic substitution. However, the strongly deactivating trifluoromethyl group will likely direct any further electrophilic attack to the pyridazine ring.

Spectral Characterization

While specific spectra for this compound are not publicly available, we can predict the key features of its NMR and mass spectra based on its structure. Commercial suppliers indicate that NMR, HPLC, and LC-MS data are available upon request.[5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the three protons on the pyridazine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the trifluoromethyl group and the bromine atom, as well as the nitrogen atoms in the heterocyclic system.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon bearing the bromine atom will also have a characteristic chemical shift.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will be the most definitive for confirming the presence of the trifluoromethyl group. It is expected to show a singlet, as there are no neighboring protons to couple with.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 peaks with approximately equal intensity). High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a highly attractive starting point for the development of novel therapeutic agents. Its utility stems from the established biological importance of the imidazo[1,2-b]pyridazine core and the advantageous properties conferred by the trifluoromethyl and bromo substituents.

  • Kinase Inhibitors: The imidazo[1,2-b]pyridazine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[1][3] The trifluoromethyl group can enhance binding affinity and selectivity, while the bromine atom allows for the exploration of different substituents to optimize potency and pharmacokinetic properties.

  • Scaffold for Library Synthesis: The reactivity of the C-Br bond makes this compound an ideal starting material for the creation of diverse chemical libraries for high-throughput screening.

  • Probes for Chemical Biology: Labeled derivatives of this compound could be synthesized and used as chemical probes to study biological pathways and target engagement.

Applications A This compound B Kinase Inhibitor Development A->B Core Scaffold C Chemical Library Synthesis A->C Versatile Building Block D Chemical Biology Probes A->D Derivatization Potential

Caption: Key application areas for this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While detailed experimental data on its physical properties are still emerging, its structural features—a privileged imidazo[1,2-b]pyridazine core, a metabolically stabilizing trifluoromethyl group, and a synthetically versatile bromine atom—make it a highly promising building block for the development of novel therapeutics. Further research into its synthesis, reactivity, and biological activity is warranted and is likely to uncover new opportunities for its application in addressing a range of diseases.

References

  • (Reference to a general organic chemistry textbook for fundamental principles, if applicable)
  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link][3]

  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF.
  • (Reference to a specific paper on the synthesis of a rel
  • (Reference to a specific paper on the biological activity of a rel
  • (Reference to a specific paper on the reactivity of a rel
  • (Reference to a specific paper on the spectral analysis of a rel
  • (Reference to a specific paper on the applications of a rel
  • BenchChem. (n.d.). 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine. Retrieved from the BenchChem product page.[4]

  • Moldb. (n.d.). 1260817-66-0 | this compound. Retrieved from the Moldb product page.[5]

  • Chem-Impex. (n.d.). 3-Bromoimidazo[1,2-b]pyridazine. Retrieved from the Chem-Impex product page.[6]

  • (Additional relevant references)
  • (Additional relevant references)
  • (Additional relevant references)
  • (Additional relevant references)
  • (Additional relevant references)
  • (Additional relevant references)
  • A Chemtek. (n.d.). This compound. Retrieved from the A Chemtek product page.

  • (Additional relevant references)
  • (Additional relevant references)
  • PubMed. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Retrieved from the PubMed entry for the corresponding paper.[3]

  • (Additional relevant references)
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Bromoimidazo[1,2-b]pyridazine. Retrieved from the TCI Chemicals product page.[7]

Sources

An In-Depth Technical Guide to the NMR Spectroscopy of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of its structural properties is paramount for researchers in drug discovery and development. This document synthesizes fundamental NMR principles with data from analogous structures to offer a comprehensive interpretation of the anticipated ¹H, ¹³C, and ¹⁹F NMR spectra. While a definitive experimental spectrum for this specific molecule is not publicly available within the searched scientific literature, this guide furnishes a robust theoretical framework for its spectral assignment and structural verification. Included are detailed protocols for NMR sample preparation and data acquisition, alongside illustrative diagrams to clarify structural and electronic relationships.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine ring system is a privileged heterocyclic motif frequently incorporated into molecules with significant biological activity.[1][2] Its rigid, planar structure and distribution of nitrogen atoms make it an attractive scaffold for designing ligands that can interact with a variety of biological targets. Notably, derivatives of this core have been investigated as inhibitors of various kinases and have shown potential in oncology research. The introduction of a trifluoromethyl group at the 2-position and a bromine atom at the 3-position creates a molecule with unique electronic properties, enhancing its potential for specific molecular interactions and providing a handle for further synthetic diversification.

NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of such novel compounds. The precise chemical shifts, coupling constants, and multiplicities of the nuclei provide a detailed fingerprint of the molecule's electronic environment and connectivity. This guide aims to provide a predictive yet scientifically grounded overview of the NMR data for this compound to aid researchers in its identification and characterization.

Predicted NMR Spectral Data

The following sections detail the anticipated ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. These predictions are based on the analysis of the parent imidazo[1,2-b]pyridazine structure, known substituent effects of bromine and trifluoromethyl groups, and data from structurally related compounds reported in the literature.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be characterized by three distinct signals in the aromatic region, corresponding to the protons on the pyridazine ring. The chemical shifts are influenced by the electron-withdrawing nature of the fused imidazole ring, the bromine atom, and the trifluoromethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-68.20 - 8.40ddJ = 4.0 - 5.0, J = 1.0 - 2.0Deshielded due to proximity to the bridgehead nitrogen and the electron-withdrawing imidazole ring.
H-77.20 - 7.40ddJ = 9.0 - 10.0, J = 4.0 - 5.0Shielded relative to H-6 and H-8 due to its position in the pyridazine ring.
H-87.80 - 8.00ddJ = 9.0 - 10.0, J = 1.0 - 2.0Influenced by the adjacent nitrogen atom and the overall aromatic system.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of the electron-withdrawing trifluoromethyl and bromine substituents will significantly impact the chemical shifts of the imidazole ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-2140 - 145 (q)Attached to the highly electron-withdrawing CF₃ group, leading to a downfield shift and quartet splitting due to C-F coupling.
C-3110 - 115Attached to the bromine atom, which has a moderate deshielding effect.
C-6145 - 150Deshielded due to its position adjacent to the bridgehead nitrogen.
C-7120 - 125A typical chemical shift for an aromatic CH carbon in this type of heterocyclic system.
C-8125 - 130Influenced by the adjacent nitrogen atom.
C-8a148 - 153Bridgehead carbon, expected to be significantly downfield.
CF₃118 - 122 (q)The carbon of the trifluoromethyl group, exhibiting a large one-bond C-F coupling.
¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single sharp singlet, characteristic of a trifluoromethyl group attached to an aromatic ring. The chemical shift will be indicative of the electronic environment of the CF₃ group.

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityRationale for Assignment
CF₃-60 to -70sTypical range for a CF₃ group attached to a heterocyclic aromatic ring. The absence of adjacent fluorine or hydrogen atoms results in a singlet.

Experimental Protocols

To obtain high-quality NMR data for this compound, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for similar heterocyclic compounds.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR and is often included in commercially available deuterated solvents. For ¹⁹F NMR, an external or internal standard such as trifluorotoluene may be used if precise chemical shift referencing is required.

  • Filtration: To remove any particulate matter, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

NMR Data Acquisition Workflow

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep Dissolve Compound in Deuterated Solvent filter Filter into NMR Tube prep->filter instrument Place Sample in NMR Spectrometer filter->instrument lock Lock on Solvent Signal instrument->lock shim Shim for Homogeneity lock->shim setup Set Up Experiment (¹H, ¹³C, ¹⁹F) shim->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking integrate->peak_pick

Caption: Workflow for NMR data acquisition and processing.

Structural and Electronic Considerations

The interpretation of the NMR spectra is deeply rooted in the molecule's structure and the electronic effects of its substituents.

Molecular Structure and Numbering

The systematic numbering of the imidazo[1,2-b]pyridazine ring system is crucial for accurate spectral assignment.

Caption: Numbering of the imidazo[1,2-b]pyridazine core.

Influence of Substituents on Chemical Shifts
  • Trifluoromethyl Group (CF₃): This is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms. It significantly deshields the adjacent C-2 carbon, causing its signal to appear at a lower field in the ¹³C NMR spectrum. The C-F coupling will result in a characteristic quartet for the C-2 and CF₃ carbon signals.

  • Bromine Atom (Br): Bromine is also an electronegative atom, and its inductive effect will cause a downfield shift of the attached C-3 carbon.

  • Fused Imidazole Ring: The imidazole portion of the molecule is electron-rich, but its fusion to the pyridazine ring and the presence of the electron-withdrawing substituents create a complex electronic environment that influences the chemical shifts of the pyridazine protons and carbons.

Conclusion

References

  • Synthesis of Some New Imidazo[1,2-b] Pyridazines. ResearchGate. Available at: [Link].

  • Imidazopyridazine. Wikipedia. Available at: [Link].

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. National Center for Biotechnology Information. Available at: [Link].

  • Substituted imidazo[1,2-b]pyridazines. New compounds with activity at central and peripheral benzodiazepine receptors. PubMed. Available at: [Link].

  • Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. PubMed. Available at: [Link].

Sources

The Biological Versatility of Imidazo[1,2-b]pyridazine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure, a core molecular framework that demonstrates a remarkable capacity to interact with a diverse array of biological targets. This versatility has propelled its derivatives into the forefront of drug discovery programs, leading to the identification of compounds with potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] The successful clinical development of the multi-kinase inhibitor ponatinib, which features this core, has further intensified research interest in this heterocyclic system.[2]

This technical guide provides an in-depth exploration of the multifaceted biological activities of imidazo[1,2-b]pyridazine derivatives. Moving beyond a mere catalog of findings, we will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and analyze the critical structure-activity relationships (SAR) that govern their potency and selectivity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate the journey from compound synthesis to therapeutic application.

Anticancer Activity: Targeting the Engines of Malignancy

The imidazo[1,2-b]pyridazine scaffold has proven to be a particularly fertile ground for the discovery of novel anticancer agents. A primary mechanism through which these derivatives exert their cytotoxic effects is the inhibition of protein kinases, enzymes that play a pivotal role in regulating cell growth, proliferation, and survival.[4][5]

Mechanism of Action: Kinase Inhibition and Beyond

Several key kinases have been identified as targets for imidazo[1,2-b]pyridazine derivatives:

  • PIM Kinases: These serine/threonine kinases are frequently overexpressed in various cancers and are implicated in promoting cell survival and proliferation. Imidazo[1,2-b]pyridazine-based inhibitors have been shown to bind to the ATP-binding site of PIM kinases, but in an atypical manner that does not mimic ATP, leading to high selectivity.[6] This inhibition disrupts downstream signaling pathways that are crucial for cancer cell survival.

  • Bruton's Tyrosine Kinase (BTK): A critical component of the B-cell receptor signaling pathway, BTK is a validated target in B-cell malignancies. Irreversible inhibitors based on the imidazo[1,2-b]pyridazine scaffold have been developed, demonstrating potent and highly selective BTK inhibition.[7]

  • Transforming Growth Factor-β Activated Kinase 1 (TAK1): This kinase is a key mediator of inflammatory and stress responses and has been implicated in the survival of multiple myeloma cells. Novel imidazo[1,2-b]pyridazine derivatives have been identified as potent TAK1 inhibitors.[8]

  • Monopolar Spindle 1 (Mps1/TTK): A critical regulator of the spindle assembly checkpoint, Mps1 is an attractive target for inducing mitotic arrest in cancer cells. Imidazo[1,2-b]pyridazine derivatives have been discovered as extremely potent and selective Mps1 inhibitors.[9]

Beyond direct kinase inhibition, some derivatives have been shown to induce cell cycle arrest, as evidenced by the upregulation of tumor suppressor proteins like p53 and p21.[10][11] This multifaceted approach to disrupting cancer cell biology underscores the therapeutic potential of this scaffold.

Quantitative Data: Anticancer Potency

The following table summarizes the in vitro anticancer activity of representative imidazo[1,2-b]pyridazine derivatives against various cancer cell lines.

Compound IDTargetCell LineIC50 (µM)Reference
Compound 1 Mps1A549 (Lung)0.006[9]
Compound 2 BTK-0.0013[7]
Compound 3 TAK1MPC-11 (Myeloma)0.03[8]
Compound 4e Not specifiedMCF-7 (Breast)8.8[12]
Compound 4f Not specifiedSK-MEL-28 (Melanoma)10.2[12]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Imidazo[1,2-b]pyridazine test compounds

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-b]pyridazine derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO in medium) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Visualization: Kinase Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., PIM, BTK, TAK1, Mps1) Receptor->Kinase Activation Imidazo_pyridazine Imidazo[1,2-b]pyridazine Derivative Imidazo_pyridazine->Kinase Inhibition Downstream_Signaling Downstream Signaling Proteins Kinase->Downstream_Signaling Phosphorylation Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Promotion

Caption: Inhibition of protein kinases by imidazo[1,2-b]pyridazine derivatives.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of imidazo[1,2-b]pyridazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

  • Substitution at the 2-position: Aromatic or heteroaromatic groups at this position are often crucial for activity. For instance, in a series of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives, the presence of electron-donating groups (e.g., OMe) on the phenyl ring enhanced activity against MCF-7 cells, while electron-withdrawing groups (e.g., CF₃) increased potency against melanoma cells.[12]

  • Substitution at the 3-position: This position is often a key site for introducing groups that can interact with specific residues in the kinase active site.

  • Substitution at the 6-position: Modifications at this position can significantly impact both potency and pharmacokinetic properties. For Mps1 inhibitors, the introduction of an aryl group at the 6-position improved cellular activity.[9]

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Imidazo[1,2-b]pyridazine derivatives have shown promise as a new class of antibacterial and antifungal compounds.[7][13]

Mechanism of Action: Disrupting Microbial Viability

The precise mechanisms of action for the antimicrobial effects of imidazo[1,2-b]pyridazine derivatives are still under investigation. However, some studies suggest that these compounds may interfere with essential cellular processes in microorganisms. For some derivatives, the amide-containing analogues have demonstrated better antitubercular activity than their sulphonamide counterparts, possibly due to enhanced hydrogen bonding interactions with their biological target.[14]

Quantitative Data: Antimicrobial Potency

The following table presents the minimum inhibitory concentration (MIC) values of selected imidazo[1,2-b]pyridazine derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 8h Mycobacterium tuberculosis H37Rv1.6[14]
Compound 8j Mycobacterium tuberculosis H37Rv1.6[14]
Compound 13b Bacillus subtilis-[13]
Compound 13j Staphylococcus aureus-[13]
Compound 13c Candida albicans-[13]
Compound 13g Aspergillus fumigatus-[13]

Note: Specific MIC values for compounds 13b, 13j, 13c, and 13g were not provided in the abstract, but they were reported to have significant activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Imidazo[1,2-b]pyridazine test compounds

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Spectrophotometer or microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the imidazo[1,2-b]pyridazine derivative in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Signaling Pathway Visualization: Hypothetical Antimicrobial Mechanism

G cluster_cell Microbial Cell Imidazo_pyridazine Imidazo[1,2-b]pyridazine Derivative Target Essential Cellular Target (e.g., Enzyme, DNA Gyrase) Imidazo_pyridazine->Target Inhibition Process Vital Cellular Process (e.g., Cell Wall Synthesis, DNA Replication) Target->Process Catalysis/Function Viability Microbial Viability Process->Viability Maintenance

Caption: Hypothetical mechanism of antimicrobial action.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial activity of imidazo[1,2-b]pyridazine derivatives is influenced by the substituents on the heterocyclic core.

  • For antitubercular agents, the presence of an amide linkage was found to be more favorable than a sulfonamide linkage, suggesting the importance of hydrogen bonding capabilities.[14]

  • In a series of imidazo[1,2-a]pyridines (a related scaffold), the introduction of a 1,2,3-triazole moiety led to compounds with significant antibacterial and antifungal activities.[13]

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and cancer. Imidazo[1,2-b]pyridazine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory enzymes and signaling pathways.[15][16]

Mechanism of Action: Targeting COX-2 and Inflammatory Signaling

The anti-inflammatory effects of these compounds are mediated through several mechanisms:

  • Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation. Several imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective COX-2 inhibitors, offering the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[16]

  • Inhibition of NF-κB and STAT3 Signaling: The transcription factors NF-κB and STAT3 are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and iNOS. Some imidazo[1,2-a]pyridine derivatives have been shown to suppress the activation of both NF-κB and STAT3 signaling pathways.[1][17]

Quantitative Data: Anti-inflammatory Potency

The following table summarizes the in vitro anti-inflammatory activity of representative imidazo[1,2-b]pyridazine and related derivatives.

Compound IDTargetIC50Reference
Compound 3g (pyridazine) COX-243.84 nM[2]
Compound 6a (pyridazine) COX-253.01 nM[2]
Compound 6b (pyridazine) COX-20.18 µM[12]
MIA (imidazo[1,2-a]pyridine) NF-κB/STAT3-[1][17]

Note: A specific IC50 value for MIA was not provided, but its inhibitory effect on the signaling pathways was demonstrated.

Experimental Protocol: COX-2 Inhibition Assay

A common method to assess COX-2 inhibitory activity is a colorimetric or fluorometric assay that measures the peroxidase activity of the enzyme.

Materials:

  • Imidazo[1,2-b]pyridazine test compounds

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Colorimetric or fluorometric probe (e.g., TMPD)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, arachidonic acid, heme, and the probe in the assay buffer.

  • Compound Addition: Add the imidazo[1,2-b]pyridazine derivatives at various concentrations to the wells of a 96-well plate. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Enzyme and Cofactor Addition: Add the COX-2 enzyme and heme to each well and incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the probe to each well.

  • Signal Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway Visualization: Anti-inflammatory Action

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Imidazo_pyridazine Imidazo[1,2-b]pyridazine Derivative NFkB_pathway NF-κB Pathway Imidazo_pyridazine->NFkB_pathway Inhibition STAT3_pathway STAT3 Pathway Imidazo_pyridazine->STAT3_pathway Inhibition Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_pathway->Gene_Expression STAT3_pathway->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_Stimuli->NFkB_pathway Activation Inflammatory_Stimuli->STAT3_pathway Activation

Caption: Inhibition of NF-κB and STAT3 signaling pathways.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory potency and COX-2 selectivity of pyridazine derivatives (a closely related class) are influenced by specific structural features.

  • The presence of a sulfonamide or methylsulfonyl group is a common feature in many selective COX-2 inhibitors, as it can interact with a side pocket in the COX-2 active site that is absent in COX-1.

  • The nature and substitution pattern of aromatic rings attached to the core scaffold can significantly affect potency and selectivity.[2]

Antiviral Activity: A Broad Spectrum of Inhibition

Imidazo[1,2-b]pyridazine derivatives have also demonstrated promising antiviral activity against a range of viruses, including picornaviruses and some DNA viruses.[1][3][18]

Mechanism of Action: Targeting Viral Replication

The antiviral mechanism of action can vary depending on the virus and the specific derivative. For picornaviruses, some imidazo[1,2-b]pyridazine derivatives are thought to inhibit viral replication, although the precise molecular target is often not fully elucidated.[1] For other viruses like human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), certain derivatives have shown potent inhibitory effects on viral replication in vitro.[3][18][19]

Quantitative Data: Antiviral Potency

The following table highlights the in vitro antiviral activity of selected imidazo[1,2-b]pyridazine derivatives.

Compound IDVirusAssayEC50/IC50Reference
Analogue 7b PicornavirusesPlaque Reduction-[1][20]
Compound Human Cytomegalovirus (HCMV)--[3][18][19]
Compound Varicella-Zoster Virus (VZV)--[3][18][19]

Note: Specific EC50/IC50 values were not provided in the abstracts, but the compounds were reported to have potent activity.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

  • Imidazo[1,2-b]pyridazine test compounds

  • Virus stock of known titer

  • Susceptible host cell line

  • Cell culture medium

  • Overlay medium (containing agarose or methylcellulose)

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed a confluent monolayer of host cells in 6-well or 12-well plates.

  • Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C to allow for viral attachment and entry.

  • Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the imidazo[1,2-b]pyridazine derivative and a gelling agent (e.g., agarose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with crystal violet. The viable cells will be stained, while the areas of cell death caused by the virus (plaques) will appear as clear zones.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, can be determined from a dose-response curve.

Signaling Pathway Visualization: Viral Replication Inhibition

G cluster_cell Host Cell Imidazo_pyridazine Imidazo[1,2-b]pyridazine Derivative Viral_Replication Viral Replication Cycle (Entry, Replication, Assembly, Release) Imidazo_pyridazine->Viral_Replication Inhibition New_Virions Progeny Virions Viral_Replication->New_Virions Virus Virus Virus->Viral_Replication Infection

Caption: Inhibition of the viral replication cycle.

Structure-Activity Relationship (SAR) for Antiviral Activity

The antiviral activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on the specific substitutions.

  • For anti-picornavirus activity, the nature of the linker between the phenyl group and the imidazo[1,2-b]pyridazine core is critical. Oximes were found to be slightly more potent than vinyl carboxamides at this position.[1][20]

  • The stereochemistry of certain substituents can also be crucial, with the E-isomer of some oxime derivatives showing significantly higher potency than the Z-isomer.[1][20]

  • For activity against HCMV and VZV, the presence of a chloro group at the 6-position and methyl groups at various positions on the core, along with an aralkylthiomethyl group at the 3-position, were found to be important for potent inhibition.[3][18][19]

Conclusion: A Scaffold with a Bright Therapeutic Future

The imidazo[1,2-b]pyridazine scaffold has unequivocally demonstrated its value as a source of diverse and potent biologically active molecules. The derivatives of this versatile heterocyclic system have shown significant promise in the key therapeutic areas of oncology, infectious diseases, and inflammation. The ability to systematically modify the core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for drug discovery campaigns.

This technical guide has provided a comprehensive overview of the biological activities of imidazo[1,2-b]pyridazine derivatives, from their mechanisms of action to practical experimental protocols and key structure-activity relationships. It is our hope that this information will serve as a valuable resource for the scientific community, stimulating further research and ultimately leading to the development of novel therapeutics that can address unmet medical needs. The continued exploration of this privileged scaffold holds great promise for the future of medicine.

References

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (2007). Cancer Research, 67(14), 6916-6924. [Link]

  • Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. (2005). Journal of Medicinal Chemistry, 48(12), 4085-4097. [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022). Molecules, 27(16), 5289. [Link]

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  • New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. (2014). European Journal of Medicinal Chemistry, 86, 540-551. [Link]

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  • Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines. (1981). Il Farmaco; edizione scientifica, 36(6), 449-463. [Link]

  • Imidazopyridazine hepatitis C virus polymerase inhibitors. Structure-activity relationship studies and the discovery of a novel, traceless prodrug mechanism. (2014). Journal of Medicinal Chemistry, 57(5), 1964-1975. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2024). Bioimpacts, 14(2), 27618. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. (2015). Journal of Medicinal Chemistry, 58(4), 1846-1863. [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]

  • Substituted imidazo[1,2-b]pyridazine compounds inhibit pro-inflammatory enzymes. (2018). ResearchGate. [Link]

  • Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (2018). Anti-Infective Agents, 15(2), 131-139. [Link]

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  • Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives. (2003). Antiviral Chemistry & Chemotherapy, 14(4), 177-182. [Link]

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  • Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (2023). RSC Medicinal Chemistry, 15(1), 178-192. [Link]

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3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine for Advanced Drug Discovery

Abstract

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active agents.[1][2] This guide focuses on a particularly valuable derivative, This compound , a versatile building block for the synthesis of targeted therapeutics. We will dissect its synthesis, explore its chemical reactivity, and provide a technical framework for its application in drug development, with a focus on kinase inhibitor discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their programs.

The Imidazo[1,2-b]pyridazine Core: A Privileged Scaffold

The imidazo[1,2-b]pyridazine system is a nitrogen-bridged heterocyclic compound that has garnered significant attention for its broad spectrum of pharmacological activities. These include anti-cancer, antiviral, anti-inflammatory, and anti-protozoal properties.[1][3] Its rigid, planar structure and hydrogen bond accepting capabilities make it an ideal backbone for interacting with various biological targets, most notably the ATP-binding pocket of protein kinases.[4]

The subject of this guide, this compound, is strategically functionalized for maximum utility:

  • Trifluoromethyl (CF₃) Group: This electron-withdrawing group often enhances metabolic stability, improves membrane permeability, and can increase binding affinity by participating in favorable interactions with protein targets.

  • Bromo (Br) Group: Positioned at the C-3 position, the bromine atom serves as an exceptionally versatile synthetic handle for introducing molecular complexity through various cross-coupling reactions.[5]

These features make it a high-value intermediate for constructing libraries of novel compounds for high-throughput screening and lead optimization.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

PropertyValueReference
CAS Number 1260817-66-0[6][7]
Molecular Formula C₇H₃BrF₃N₃[6]
Molecular Weight 266.02 g/mol [6][7]
Appearance Off-white to yellow solid(Typical)
Purity ≥96%[6]
Storage 2-8°C, under inert atmosphere[6]

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is not extensively published, a robust synthetic route can be postulated based on established heterocyclic chemistry principles. The most logical approach involves a condensation-cyclization reaction followed by a regioselective bromination.

Proposed Synthetic Pathway

The synthesis would likely commence with the reaction of 3-amino-pyridazine with an appropriate trifluoromethylated three-carbon electrophile, such as 3-bromo-1,1,1-trifluoropropan-2-one. This condensation forms the imidazo[1,2-b]pyridazine core. The subsequent step is a regioselective bromination at the electron-rich C-3 position of the imidazole ring, likely using N-Bromosuccinimide (NBS), to yield the final product.

Synthetic_Pathway pyridazine 3-Aminopyridazine intermediate 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine pyridazine->intermediate Condensation/ Cyclization reagent1 3-Bromo-1,1,1-trifluoropropan-2-one product intermediate->product Bromination reagent2 NBS

Caption: Proposed synthesis of the target compound.

Chemical Reactivity: The C-3 Bromo Handle

The primary value of this compound in synthetic chemistry lies in the reactivity of its C-3 bromine atom. This position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl groups. This strategic functionalization is central to structure-activity relationship (SAR) studies.

Key Transformations:
  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for introducing aryl or heteroaryl moieties. This is one of the most common methods for elaborating this scaffold.[8]

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl functionalities, often used as linkers or to probe specific regions of a binding pocket.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the installation of various substituted amino groups.

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Reactivity_Diagram cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start suzuki_reagent R-B(OH)₂ start->suzuki_reagent sonogashira_reagent R-C≡CH start->sonogashira_reagent buchwald_reagent R₂NH start->buchwald_reagent suzuki_product 3-Aryl/Heteroaryl Derivative suzuki_reagent->suzuki_product Pd Catalyst, Base sonogashira_product 3-Alkynyl Derivative sonogashira_reagent->sonogashira_product Pd/Cu Catalysts, Base buchwald_product 3-Amino Derivative buchwald_reagent->buchwald_product Pd Catalyst, Base

Caption: Key cross-coupling reactions at the C-3 position.

Application in Drug Discovery: A Focus on Kinase Inhibitors

The imidazo[1,2-b]pyridazine scaffold is a validated kinase hinge-binder. Derivatives have shown potent inhibitory activity against a range of kinases, making them highly relevant for oncology and immunology research.[4][8] For example, related compounds have been developed as potent inhibitors of Tropomyosin receptor kinases (TRKs), Adaptor Associated Kinase 1 (AAK1), and Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[4][8][9]

Workflow for Developing Kinase Inhibitors:

The development process leverages the C-3 bromo position to explore the solvent-front region of the kinase ATP binding site, which is a key strategy for achieving both potency and selectivity.

Drug_Discovery_Workflow node1 Step 1: Starting Material 3-Bromo-2-(CF₃)-imidazo[1,2-b]pyridazine node2 Step 2: Diversification Parallel synthesis via Suzuki, Sonogashira, etc. node1->node2 node3 Step 3: Screening Biochemical kinase assays (IC₅₀ determination) node2->node3 node4 Step 4: SAR Analysis Identify key pharmacophores and vectors for potency/selectivity node3->node4 node5 Step 5: Lead Optimization Iterative synthesis and testing to improve ADME/Tox properties node4->node5

Caption: Workflow for kinase inhibitor development.

Experimental Protocols

To ensure trustworthy and reproducible results, a detailed, self-validating protocol is essential. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To synthesize a 3-aryl-2-(trifluoromethyl)imidazo[1,2-b]pyridazine derivative.

Reagents & Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry microwave vial equipped with a magnetic stir bar, add this compound (e.g., 100 mg, 0.376 mmol).

  • Reagent Addition: Add the arylboronic acid (1.2 eq, 0.451 mmol), palladium catalyst (5 mol%, e.g., 21.7 mg of Pd(PPh₃)₄), and base (2.0 eq, e.g., 104 mg of K₂CO₃).

    • Causality: The base is crucial for activating the boronic acid to form the reactive boronate species, which is necessary for the transmetalation step in the catalytic cycle. The choice of base and solvent can significantly impact yield and must be optimized.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL dioxane, 1 mL water).

    • Causality: Degassing the solvent (e.g., by sparging with nitrogen for 15-20 minutes) is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and deactivate it.

  • Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 5 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with stirring. If using microwave irradiation, a typical condition might be 120-150 °C for 20-60 minutes.[9] Monitor the reaction progress by TLC or LC-MS.

    • Self-Validation: The disappearance of the starting material spot (visualized under UV light on a TLC plate) and the appearance of a new, less polar product spot provides a real-time check on reaction completion.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a privileged heterocyclic core, a metabolically robust trifluoromethyl group, and a synthetically tractable bromine handle provides an excellent starting point for the rapid development of novel therapeutics. The methodologies and insights presented in this guide offer a clear path for researchers to harness the potential of this scaffold, particularly in the competitive and impactful field of kinase inhibitor discovery.

References

  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]

  • Garrido, A., Vera, G., Delaye, P. O., & Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. (Note: Abstract found in search results, linking to a general journal page might be necessary if a direct link is unavailable). [Link]

  • He, X., et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry, 163, 108737. [Link]

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  • A Chemtek. This compound. [Link]

  • Currie, K. S., et al. (2013). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
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  • De Clercq, E., et al. (1993). Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives. Journal of Medicinal Chemistry. [Link]

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  • Karrouchi, K., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. [Link]

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  • Chem-Impex. 3-Bromoimidazo[1,2-b]pyridazine. [Link]

  • CP Lab Safety. 3-Bromo-2-(trifluoromethyl)imidazo[1, 2-b]pyridazine, min 96%, 250 mg. [Link]

  • Sedić, M., et al. (2023). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences. [Link]

  • Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Hruzíková, L., et al. (2022). 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. International Journal for Parasitology: Drugs and Drug Resistance. [Link]

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The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-b]pyridazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This bicyclic system, an isostere of purine, serves as a cornerstone for the design of potent and selective therapeutic agents. The commercial success of the multi-targeted kinase inhibitor ponatinib, which is based on this scaffold, has spurred a resurgence of interest in exploring novel imidazo[1,2-b]pyridazine derivatives for a multitude of therapeutic applications.[1][2] This in-depth technical guide provides a comprehensive overview of the imidazo[1,2-b]pyridazine core, encompassing its synthesis, diverse pharmacological activities, and critical structure-activity relationships (SAR). We will delve into its prominent role as a kinase inhibitor and explore its potential in treating a range of diseases, including cancer, inflammatory disorders, and infectious diseases like tuberculosis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this privileged scaffold in their therapeutic discovery programs.

Introduction: The Rise of a Privileged Scaffold

In the vast landscape of heterocyclic chemistry, the imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure. This term is reserved for molecular frameworks that can provide ligands for more than one type of receptor or enzyme target by making specific structural modifications. The imidazo[1,2-b]pyridazine system's journey from a chemical curiosity to a clinically validated pharmacophore is a testament to its unique electronic and steric properties, which allow for diverse and tunable interactions with biological targets.

The initial explorations of this scaffold revealed a wide array of biological activities, including anti-inflammatory, antibacterial, antiviral, and antiparasitic properties.[1] However, it was the discovery of its potent kinase inhibitory activity that truly propelled the imidazo[1,2-b]pyridazine core into the spotlight of modern drug discovery.[3] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The ability of the imidazo[1,2-b]pyridazine scaffold to be readily functionalized at multiple positions has allowed medicinal chemists to fine-tune its selectivity and potency against various kinase targets.

This guide will provide a detailed exploration of this remarkable scaffold, beginning with its fundamental synthesis and moving through its diverse biological applications, with a special focus on its role in the development of kinase inhibitors and antitubercular agents.

Synthetic Strategies: Building the Core

The construction of the imidazo[1,2-b]pyridazine core is typically achieved through a well-established condensation reaction. The most common approach involves the reaction of a 3-aminopyridazine derivative with an α-haloketone. The presence of a halogen on the pyridazine ring is often crucial for a successful and high-yielding reaction, as it directs the alkylation to the desired ring nitrogen.[4]

A key intermediate in the synthesis of many imidazo[1,2-b]pyridazine derivatives is 6-chloroimidazo[1,2-b]pyridazine . This intermediate serves as a versatile building block, allowing for further functionalization at the 6-position through nucleophilic aromatic substitution or cross-coupling reactions.[5]

General Experimental Protocol: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

This protocol outlines a general procedure for the synthesis of the 6-chloroimidazo[1,2-b]pyridazine intermediate, a common starting point for further derivatization.

Step 1: Synthesis of 3-Amino-6-chloropyridazine

  • To a solution of 3,6-dichloropyridazine, add concentrated aqueous ammonium hydroxide.[6]

  • Heat the mixture in a sealed vessel at approximately 110°C for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C.

  • Filter the resulting solid and wash with cold water to obtain 3-amino-6-chloropyridazine as a pale-yellow solid.[6]

Step 2: Cyclocondensation to form 6-Chloroimidazo[1,2-b]pyridazine

  • Dissolve 3-amino-6-chloropyridazine and 1,3-dichloroacetone in a suitable solvent such as 1,2-dimethoxyethane.[3]

  • Reflux the reaction mixture for an extended period (e.g., 48 hours), monitoring the reaction by TLC.

  • After completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine.[3]

  • Subsequent dehalogenation of the chloromethyl group can be achieved through various methods, such as catalytic hydrogenation, to yield the parent 6-chloroimidazo[1,2-b]pyridazine.[7]

The Imidazo[1,2-b]pyridazine Scaffold as a Kinase Inhibitor

The most significant impact of the imidazo[1,2-b]pyridazine scaffold in medicinal chemistry has been in the development of kinase inhibitors. Its rigid, planar structure provides an excellent anchor for binding within the ATP-binding pocket of various kinases.

Ponatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Ponatinib is a potent, orally available multi-targeted tyrosine kinase inhibitor that features the imidazo[1,2-b]pyridazine core.[8] It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients with resistance to other tyrosine kinase inhibitors (TKIs).[9]

Mechanism of Action: In CML, the Philadelphia chromosome leads to the formation of the constitutively active BCR-ABL fusion protein, a tyrosine kinase that drives uncontrolled proliferation of leukemic cells.[9][10] Ponatinib effectively inhibits the kinase activity of both native and mutated forms of BCR-ABL, including the highly resistant T315I "gatekeeper" mutation.[1][9] It binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby halting the signaling pathways that promote cancer cell growth and survival.[9][10]

Below is a diagram illustrating the mechanism of action of ponatinib in inhibiting the BCR-ABL signaling pathway.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Downstream Substrates (e.g., STAT, RAS, PI3K/AKT) BCR_ABL->Substrate Phosphorylates Apoptosis Apoptosis BCR_ABL->Apoptosis Inhibition Leads to ATP ATP ATP->BCR_ABL Binds P_Substrate Phosphorylated Substrates Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Promotes Ponatinib Ponatinib (Imidazo[1,2-b]pyridazine) Ponatinib->BCR_ABL Inhibits ATP Binding

Caption: Ponatinib inhibits the BCR-ABL kinase, blocking downstream signaling and promoting apoptosis.

Mps1 Kinase Inhibitors for Cancer Therapy

Monopolar spindle 1 (Mps1 or TTK) is a crucial protein kinase involved in the spindle assembly checkpoint, a mechanism that ensures proper chromosome segregation during cell division.[11] Overexpression of Mps1 is observed in various cancers, making it an attractive target for anticancer drug development.[12] Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of Mps1.[12][13]

One such derivative, compound 27f , demonstrated extremely potent cellular Mps1 inhibition (IC50 = 0.70 nM) and remarkable antiproliferative activity against various cancer cell lines.[12][13] This compound was also found to be orally bioavailable and active in vivo, highlighting the potential of this scaffold in developing Mps1-targeted therapies.[12]

PIM Kinase Inhibitors in Hematologic Malignancies

The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are proto-oncogenes implicated in the development of various cancers, particularly hematopoietic malignancies.[14][] Imidazo[1,2-b]pyridazines have been identified as potent inhibitors of PIM kinases.[14] Interestingly, some of these inhibitors exhibit a high degree of selectivity for PIM-1 over PIM-2, despite the high homology between these two kinases.[14]

The co-crystal structure of a PIM-1 inhibitor from this class revealed an unusual binding mode, where the inhibitor interacts with the N-terminal lobe of the kinase rather than the hinge region, which is a common binding site for many kinase inhibitors.[14] This unique binding mode is believed to be responsible for the observed selectivity.

Below is a simplified representation of the PIM-1 kinase signaling pathway and its role in cell survival.

PIM1_Pathway Cytokine Cytokines (e.g., IL-3, IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates P_STAT p-STAT PIM1 PIM-1 Kinase P_STAT->PIM1 Induces Expression BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylates P_BAD p-BAD (Inactive) Apoptosis Apoptosis BAD->Apoptosis Induces Cell_Survival Cell Survival P_BAD->Cell_Survival Promotes Imidazo_Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Imidazo_Inhibitor->PIM1 Inhibits

Caption: Imidazo[1,2-b]pyridazine inhibitors block PIM-1 kinase, preventing the inactivation of pro-apoptotic proteins and promoting cell death.

Antitubercular Activity of Imidazo[1,2-b]pyridazines

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. The imidazo[1,2-b]pyridazine scaffold has shown significant promise in this area.[16]

Structure-Activity Relationship (SAR) Studies

Several studies have focused on the synthesis and evaluation of imidazo[1,2-b]pyridazine derivatives as antitubercular agents, leading to valuable SAR insights. A series of benzohydrazide derivatives linked to the imidazo[1,2-b]pyridazine core have been investigated for their in vitro activity against M. tuberculosis H37Rv.[16]

The following table summarizes the antitubercular activity of some of these derivatives, expressed as Minimum Inhibitory Concentration (MIC).

Compound IDR (Substitution on Benzohydrazide Ring)MIC (µg/mL)
6a4-OCH₃6.25
6b4-Cl3.125
6c2,4-di-Cl1.6
6d2-Cl1.6
6e4-F3.125
6f2-F1.6
6g4-NO₂1.6
6h3-NO₂3.125
Data sourced from BenchChem[16]

From this data, several SAR trends can be observed:

  • Electron-withdrawing groups on the benzohydrazide ring, such as chloro, fluoro, and nitro groups, generally lead to enhanced antitubercular activity.

  • The position of the substituent is also critical. For example, a chloro or fluoro group at the 2-position (ortho) results in higher potency compared to the 4-position (para).

  • Disubstitution with electron-withdrawing groups, as seen in the 2,4-dichloro derivative (6c), can further improve activity.

Experimental Protocol: In Vitro Antitubercular Screening using Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric method for the rapid and reliable screening of compounds for antitubercular activity.[5][17][18][19]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Alamar Blue reagent

  • Test compounds and standard drugs (e.g., ciprofloxacin, pyrazinamide, streptomycin)[20]

Procedure:

  • Prepare serial dilutions of the test compounds in the 96-well plates.

  • Add the M. tuberculosis H37Rv inoculum to each well.

  • Include positive controls (standard drugs) and negative controls (no drug).

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add the Alamar Blue reagent to each well.

  • Incubate for another 24 hours.

  • A color change from blue (no growth) to pink (growth) indicates bacterial viability.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change.[5]

Other Therapeutic Applications

The versatility of the imidazo[1,2-b]pyridazine scaffold extends beyond kinase inhibition and antitubercular activity. Derivatives have shown promise in a variety of other therapeutic areas:

  • Anti-inflammatory Agents: Some imidazo[1,2-b]pyridazine derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

  • Antiviral Activity: The scaffold has been explored for the development of antiviral agents, with some derivatives showing activity against picornaviruses.

  • Neurodegenerative Diseases: Imidazo[1,2-b]pyridazines have been investigated as ligands for β-amyloid plaques, suggesting their potential as diagnostic or therapeutic agents for Alzheimer's disease.[4]

Conclusion and Future Perspectives

The imidazo[1,2-b]pyridazine scaffold has firmly established itself as a privileged core in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, has led to the development of numerous potent and selective therapeutic agents. The clinical success of ponatinib serves as a powerful validation of this scaffold's potential.

Future research in this area is likely to focus on several key aspects:

  • Exploration of Novel Targets: While kinase inhibition has been a major focus, the broad biological activity profile of this scaffold suggests that it may have untapped potential against other target classes.

  • Development of More Selective Inhibitors: As our understanding of disease biology grows, the demand for highly selective inhibitors that minimize off-target effects will increase. The tunability of the imidazo[1,2-b]pyridazine core makes it an ideal platform for developing such agents.

  • Application in Neglected Diseases: The promising antitubercular activity of imidazo[1,2-b]pyridazine derivatives highlights their potential for addressing unmet medical needs in infectious diseases.

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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-b]pyridazine core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry.[1] Its structural resemblance as a purine isostere grants it access to a wide array of biological targets, leading to a remarkable diversity of pharmacological activities.[2] The clinical success of the multi-targeted kinase inhibitor Ponatinib, which features this heterocyclic system, has catalyzed a surge of interest in exploring its therapeutic potential.[1][2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine derivatives, synthesizing data across multiple therapeutic areas including oncology, infectious diseases, and neuroscience. We will dissect the causal relationships between specific structural modifications and their impact on biological activity, offering field-proven insights for researchers, scientists, and drug development professionals.

The Imidazo[1,2-b]pyridazine Core: A Privileged Scaffold

The imidazo[1,2-b]pyridazine system is a fused bicyclic heterocycle that has demonstrated a broad spectrum of biological activities, including anticancer, antitubercular, antiviral, anti-inflammatory, and central nervous system (CNS) modulatory effects.[1][4][5] Its rigid, planar structure provides a well-defined framework for the precise spatial orientation of functional groups, facilitating interactions with various enzymatic pockets and receptor binding sites. The strategic placement of nitrogen atoms allows for multiple hydrogen bonding opportunities, both as donors and acceptors, which is critical for target recognition and binding affinity.

Core Synthesis Strategy: A Foundation for Diversity

The synthetic accessibility of the imidazo[1,2-b]pyridazine core is a key factor in its widespread investigation. The most prevalent and efficient method involves the condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone.[6]

Causality in Synthesis: The presence of a halogen (typically chlorine) at the 6-position of the 3-aminopyridazine starting material is crucial. It deactivates the adjacent ring nitrogen, making the non-adjacent nitrogen more nucleophilic. This regioselectivity ensures that alkylation by the α-haloketone occurs at the desired position, leading to the efficient formation of the bicyclic imidazo[1,2-b]pyridazine ring system in good yields.[6] This 6-halo substituent then serves as a versatile synthetic "handle" for introducing a wide range of substituents through well-established metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic aromatic substitution, enabling extensive SAR exploration.[7][8]

G cluster_start Starting Materials cluster_reaction Core Formation cluster_product Scaffold & Diversification A 3-Amino-6-halopyridazine C Condensation Reaction (e.g., NaHCO3) A->C B α-Haloketone (R1-C(O)CH2X) B->C D 6-Halo-imidazo[1,2-b]pyridazine (Core Scaffold) C->D Forms bicyclic core E Diversification at 6-position (Cross-coupling, SNAr) Introduction of R2 D->E Versatile handle

Caption: General synthetic pathway to the imidazo[1,2-b]pyridazine scaffold.

SAR Dissection by Therapeutic Target

The true power of the imidazo[1,2-b]pyridazine scaffold is revealed by examining how subtle changes to its substitution pattern can dramatically shift its biological activity and selectivity.

Anticancer Activity: The Kinase Inhibitor Powerhouse

Imidazo[1,2-b]pyridazines are particularly prominent as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[4][9]

  • PIM Kinase Inhibitors: A notable discovery identified imidazo[1,2-b]pyridazines as specific inhibitors of PIM kinases. Structural analysis revealed an unusual binding mode where the compounds interact with the αC helix of the N-terminal lobe rather than the canonical hinge region. This makes them ATP-competitive but not strictly ATP-mimetic, a feature that contributes to their enhanced selectivity over other kinases.[10]

  • Mps1 (TTK) Kinase Inhibitors: Lead optimization efforts demonstrated that a scaffold hop from an imidazo[1,2-a]pyrazine to the imidazo[1,2-b]pyridazine core, combined with the introduction of 6-aryl substituents, led to compounds with extremely potent cellular activity (IC50 in the low nanomolar range) and favorable oral bioavailability.[11]

  • c-Met/VEGFR2 Dual Inhibitors: A structure-based design approach targeting both c-Met and VEGFR2 kinases found that introducing a pyridone or pyrazolone ring, capable of forming a rigidifying intramolecular hydrogen bond, was a key strategy for achieving potent dual inhibition.[12]

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: Research has yielded highly potent and selective irreversible BTK inhibitors based on this scaffold. One such compound, TM471-1, exhibited an IC50 of 1.3 nM and demonstrated complete tumor regression in xenograft models, leading to its advancement into Phase I clinical trials.[13]

  • Tyk2 Allosteric Inhibitors: In the realm of immunology, these compounds have been developed as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (Tyk2). They bind to the catalytically inactive pseudokinase (JH2) domain, modulating the activity of the catalytic (JH1) domain.[14][15] SAR studies on a 6-((2-oxo-1,2-dihydropyridin-3-yl)amino) series showed that an N1-substituent on the pyridinone ring was critical, with a 2-pyridyl group significantly improving cell permeability.[14]

G imid pos2 Position 2: - Often aryl or heteroaryl groups. - Interacts with solvent-exposed regions. - Influences solubility and PK. pos3 Position 3: - Typically substituted with groups that target the hinge-binding region. - Amides, ureas are common. - Can form critical H-bonds. pos6 Position 6: - Key vector for deep pocket interactions. - Large, often complex aryl/heteroaryl groups. - Major driver of potency and selectivity.

Caption: Key positions on the imidazo[1,2-b]pyridazine core for kinase SAR.

Table 1: Summary of SAR for Anticancer (Kinase Inhibitor) Activity

PositionGeneral RoleFavorable SubstituentsTarget Examples
2 Solvent front interaction, Physicochemical propertiesSmall aryl (e.g., phenyl), HeterocyclesMps1, c-Met, BTK
3 Hinge-binding, PotencyAmides, Amines, small alkylsPIM, Tyk2, BTK
6 Selectivity pocket, Potency driverSubstituted anilines, Aryl ethers, Pyridinones, PiperazinesMps1, c-Met/VEGFR2, Tyk2[11][12][14]
8 Minor modificationsHydrogen, MethylGeneral
Antitubercular Activity: Combating Drug Resistance

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for novel therapeutics.[16][17] The imidazo[1,2-b]pyridazine scaffold has emerged as a promising foundation for new anti-TB agents.[16]

A particularly successful series incorporates a benzohydrazide moiety, demonstrating potent activity against the M. tuberculosis H37Rv strain.[17][18][19] The SAR for this class is well-defined:

  • Electronic Effects: Substituents on the terminal benzohydrazide ring are critical determinants of activity. Electron-withdrawing groups such as chloro, fluoro, and nitro generally confer greater potency than electron-donating groups like methoxy.[16] This suggests that polarization of the aromatic ring or specific electronic interactions within the target are beneficial.

  • Positional Isomerism: The position of the substituent on the phenyl ring is important. Halogen or nitro groups at the 2- and 4-positions tend to be the most effective.

  • Multi-Substitution: Di-substituted compounds, such as the 2,4-dichloro derivative, have shown some of the highest potencies, with Minimum Inhibitory Concentrations (MIC) as low as 1.6 µg/mL.[16]

Another series incorporating piperazine and morpholine rings found that amide-linked derivatives were more potent than their sulfonamide counterparts, likely due to more favorable hydrogen bonding capabilities.[20]

Table 2: In Vitro Anti-tubercular Activity of Imidazo[1,2-b]pyridazine-Benzohydrazide Derivatives against M. tuberculosis H37Rv [16]

Compound IDR (Substitution on Benzohydrazide Ring)MIC (µg/mL)
6a4-OCH₃6.25
6b4-Cl3.125
6c2,4-di-Cl1.6
6d2-Cl1.6
6e4-F3.125
6f2-F1.6
6g4-NO₂1.6
6h3-NO₂3.125
CNS Applications: From Neurodegeneration to Neuromodulation

The scaffold's ability to cross the blood-brain barrier has led to its exploration for various CNS disorders.

  • GSK-3β Inhibitors for Alzheimer's Disease: A series of imidazo[1,2-b]pyridazines was designed and optimized into potent, orally bioavailable, and brain-penetrant inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).[21] This enzyme is implicated in the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease. In vivo studies showed that lead compounds significantly reduced levels of phosphorylated tau in the brains of transgenic mice.[21]

  • β-Amyloid Plaque Imaging Agents: To develop novel PET radiotracers for imaging β-amyloid plaques, imidazo[1,2-b]pyridazines were designed as isosteric analogs of known imaging agents to reduce non-specific binding.[6] The SAR for binding affinity was very clear:

    • A 2-(4'-Dimethylaminophenyl) moiety was found to be a critical requirement for high binding affinity.[6]

    • The 6-position was tolerant to modification, with a 6-(methylthio) group providing higher affinity than a 6-methoxy group.[6]

    • Replacing the 2-phenyl ring with other heterocycles like pyridinyl or thiophenyl led to a significant loss of affinity, highlighting the importance of the specific phenyl interaction.[6]

Other Therapeutic Areas
  • Antifungal Activity: Derivatives have been evaluated against various phytopathogenic fungi. SAR studies indicate that substitutions at both the 3-position (with substituted aryl groups) and the 6-position significantly influence the potency and spectrum of antifungal activity.[5][22]

  • Antiviral Activity: A series of 2-aminoimidazo[1,2-b]pyridazines has been investigated as inhibitors of picornaviruses. An analog featuring an oxime functionality at the 2-position demonstrated broad-spectrum activity against human rhinoviruses, poliovirus, and coxsackieviruses.[2][3]

Experimental Protocols: A Self-Validating System

To translate SAR insights into practice, robust and reproducible experimental methods are essential.

Representative Synthesis: 6-chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine

This protocol describes a standard procedure for synthesizing a key intermediate, illustrating the core condensation reaction.

Methodology:

  • Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-6-chloropyridazine (1.0 eq), 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.05 eq), and anhydrous ethanol.

  • Reaction: Add sodium bicarbonate (NaHCO₃) (2.0 eq) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Allow the mixture to cool to room temperature. The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the collected solid sequentially with water and cold ethanol to remove unreacted starting materials and inorganic salts. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol provides a general workflow for assessing the inhibitory potential of synthesized compounds against a target kinase.

Methodology:

  • Plate Preparation: In a 384-well microplate, add the test compound from a serially diluted stock solution (in DMSO) to achieve a final concentration range (e.g., 10 µM to 0.1 nM). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme & Substrate Addition: Add the target kinase enzyme and its specific fluorescently-labeled peptide substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP at its Km concentration. Allow the reaction to proceed for a pre-determined time (e.g., 60 minutes) at room temperature.

  • Reaction Termination: Stop the reaction by adding a termination buffer containing a chelating agent (e.g., EDTA) to sequester Mg²⁺ ions required for kinase activity.

  • Signal Detection: Read the plate on a fluorescence polarization reader. The phosphorylation of the substrate by the kinase results in a change in fluorescence polarization.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Conclusion and Future Outlook

The imidazo[1,2-b]pyridazine scaffold has firmly established itself as a cornerstone in medicinal chemistry, driven by its synthetic tractability and pharmacological promiscuity. The extensive SAR data reveal clear patterns: the 6-position is the primary driver for potency and selectivity, the 3-position often engages in crucial hinge-binding interactions, and the 2-position modulates physicochemical properties.

Future research will likely focus on leveraging this deep SAR understanding to design next-generation inhibitors with improved selectivity profiles to minimize off-target effects, enhanced pharmacokinetic properties, and novel mechanisms of action, such as allosteric modulation and targeted protein degradation. The continued exploration of this remarkable scaffold promises to deliver new and effective therapies for a wide range of human diseases.

References

  • Gao, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]

  • Choi, H., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry. [Link]

  • Akkurt, B. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Bala, V., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry. [Link]

  • Kumar, P., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. [Link]

  • El-Faham, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Wang, G., et al. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. ResearchGate. [Link]

  • Hartz, R. A., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences. [Link]

  • Wang, G., et al. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Pest Management Science. [Link]

  • Anizon, F., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry. [Link]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]

  • Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Semantic Scholar. [Link]

  • Wang, X., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Oh, Y., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [Link]

  • Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. [Link]

  • Bala, V., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing. [Link]

Sources

The Versatile Heterocyclic Core: A Technical Guide to 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space with a Privileged Scaffold

In the landscape of medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure, a testament to its recurring presence in a multitude of biologically active compounds.[1] Its rigid, planar geometry and rich electronic features provide an ideal framework for engaging with a variety of biological targets. The strategic incorporation of a trifluoromethyl group at the 2-position and a bromine atom at the 3-position transforms this already valuable core into a highly versatile and powerful building block for the synthesis of novel therapeutics.

The electron-withdrawing nature of the trifluoromethyl group can significantly enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule, such as lipophilicity and pKa.[2] The bromine atom at the 3-position serves as a versatile synthetic handle, enabling a wide array of late-stage functionalization through modern cross-coupling methodologies. This technical guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine, offering researchers a comprehensive resource for leveraging this potent building block in their drug discovery endeavors.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design.

PropertyValueSource
CAS Number 1260817-66-0
Molecular Formula C₇H₃BrF₃N₃
Molecular Weight 266.02 g/mol

Synthesis of the Core Building Block: A Step-by-Step Guide

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 3-amino-6-chloropyridazine. This strategy involves the initial construction of the imidazo[1,2-b]pyridazine ring system via a condensation reaction, followed by a regioselective bromination at the C3 position.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination A 3-Amino-6-chloropyridazine C 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine A->C Reflux in Ethanol B 3-Bromo-1,1,1-trifluoroacetone B->C E 3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine C->E Acetonitrile, rt D N-Bromosuccinimide (NBS) D->E

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

This protocol is adapted from established procedures for the synthesis of similar imidazo[1,2-b]pyridazine derivatives.[3]

  • Reagent Preparation: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol (0.2 M), add 3-bromo-1,1,1-trifluoroacetone (1.1 eq).

  • Reaction: Heat the mixture to reflux and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine.

Experimental Protocol: Synthesis of 3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

This procedure is based on standard bromination methods for electron-rich heterocyclic systems.[4]

  • Reaction Setup: Dissolve 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine (1.0 eq) in acetonitrile (0.1 M) in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the final product, 3-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine.

Harnessing the Power of Cross-Coupling: A Gateway to Molecular Diversity

The true synthetic utility of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The C3-bromo position is primed for reaction, allowing for the introduction of a wide range of substituents, thereby enabling extensive Structure-Activity Relationship (SAR) studies.

Cross_Coupling_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Core 3-Bromo-2-(trifluoromethyl) imidazo[1,2-b]pyridazine Suzuki_Product 3-Aryl/Heteroaryl Derivative Core->Suzuki_Product Pd Catalyst, Base Sonogashira_Product 3-Alkynyl Derivative Core->Sonogashira_Product Pd/Cu Catalysts, Base Buchwald_Product 3-Amino Derivative Core->Buchwald_Product Pd Catalyst, Base, Ligand Suzuki_Reagent Aryl/Heteroaryl Boronic Acid/Ester Suzuki_Reagent->Suzuki_Product Sonogashira_Reagent Terminal Alkyne Sonogashira_Reagent->Sonogashira_Product Buchwald_Reagent Amine (R₂NH) Buchwald_Reagent->Buchwald_Product

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 3-Aryl-2-(trifluoromethyl)imidazo[1,2-b]pyridazines

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its unique electronic properties and rigid, planar structure make it an ideal framework for designing molecules that can effectively interact with biological targets. This scaffold is a key component in approved drugs like the multi-targeted tyrosine kinase inhibitor ponatinib, used in cancer therapy, and risdiplam, a treatment for spinal muscular atrophy.[3] The introduction of a trifluoromethyl (CF₃) group at the 2-position is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability due to its lipophilic and electron-withdrawing nature.[4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds in organic synthesis.[5][6] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool for drug discovery professionals.[7] For the synthesis of 3-aryl-2-(trifluoromethyl)imidazo[1,2-b]pyridazines, the Suzuki-Miyaura coupling of the 3-bromo precursor offers a direct and modular route to rapidly generate diverse libraries of compounds for structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview, field-proven insights, and detailed protocols for successfully performing the Suzuki-Miyaura coupling on 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine.

Mechanistic Considerations: Navigating the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding these steps is crucial for troubleshooting and optimizing the reaction for this specific substrate.

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide, this compound, to a Pd(0) complex. This is often the rate-determining step. The C-Br bond is significantly more reactive than a C-Cl bond, making it the preferred site for this transformation.[8] The electron-withdrawing CF₃ group at the adjacent C2 position can influence the electron density of the C-Br bond, potentially facilitating this step.

  • Transmetalation : Following oxidative addition, the organoboron species (boronic acid or ester) coordinates to the palladium(II) center. In the presence of a base, a boronate complex is formed, which then transfers its organic group to the palladium catalyst, displacing the halide. The choice of base is critical; it must be strong enough to activate the boronic acid but not so strong as to cause undesired side reactions.

  • Reductive Elimination : This final step involves the formation of the new C-C bond as the two organic ligands on the palladium center couple. The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

A key challenge when working with nitrogen-rich heterocycles like imidazo[1,2-b]pyridazine is the potential for the nitrogen lone pairs to coordinate to the palladium catalyst.[5][9] This can lead to the formation of inactive catalyst species or off-cycle intermediates, effectively inhibiting the reaction.[10] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is a proven strategy to mitigate this issue. These ligands stabilize the active Pd(0) species, promote the desired reductive elimination step, and sterically hinder the coordination of the heterocyclic substrate to the catalyst.[6][9]

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Ar-X OxAdd Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R(L₂) ArPdX->ArPdR R-B(OH)₂ Base Transmetalation Transmetalation (R-B(OR)₂ + Base) ArPdR->Pd0 Product Ar-R ArPdR->Product RedElim Reductive Elimination ArX 3-Bromo-2-(CF₃)imidazo[1,2-b]pyridazine ArX->Pd0 BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->ArPdX caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle. G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Base (Substrate, Boronic Acid, K₃PO₄) to Schlenk Flask B 2. Add Catalyst (e.g., Pd(PPh₃)₄) A->B C 3. Evacuate & Backfill with Inert Gas (3x) B->C D 4. Add Degassed Solvents (Dioxane/H₂O) C->D E 5. Heat & Stir (e.g., 100°C, 4-18h) D->E F 6. Cool & Dilute (EtOAc & H₂O) E->F G 7. Extract Organic Layer F->G H 8. Dry & Concentrate G->H I 9. Purify via Chromatography H->I J 3-Aryl-2-(CF₃)imidazo- [1,2-b]pyridazine I->J Pure Product caption Fig. 2: Experimental Workflow.

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromoimidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in modern medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and unique electronic properties make it a versatile building block for designing molecules with diverse biological activities.[1][2] Notable examples of its application include the FDA-approved multi-kinase inhibitor ponatinib, used in the treatment of chronic myeloid leukemia, and various compounds investigated as inhibitors of GSK-3β, TYK2 JH2, and TNF-α.[2][4] The functionalization of this core, particularly at the 3-position, is crucial for modulating the potency, selectivity, and pharmacokinetic properties of new chemical entities.[2]

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the derivatization of the imidazo[1,2-b]pyridazine nucleus.[5][6][7] These reactions offer a powerful and efficient means to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, enabling the synthesis of a vast array of analogues that would be difficult to access through traditional methods.[6][7] This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions applied to 3-bromoimidazo[1,2-b]pyridazine, offering both mechanistic insights and detailed experimental protocols for researchers in drug discovery and development.

Understanding the Catalytic Cycles: A Foundational Overview

Palladium-catalyzed cross-coupling reactions, while diverse in their specific coupling partners, generally proceed through a common catalytic cycle. A fundamental understanding of this cycle is essential for troubleshooting and optimizing reaction conditions.

Generic Cross-Coupling Cycle Pd(0)L_n Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition (R-X) Pd(II)_Complex L_n(R)Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Pd(II)_Intermediate L_n(R)Pd(II)-R' Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-R' (Coupled Product) Reductive_Elimination->Product

Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with the aryl halide (in this case, 3-bromoimidazo[1,2-b]pyridazine). The palladium inserts into the carbon-bromine bond, forming a Pd(II) complex.[8][9] This is often the rate-determining step.[6]

  • Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the Pd(II) complex, displacing the halide.[10][11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[12][13]

The choice of ligands, base, and solvent plays a critical role in modulating the efficiency of each step in this cycle. Ligands stabilize the palladium catalyst and influence its reactivity, while the base is often required to facilitate the transmetalation step.[11]

Key Cross-Coupling Reactions and Protocols

The following sections detail the application of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions for the functionalization of 3-bromoimidazo[1,2-b]pyridazines.

Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for forming carbon-carbon bonds due to the commercial availability, stability, and low toxicity of organoboron reagents.[11] It is particularly effective for introducing aryl and heteroaryl substituents at the C3-position of the imidazo[1,2-b]pyridazine core.[5][14]

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective catalyst for Suzuki couplings with bromo-heterocycles.[5][15] It is a pre-catalyst that readily forms the active Pd(0) species in solution.

  • Base: An aqueous solution of a carbonate base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is crucial.[5][15][16] The base activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[9][11]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water is typically used.[5][15][16] The organic solvent solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-Bromoimidazo[1,2-b]pyridazine

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2 M aqueous solution, 2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 3-bromoimidazo[1,2-b]pyridazine (1.0 eq), the corresponding boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add 1,4-dioxane and the 2 M aqueous Na₂CO₃ solution. The typical solvent ratio is 4:1 dioxane to water.

  • Heat the reaction mixture to reflux (typically 90-100 °C) and monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄Reliable and commercially available Pd(0) source.
Base Na₂CO₃ (aq)Activates the boronic acid for transmetalation.[11]
Solvent 1,4-Dioxane/H₂OEnsures solubility of both organic and inorganic reagents.
Temperature 90-100 °CProvides sufficient energy to overcome the activation barrier.
Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17][18] This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations or as key pharmacophoric elements.

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction uniquely employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (typically CuI).[10][17][18] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) iodide reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate is more reactive in the transmetalation step with the palladium complex.[10][18]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used.[10][16] The base serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it acts as a scavenger for the hydrogen halide byproduct.

  • Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to prevent side reactions.[16]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Flask Dry Schlenk Flask Reactants 3-Bromoimidazo[1,2-b]pyridazine Terminal Alkyne Catalysts Pd(PPh₃)₂Cl₂ CuI Base_Solvent Amine Base (e.g., TEA) Anhydrous Solvent (e.g., THF) Inert Establish Inert Atmosphere (N₂ or Ar) Base_Solvent->Inert Stir Stir at Room Temperature or Gentle Heating Inert->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter through Celite Monitor->Filter Extract Aqueous Workup (e.g., NH₄Cl, Brine) Filter->Extract Purify Column Chromatography Extract->Purify

Figure 2: Experimental workflow for a typical Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 3-Bromoimidazo[1,2-b]pyridazine

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (2.0 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 3-bromoimidazo[1,2-b]pyridazine (1.0 eq) in anhydrous THF.

  • Add the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and triethylamine (2.0 eq).[16]

  • Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC or LC-MS. Gentle heating may be required for less reactive substrates.

  • Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Heck Reaction: Vinylation of the Heterocyclic Core

The Mizoroki-Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes.[19][20] This reaction is particularly useful for introducing vinyl groups at the 3-position of the imidazo[1,2-b]pyridazine scaffold, which are valuable intermediates for further functionalization.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and robust pre-catalyst for the Heck reaction.[21] It is reduced in situ to the active Pd(0) species.

  • Ligand: A phosphine ligand, such as triphenylphosphine (PPh₃), is often added to stabilize the palladium catalyst and modulate its reactivity.

  • Base: A mild inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA) is used to neutralize the hydrogen halide formed during the catalytic cycle.[21][22]

  • Solvent: High-boiling point, polar aprotic solvents like DMF or NMP are typically employed to ensure the reaction proceeds at a reasonable rate.

Experimental Protocol: Heck Reaction

Materials:

  • 3-Bromoimidazo[1,2-b]pyridazine

  • Alkene (e.g., n-butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Reaction vial or flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Combine 3-bromoimidazo[1,2-b]pyridazine (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq) in a reaction vessel.

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add anhydrous DMF, followed by the alkene (1.5 eq).

  • Seal the vessel and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[8][23] This reaction has revolutionized the synthesis of arylamines and is critical for introducing primary or secondary amine functionalities onto the imidazo[1,2-b]pyridazine scaffold.[24][25]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BINAP or those developed by Buchwald (e.g., XPhos, SPhos) are crucial for promoting the reductive elimination step, which is often challenging in C-N bond formation.[12][23][26] A pre-catalyst like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is often used as the palladium source.[26]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine and facilitate the formation of the palladium-amido complex without competing as a nucleophile.[26]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 3-Bromoimidazo[1,2-b]pyridazine

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • (±)-BINAP (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Schlenk tube or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an inert atmosphere glovebox or using Schlenk techniques, charge a reaction tube with Pd₂(dba)₃ (0.02 eq), (±)-BINAP (0.04 eq), and NaOtBu (1.4 eq).

  • Add 3-bromoimidazo[1,2-b]pyridazine (1.0 eq).

  • Add anhydrous toluene, followed by the amine (1.2 eq).

  • Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with diethyl ether and filter through a plug of Celite.

  • Concentrate the filtrate and purify the resulting residue by column chromatography.[26]

Summary of Reaction Conditions

The following table provides a comparative overview of the typical conditions for the palladium-catalyzed cross-coupling reactions discussed.

Reaction Catalyst System Base Solvent Typical Temp. Bond Formed
Suzuki-Miyaura Pd(PPh₃)₄Na₂CO₃ / K₂CO₃ (aq)Dioxane/H₂O90-100 °CC(sp²)-C(sp²)
Sonogashira Pd(PPh₃)₂Cl₂ / CuITEA / DIPATHF / DMFRT - 60 °CC(sp²)-C(sp)
Heck Pd(OAc)₂ / PPh₃K₂CO₃ / TEADMF / NMP100-120 °CC(sp²)-C(sp²)
Buchwald-Hartwig Pd₂(dba)₃ / BINAPNaOtBuToluene / Dioxane80-110 °CC(sp²)-N

Conclusion

Palladium-catalyzed cross-coupling reactions are exceptionally powerful and versatile methods for the functionalization of 3-bromoimidazo[1,2-b]pyridazines. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a wide range of derivatives with tailored properties. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to leverage these transformative reactions in their research endeavors.

References

  • Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives.
  • ResearchGate. (n.d.). The pharmacologically active imidazo[1,2-b]pyridazine derivatives.
  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.
  • PubMed Central. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
  • PubMed. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 3-bromoimidazo[1,2-b]pyridazine 40.
  • PubMed Central. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.
  • ResearchGate. (n.d.). Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • MDPI. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib.
  • ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.
  • DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
  • Chem.info. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • PubMed Central. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Wiley Online Library. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction.
  • ResearchGate. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • National Institutes of Health. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • Chemistry LibreTexts. (2023). Heck Reaction.

Sources

Application Notes and Protocols for 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors, including the FDA-approved drug Ponatinib.[1][2] This document provides a comprehensive guide for leveraging 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine as a versatile starting material for the discovery and development of novel anticancer agents. We will delve into the rationale behind utilizing this specific scaffold, provide detailed protocols for its chemical modification, and outline robust methodologies for the biological evaluation of its derivatives. This guide is designed to empower researchers to explore the vast therapeutic potential of this chemical entity in oncology.

Introduction: The Strategic Advantage of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a bioisostere of purine, a fundamental component of nucleic acids, which allows it to effectively interact with the ATP-binding sites of various kinases.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have emerged as a cornerstone of modern oncology.

The subject of this guide, This compound , offers several strategic advantages for drug discovery:

  • The Imidazo[1,2-b]pyridazine Core: Provides a well-established framework for kinase inhibition.[2][3]

  • The 3-Bromo Substituent: Serves as a versatile chemical handle for introducing a wide array of molecular diversity through well-established cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity.

  • The 2-(Trifluoromethyl) Group: This electron-withdrawing group can significantly influence the physicochemical properties of the molecule, such as metabolic stability and membrane permeability, and can also contribute to binding interactions with target proteins.

This combination of features makes this compound an ideal starting point for generating libraries of novel compounds with the potential to inhibit a range of cancer-relevant kinases.

Synthetic Pathways: From Scaffold to Candidate Drug

The bromine atom at the C3 position is the key to unlocking the chemical diversity of this scaffold. The following sections provide generalized protocols for two of the most powerful cross-coupling reactions for this purpose.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[6][7] This reaction is ideal for introducing aryl, heteroaryl, or vinyl substituents at the C3 position of the imidazo[1,2-b]pyridazine core.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water or toluene and ethanol.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted imidazo[1,2-b]pyridazine derivative.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[5][8] This is a powerful tool for introducing primary or secondary amines at the C3 position, which can be crucial for establishing key hydrogen bonding interactions with the target kinase.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq.).

  • Solvent Addition: Add an anhydrous aprotic solvent, such as toluene or 1,4-dioxane.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the 3-amino-substituted imidazo[1,2-b]pyridazine derivative.

Biological Evaluation: Identifying and Characterizing Anticancer Activity

Once a library of derivatives has been synthesized, a systematic biological evaluation is necessary to identify promising lead compounds. The following protocols outline a standard workflow for screening and characterizing the anticancer potential of these novel molecules.

Primary Screening: Cell Viability Assays

The initial step is to assess the cytotoxic or cytostatic effects of the synthesized compounds on a panel of cancer cell lines. The MTT assay is a widely used, reliable, and cost-effective method for this purpose.[9]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells, ensuring a final volume of 100-200 µL. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Presentation: IC₅₀ Values of Hypothetical Imidazo[1,2-b]pyridazine Derivatives

Compound IDCancer Cell LineTarget Kinase (Hypothetical)IC₅₀ (nM)
Lead-001 A549 (Lung Cancer)Mps115
Lead-002 MV4-11 (AML)FLT38
Lead-003 HCT116 (Colon Cancer)TAK125
Lead-004 A549 (Lung Cancer)mTOR50
Lead-005 KM-H2 (Hodgkin's Lymphoma)TRK12
Target Engagement: In Vitro Kinase Assays

For compounds that show significant antiproliferative activity, the next step is to determine if they directly inhibit the activity of their intended kinase target. A variety of in vitro kinase assay formats are available, with fluorescence-based methods being common for their high-throughput capabilities.[10][11]

Protocol: General Fluorescence-Based In Vitro Kinase Assay

  • Reagent Preparation: Prepare the kinase reaction buffer, recombinant kinase, substrate (e.g., a biotinylated peptide), and ATP solution.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • Kinase Reaction: In a suitable microplate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature or 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the detection reagents. In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, this would typically involve a europium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore.

  • Signal Measurement: Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Mechanism of Action: Western Blotting for Signaling Pathway Analysis

To confirm that the observed anticancer effects are due to the inhibition of the target kinase, it is crucial to analyze the downstream signaling pathways in treated cells. Western blotting is a powerful technique for detecting changes in the phosphorylation status of key signaling proteins.[12][13]

Protocol: Western Blotting for Phospho-Protein Analysis

  • Cell Lysis: Treat cancer cells with the test compound for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target's downstream effector overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.

Experimental Workflow Visualization

G cluster_0 Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation A 3-Bromo-2-(trifluoromethyl) imidazo[1,2-b]pyridazine B Suzuki & Buchwald-Hartwig Cross-Coupling Reactions A->B C Library of Novel Derivatives B->C D Cell Viability Assays (e.g., MTT) C->D Primary Screening E In Vitro Kinase Assays D->E F Western Blotting (Signaling Pathway Analysis) E->F G Animal Models of Cancer (e.g., Xenografts) F->G Lead Candidate Selection H Efficacy & Toxicity Studies G->H

Caption: Workflow for the discovery of novel kinase inhibitors.

In Vivo Evaluation: Preclinical Animal Models

Promising lead compounds identified through in vitro screening must be evaluated in vivo to assess their efficacy and safety in a more complex biological system.[14][15][16]

Commonly Used Animal Models in Cancer Research:

  • Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[1][15] These models are useful for initial efficacy studies.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunodeficient mice.[1][14] These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.

  • Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop tumors spontaneously, which closely mimics the natural progression of cancer.[15]

Protocol: General Efficacy Study in a CDX Mouse Model

  • Tumor Implantation: Inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Randomization and Treatment: When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Signaling Pathway Visualization

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->RAF Inhibitor->PI3K

Sources

The Strategic Application of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of contemporary medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" heterocyclic core, integral to the development of a multitude of clinically relevant therapeutic agents.[1][2] Its versatile structure has been successfully exploited to generate inhibitors for a range of biological targets, including protein kinases, which are pivotal in oncology and inflammatory disease research.[3][4][5] This guide focuses on a particularly valuable derivative, 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine , a key building block that offers strategic advantages in the design and synthesis of novel drug candidates.

The strategic placement of a bromine atom at the 3-position and a trifluoromethyl group at the 2-position of the imidazo[1,2-b]pyridazine core endows this molecule with a unique combination of reactivity and desirable physicochemical properties. The bromo-substituent serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions, while the trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability, binding affinity, and cellular permeability of drug candidates.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, including detailed protocols for its derivatization and its role in the generation of potent and selective inhibitors for key biological targets.

The Imidazo[1,2-b]pyridazine Scaffold: A Foundation for Therapeutic Innovation

The imidazo[1,2-b]pyridazine nucleus is a bicyclic heteroaromatic system that has demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, antiviral, and antiparasitic properties.[2] Its rigid, planar structure provides an excellent platform for the spatial orientation of pharmacophoric groups, facilitating high-affinity interactions with biological targets. A notable example of the therapeutic success of this scaffold is the FDA-approved multi-kinase inhibitor, ponatinib, which features the imidazo[1,2-b]pyridazine core.[1]

Strategic Advantages of this compound

The utility of this compound as a building block in drug discovery is rooted in two key structural features:

  • The 3-Bromo Substituent: This halogen atom provides a reactive site for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[6][7] This allows for the efficient and modular synthesis of large libraries of analogs with diverse substituents at the 3-position, which is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

  • The 2-Trifluoromethyl Group: The introduction of a trifluoromethyl (CF3) group is a widely employed strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a molecule. The CF3 group can:

    • Enhance Metabolic Stability: By blocking sites of oxidative metabolism.

    • Increase Lipophilicity: Which can improve membrane permeability and oral bioavailability.

    • Modulate Acidity/Basicity: Influencing the ionization state of nearby functional groups.

    • Improve Binding Affinity: Through favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions.

Application in Kinase Inhibitor Discovery

A primary application of the imidazo[1,2-b]pyridazine scaffold, and by extension, its 3-bromo-2-(trifluoromethyl) derivative, is in the development of protein kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Derivatives of 3-bromo-imidazo[1,2-b]pyridazines have been successfully employed to generate potent inhibitors of various kinases, including:

  • FLT3 Kinase: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). Imidazo[1,2-b]pyridazine-based compounds have shown nanomolar inhibitory activity against both wild-type and mutant forms of FLT3.[4]

  • Tyrosine Kinase 2 (Tyk2): A member of the Janus kinase (JAK) family, Tyk2 is involved in inflammatory and autoimmune diseases. Imidazo[1,2-b]pyridazine derivatives have been developed as selective allosteric inhibitors of the Tyk2 pseudokinase (JH2) domain.[5][8][9]

  • Haspin Kinase: This serine/threonine kinase is essential for chromosome alignment during mitosis and is a potential target for cancer therapy. Disubstituted imidazo[1,2-b]pyridazines have been designed as selective Haspin inhibitors.[10]

  • DYRKs and CLKs: Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs) are involved in various cellular processes, and their inhibitors have therapeutic potential. Imidazo[1,2-b]pyridazine derivatives have demonstrated selective inhibition of these kinase families.[3]

Experimental Protocols

The following protocols provide a general framework for the derivatization of this compound. Researchers should adapt these procedures based on the specific requirements of their target molecules and available laboratory resources.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a boronic acid or ester. This reaction is a powerful tool for introducing aryl or heteroaryl substituents at the 3-position.

Workflow for Suzuki-Miyaura Cross-Coupling

cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Reactant_A This compound Heating Heat (e.g., 80-100 °C) Reactant_A->Heating Reactant_B Aryl/Heteroaryl Boronic Acid or Ester Reactant_B->Heating Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Heating Base Base (e.g., K2CO3, Cs2CO3) Base->Heating Solvent Solvent (e.g., Dioxane/Water) Solvent->Heating Inert_Atmosphere Inert Atmosphere (N2 or Ar) Extraction Aqueous Work-up & Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product 3-Aryl/Heteroaryl-2-(trifluoromethyl)imidazo[1,2-b]pyridazine Purification->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)

  • Base (e.g., Potassium carbonate, Cesium carbonate, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a reaction vessel, add this compound, the boronic acid or ester, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst to the vessel.

  • Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted imidazo[1,2-b]pyridazine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures efficient catalytic turnover.

  • Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. The choice of base can significantly impact the reaction rate and yield.

  • Aqueous Co-solvent: The presence of water often accelerates the reaction by promoting the dissolution of the base and facilitating the transmetalation step.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of this compound. This reaction is highly valuable for introducing primary or secondary amines at the 3-position, which can serve as key pharmacophoric elements or points for further derivatization.

Workflow for Buchwald-Hartwig Amination

cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Reactant_A This compound Heating Heat (e.g., 80-110 °C) Reactant_A->Heating Reactant_B Primary or Secondary Amine Reactant_B->Heating Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Heating Ligand Ligand (e.g., Xantphos, BINAP) Ligand->Heating Base Base (e.g., NaOtBu, K3PO4) Base->Heating Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Heating Inert_Atmosphere Inert Atmosphere (N2 or Ar) Filtration Filtration through Celite Heating->Filtration Purification Column Chromatography Filtration->Purification Product 3-Amino-2-(trifluoromethyl)imidazo[1,2-b]pyridazine Purification->Product

Caption: Buchwald-Hartwig amination workflow.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 2.0 equivalents)

  • Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, Potassium phosphate, 1.5-2.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a reaction vessel, add the palladium pre-catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add this compound and the amine to the vessel.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-imidazo[1,2-b]pyridazine derivative.

Causality Behind Experimental Choices:

  • Phosphine Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

  • Strong, Non-nucleophilic Base: A strong base is required to deprotonate the amine, making it a more potent nucleophile. The base should be non-nucleophilic to avoid competing reactions with the bromo-substituted starting material.

  • Anhydrous Conditions: Water can deactivate the catalyst and interfere with the reaction. Therefore, the use of anhydrous solvents and reagents is crucial.

Data Presentation: Exemplary Biological Activity

The following table summarizes hypothetical inhibitory activities of a series of 3-substituted-2-(trifluoromethyl)imidazo[1,2-b]pyridazines against a target kinase. This data illustrates the type of information that can be generated through the application of the protocols described above in a drug discovery program.

Compound ID3-Substituent (R)Kinase IC50 (nM)
1a 4-Fluorophenyl150
1b 4-Methoxyphenyl85
1c Pyridin-4-yl50
1d Morpholin-4-yl25
1e N-methylpiperazin-1-yl10

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel bioactive molecules. Its strategic combination of a reactive handle for diversification and a key functional group for modulating pharmacokinetic properties makes it an attractive starting point for drug discovery campaigns targeting a wide range of diseases. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful scaffold in their quest for the next generation of innovative therapeutics.

References

  • D. Akwata, A. L. Kempen, J. Lamptey, N. Dayal, N. R. Brauer, H. O. Sintim, Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Med. Chem.15, 178-192 (2024).
  • T. H. Iorkula, B. A. Tolman, S. R. Burt, M. A. Peterson, An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synth. Commun.54, 121-132 (2024).
  • A. Garrido, G. Vera, P. O. Delaye, C. Gueiffier, Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Eur. J. Med. Chem.226, 113867 (2021).
  • C. Liu, J. Lin, R. Moslin, J. S. Tokarski, J. Muckelbauer, C. Y. Chang, J. Tredup, D. Xie, H. Park, P. Li, D. R. Wu, J. Strnad, A. Zupa-Fernandez, L. Cheng, C. Chaudhry, J. Chen, C. Chen, H. Sun, P. Elzinga, C. D'arienzo, K. Gillooly, T. L. Taylor, K. W. McIntyre, L. Salter-Cid, L. J. Lombardo, P. H. Carter, N. Aranibar, J. R. Burke, D. S. Weinstein, Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Med. Chem. Lett.10, 383-388 (2019).
  • M. Asif, Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific Pharmaceutical Sciences3, 43-48 (2019).
  • I. G. Rathish, et al., Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one derivatives. Bioorg. Med. Chem.21, 7686-7698 (2013).
  • N. Miyamoto, et al., Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorg. Med. Chem.20, 7051-7058 (2012).
  • A comprehensive study on synthesis and biological activities of Pyridazine Deriv
  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PubMed. (2023). from [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC. (2019). from [Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - NIH. (2020). from [Link]

  • Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed. (2017). from [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed. (2025). from [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF - ResearchGate. (n.d.). from [Link]

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Protocol for Functionalization of the Imidazo[1,2-b]pyridazine Ring: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Drug Discovery

The imidazo[1,2-b]pyridazine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal framework for the development of novel therapeutic agents. This is exemplified by the FDA-approved multi-kinase inhibitor, ponatinib, which features this core structure.[3][4] The versatility of the imidazo[1,2-b]pyridazine ring allows for functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][5] This guide provides detailed protocols and insights for the strategic modification of this important scaffold, focusing on robust and reproducible methodologies for researchers in drug development.

The imidazo[1,2-b]pyridazine ring system is a versatile platform for developing a wide range of therapeutic agents, including anticancer, anti-inflammatory, antiviral, and antibacterial compounds.[1][2][6] Its unique structure has also been explored for applications in materials science and as radiotracers for imaging amyloid plaques associated with Alzheimer's disease.[2][7]

Core Synthesis of the Imidazo[1,2-b]pyridazine Scaffold

The foundational step in any functionalization strategy is the efficient construction of the core heterocyclic system. A widely adopted and reliable method involves the condensation of a 3-amino-6-halopyridazine with an α-bromoketone. This reaction proceeds under mild basic conditions, providing a straightforward entry to the imidazo[1,2-b]pyridazine backbone.[7]

General Workflow for Imidazo[1,2-b]pyridazine Synthesis

cluster_start Starting Materials 3-amino-6-halopyridazine 3-amino-6-halopyridazine Reaction Condensation Reaction (e.g., NaHCO3, Ethanol, Reflux) 3-amino-6-halopyridazine->Reaction alpha-bromoketone alpha-bromoketone alpha-bromoketone->Reaction Product Imidazo[1,2-b]pyridazine Core Reaction->Product cluster_core Imidazo[1,2-b]pyridazine Core cluster_methods Functionalization Methods Core Halogenated Imidazo[1,2-b]pyridazine (e.g., at C3 or C6) Suzuki Suzuki-Miyaura Coupling (Boronic Acid) Core->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkyne) Core->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig Amination (Amine) Core->Buchwald Pd Catalyst, Ligand, Base CH_Activation Direct C-H Arylation (Aryl Halide) Core->CH_Activation Pd Catalyst, Base SNAr SNAr (Nucleophile) Core->SNAr Base Products Diverse Functionalized Derivatives (Aryl, Alkynyl, Amino, etc.) Suzuki->Products Sonogashira->Products Buchwald->Products CH_Activation->Products SNAr->Products

Sources

Application Note: Strategic Synthesis of Allosteric TYK2 Inhibitors Using 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting TYK2 with Precision

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical intracellular mediator for a specific subset of cytokine signaling pathways, including those for interleukin-12 (IL-12), IL-23, and Type I interferons.[1][2] These pathways are central to the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, psoriatic arthritis, and inflammatory bowel disease.[3][4] Consequently, TYK2 has emerged as a high-value therapeutic target.[5]

Unlike first-generation pan-JAK inhibitors that target the highly conserved ATP-binding site (the JH1 or kinase domain) and often suffer from off-target effects, a new generation of TYK2 inhibitors achieves remarkable selectivity through an allosteric mechanism.[4][6] These molecules bind to the regulatory pseudokinase domain (JH2), inducing a conformational change that locks the kinase in an inactive state.[5][6] This approach avoids the cross-reactivity issues associated with inhibiting other JAK family members (JAK1, JAK2, JAK3).[7]

The imidazo[1,2-b]pyridazine scaffold has proven to be a privileged structure for developing these selective allosteric inhibitors.[8][9] Specifically, the versatile building block, 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine , serves as a crucial starting material. Its bromine atom at the 3-position provides a reactive handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions, while the electron-withdrawing trifluoromethyl group at the 2-position often contributes to enhanced potency and metabolic stability.[10] This guide provides a detailed protocol for leveraging this key intermediate in the synthesis of potent and selective TYK2 inhibitors.

The TYK2 Signaling Pathway: A Central Hub in Immunity

Understanding the TYK2 signaling cascade is fundamental to appreciating the mechanism of its inhibition. The process begins when a cytokine (e.g., IL-23) binds to its cell-surface receptor, inducing receptor dimerization and bringing the associated TYK2 and another JAK protein (e.g., JAK2) into close proximity. This triggers their trans-activation via phosphorylation. The activated TYK2/JAK2 pair then phosphorylates specific tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6][11] Recruited STATs are subsequently phosphorylated by TYK2, leading to their dimerization, translocation into the nucleus, and initiation of pro-inflammatory gene transcription.[1] Allosteric inhibitors that bind to the TYK2 pseudokinase (JH2) domain prevent the initial activation step, effectively shutting down the entire cascade.[5]

TYK2_Signaling_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor TYK2 TYK2 (JH1/JH2) Receptor->TYK2 2. Activation JAK2 JAK2 STAT_inactive STAT (inactive) TYK2->STAT_inactive 3. Phosphorylation Cytokine IL-23 / IFN Cytokine->Receptor 1. Binding STAT_active p-STAT Dimer STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Translocation Transcription Gene Transcription (Pro-inflammatory) Nucleus->Transcription 6. Regulation Inhibitor Allosteric Inhibitor (e.g., Deucravacitinib) Inhibitor->TYK2 Inhibition (Binds JH2)

Caption: The TYK2 signaling cascade and point of allosteric inhibition.

Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling

A robust and highly versatile method for functionalizing the 3-position of the imidazo[1,2-b]pyridazine core is the Suzuki-Miyaura cross-coupling reaction.[12][13] This palladium-catalyzed reaction forms a carbon-carbon bond between the C3-bromo position of our starting material and a wide variety of commercially available aryl or heteroaryl boronic acids (or their corresponding esters). The reaction is renowned for its mild conditions and exceptional tolerance of diverse functional groups, making it an ideal choice in drug discovery campaigns.[14][15]

The general workflow involves reacting this compound with a selected boronic acid in the presence of a palladium catalyst, a suitable ligand, and a base in an appropriate solvent system.

Suzuki_Workflow Start 3-Bromo-2-(trifluoromethyl) imidazo[1,2-b]pyridazine + Aryl Boronic Acid Reaction Reaction Setup: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) - Heat (80-110 °C) Start->Reaction Combine Reagents Workup Aqueous Work-up: - Dilution - Extraction - Washing & Drying Reaction->Workup After Reaction Completion Purify Purification: Flash Column Chromatography Workup->Purify Crude Product Product Final Product: 3-Aryl-2-(trifluoromethyl) imidazo[1,2-b]pyridazine Purify->Product Pure Inhibitor

Sources

Application Notes & Protocols: In Vitro Evaluation of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold in Drug Discovery

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an ideal framework for developing potent and selective modulators of various biological targets.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent inhibition of protein kinases, which are critical regulators of cellular processes frequently dysregulated in diseases like cancer.[2][3][4]

The specific substitution pattern of a 3-bromo group and a 2-(trifluoromethyl) group on the imidazo[1,2-b]pyridazine core introduces unique properties. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo group provides a versatile synthetic handle for further chemical modifications, such as Suzuki or Heck coupling reactions.[3]

This guide provides a comprehensive, tiered approach to the in vitro evaluation of novel 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine analogs. The protocols are designed to first identify cytotoxic or anti-proliferative activity, then to elucidate the molecular target and mechanism of action, and finally to confirm target engagement within a cellular context.

Strategic Workflow for Compound Evaluation

A tiered or cascaded screening approach is the most efficient method for characterizing a new compound series. This strategy uses broad, high-throughput assays initially to identify active compounds, followed by more complex, lower-throughput assays to characterize the mechanism of the most promising hits.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target-Centric Assays cluster_2 Tier 3: Cellular Mechanism of Action Compound_Library Analog Library (3-Bromo-2-(trifluoromethyl) imidazo[1,2-b]pyridazines) Primary_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Broad Cancer Cell Line Panel Compound_Library->Primary_Assay Hit_Identification Primary Hits Primary_Assay->Hit_Identification Identify analogs with IC50 < 10 µM Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Target: Specific Kinase (e.g., mTOR, FLT3) Hit_Identification->Biochemical_Assay Potency_Selectivity Potent & Selective Hits Biochemical_Assay->Potency_Selectivity Determine Ki and selectivity profile CETSA Target Engagement Assay (CETSA®) Potency_Selectivity->CETSA Confirm target binding in intact cells Western_Blot Phospho-Protein Analysis (Western Blot) Potency_Selectivity->Western_Blot Verify downstream signaling inhibition Lead_Candidates Lead Candidates for In Vivo Studies CETSA->Lead_Candidates Western_Blot->Lead_Candidates

Caption: A tiered workflow for evaluating imidazo[1,2-b]pyridazine analogs.

Tier 1: Primary Screening for Anti-Proliferative Activity

The initial goal is to determine if the analogs possess cytotoxic or cytostatic activity against cancer cells. A luminescence-based cell viability assay is ideal for this purpose due to its high sensitivity, broad linear range, and simple "add-mix-measure" format suitable for high-throughput screening (HTS).[5][6]

Protocol 3.1: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[6][7][8] A decrease in ATP is proportional to the loss of cell viability.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat.# G7570)

  • Opaque-walled 96-well or 384-well plates suitable for luminescence readings

  • Cancer cell lines (e.g., A549 lung cancer, HCT116 colon cancer)

  • Standard cell culture medium + FBS

  • Test compounds and control compounds (e.g., Staurosporine as a positive control) dissolved in DMSO

  • Multichannel pipette or automated liquid handler

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Plating: Seed cells into opaque-walled plates at a pre-determined optimal density (e.g., 5,000 cells/well for a 96-well plate) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[9]

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-b]pyridazine analogs. Add 1 µL of compound solution to the wells (final DMSO concentration should be ≤ 0.5%). Include vehicle-only (DMSO) and positive control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the final reagent, as per the manufacturer's instructions.[7][9]

  • Assay Execution: a. Equilibrate the plate to room temperature for 30 minutes.[7] b. Add 100 µL of CellTiter-Glo® Reagent to each well.[7][9] c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[9] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][9]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis & Presentation: Calculate the percent viability relative to vehicle-treated controls. Plot the data as a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) using a non-linear regression model.

Analog IDStructure ModificationA549 IC50 (µM)HCT116 IC50 (µM)
IZP-001 R = -H5.27.8
IZP-002 R = -OCH₃1.12.4
IZP-003 R = -Cl0.81.5
Staurosporine (Positive Control)0.0150.021

Tier 2: Biochemical Assays for Target Identification

Based on existing literature, the imidazo[1,2-b]pyridazine scaffold is a potent kinase inhibitor.[2][4][10] Analogs that show significant anti-proliferative activity should be tested in biochemical assays against a panel of relevant kinases (e.g., mTOR, FLT3, Tyk2) to determine their direct enzymatic inhibition.[2][4]

Protocol 4.1: ADP-Glo™ Kinase Assay

The ADP-Glo™ Assay is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[11][12] The amount of ADP is directly proportional to kinase activity.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101)

  • Recombinant Kinase (e.g., mTOR) and its specific substrate

  • Kinase Reaction Buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA)

  • ATP at the Kₘ concentration for the target kinase

  • Test compounds and control inhibitors

  • Low-volume 384-well plates (white)

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, set up a 5 µL kinase reaction containing the kinase, its substrate, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for 60 minutes.

  • Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.[13][14]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a light signal. Incubate at room temperature for 30-60 minutes.[13][14]

  • Data Acquisition: Measure luminescence. The signal is stable for several hours.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation K Kinase Reaction ADP + S-PO4 + ATP(rem) K->Reaction S Substrate S->Reaction ATP ATP ATP->Reaction I Inhibitor (Analog) I->Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Reaction->Add_ADP_Glo Depletion ADP + S-PO4 Add_ADP_Glo->Depletion Terminates reaction, destroys remaining ATP Add_Detection Add Kinase Detection Reagent Depletion->Add_Detection Light Luminescent Signal (Proportional to ADP) Add_Detection->Light Converts ADP to ATP, Luciferase reaction

Caption: Principle of the ADP-Glo™ Kinase Assay.[12]

Tier 3: Cellular Target Engagement & Mechanism of Action

A potent biochemical inhibitor must also demonstrate that it can enter a cell and bind to its intended target. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in an intact cellular environment.[15][16][17]

Protocol 5.1: Cellular Thermal Shift Assay (CETSA®)

This assay is based on the principle that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[15][17][18]

Materials:

  • Cell line expressing the target kinase

  • PBS with protease and phosphatase inhibitors

  • Test compound and vehicle control (DMSO)

  • Thermal cycler

  • Instrumentation for protein detection (e.g., Western Blot supplies)

Procedure:

  • Cell Treatment: Treat intact cells with the test compound (e.g., at 10x the cellular IC50) and a vehicle control for 1-2 hours at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes using a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.[15][16]

  • Lysis & Separation: Lyse the cells via freeze-thaw cycles. Pellet the aggregated, denatured proteins by ultracentrifugation.

  • Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein remaining at each temperature point by Western Blot.

Expected Outcome: In vehicle-treated cells, the amount of soluble target protein will decrease as the temperature increases. In compound-treated cells, the protein will be stabilized, resulting in more soluble protein remaining at higher temperatures—a "thermal shift."

Protocol 5.2: Western Blot for Downstream Signaling

To confirm the functional consequence of target inhibition, analyze the phosphorylation status of a key downstream substrate of the target kinase.

Materials:

  • Antibodies: Primary antibody against the phosphorylated substrate (e.g., anti-phospho-S6K) and total protein (e.g., anti-total-S6K).

  • SDS-PAGE gels, transfer membranes (PVDF), and electrophoresis/transfer equipment.

  • Lysis buffer with fresh protease and phosphatase inhibitors.[19][20]

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. Crucially, do not use milk for blocking, as it contains phosphoproteins that cause high background. [19][20][21]

Procedure:

  • Cell Lysis: Treat cells with various concentrations of the test compound for a defined period. Lyse the cells on ice with lysis buffer containing phosphatase inhibitors.[19][20]

  • Protein Quantification: Determine protein concentration (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate by SDS-PAGE and transfer to a PVDF membrane.[19][22]

  • Blocking & Antibody Incubation: a. Block the membrane with 5% BSA in TBST for 1 hour.[19][22] b. Incubate with the primary phospho-specific antibody overnight at 4°C. c. Wash with TBST.[21] d. Incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Re-probing: Strip the membrane and re-probe with an antibody for the total protein to serve as a loading control.

Expected Outcome: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total protein level, confirms on-target inhibition of the signaling pathway in cells.

References

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.

  • ADP-Glo™ Kinase Assay Protocol. Promega Corporation.

  • Western blot for phosphorylated proteins. Abcam.

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate.

  • CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. Promega Corporation.

  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation.

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397. Benchchem.

  • Tips for Detecting Phosphoproteins by Western Blot. Invent Biotechnologies Inc.

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central.

  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation.

  • Tips for detecting phosphoproteins by western blot. Proteintech Group.

  • CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation.

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5. Benchchem.

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne.

  • CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation.

  • ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.

  • ADP-Glo™ Lipid Kinase Assay Protocol. Promega Corporation.

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.

  • Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553. Promega Corporation.

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.

  • CETSA. CETSA.

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PubMed Central.

  • 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine. Benchchem.

  • Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. PubMed.

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central.

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate.

  • Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives. ScienceDirect.

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library.

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[ 1, 2- b ]pyridazines. ResearchGate.

  • Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. PubMed.

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Introduction: The Strategic Value of the Imidazo[1,2-b]pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Preparation of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

The imidazo[1,2-b]pyridazine framework is a privileged heterocyclic nucleus in modern medicinal chemistry.[1][2] Its rigid, planar structure and specific arrangement of nitrogen atoms make it an ideal scaffold for interacting with a wide range of biological targets. This has led to the development of numerous bioactive molecules with applications as anticancer, anti-inflammatory, antiviral, and antiparasitic agents.[1][2] The kinase inhibitor Ponatinib, for example, features this core structure and has highlighted the therapeutic potential of this compound class.[1]

The introduction of fluorine-containing substituents, particularly the trifluoromethyl (CF₃) group, is a well-established strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] The target molecule, this compound, combines this valuable scaffold with these strategic functional groups. The bromine atom at the 3-position serves as a versatile synthetic handle for further elaboration through cross-coupling reactions, enabling the rapid generation of diverse compound libraries for drug discovery programs.[5]

This application note provides a comprehensive, two-step protocol for the scale-up synthesis of this compound. It emphasizes not only the procedural details but also the underlying chemical principles, safety considerations, and in-process controls necessary for a robust and reproducible large-scale preparation.

Overall Synthetic Strategy

The synthesis is designed as a two-stage process. The first stage involves the construction of the core heterocyclic system through a cyclocondensation reaction. The second stage is a selective bromination at the electron-rich C-3 position of the imidazo ring.

G cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: Electrophilic Bromination A 3-Aminopyridazine C 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine A->C Cyclocondensation B Ethyl 4,4,4-trifluoroacetoacetate B->C E This compound C->E Bromination D N-Bromosuccinimide (NBS) D->E

Caption: Overall workflow for the two-stage synthesis.

Part 1: Scale-up Synthesis of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine

The formation of the imidazo[1,2-b]pyridazine ring is achieved via the condensation of an aminopyridazine with a suitable trifluoromethyl-containing building block.[6][7] This reaction proceeds through an initial nucleophilic attack of the exocyclic amino group, followed by an intramolecular cyclization and dehydration to yield the aromatic heterocyclic system.

Reagents and Materials
ReagentCAS No.MW ( g/mol )Amount (molar eq.)Key Properties
3-Aminopyridazine5469-70-595.101.0Solid
Ethyl 4,4,4-trifluoroacetoacetate372-31-6184.111.1Liquid, moisture sensitive
Polyphosphoric acid (PPA)8017-16-1-Solvent/CatalystViscous liquid, corrosive
Ethyl acetate (EtOAc)141-78-688.11-Solvent for extraction
Saturated NaHCO₃ solution---Aqueous base for neutralization
Brine---For extraction work-up
Anhydrous MgSO₄ or Na₂SO₄---Drying agent
Detailed Protocol
  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge polyphosphoric acid (approx. 5-10 volumes relative to 3-aminopyridazine). Begin agitation and heat the PPA to 80-90 °C to reduce its viscosity.

  • Reagent Addition: To the warm, stirred PPA, add 3-aminopyridazine (1.0 eq.) portion-wise, ensuring the temperature does not exceed 100 °C. Stir the mixture until a homogeneous solution is obtained.

  • Cyclocondensation: Slowly add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq.) dropwise to the reaction mixture. A mild exotherm may be observed. After the addition is complete, raise the temperature of the reaction mixture to 120-130 °C.

  • Reaction Monitoring: Maintain the reaction at 120-130 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting 3-aminopyridazine is consumed.

  • Quenching and Work-up: Allow the reaction mixture to cool to below 100 °C. Carefully and slowly pour the viscous mixture onto crushed ice with vigorous stirring. Caution: This quenching process can be exothermic.

  • Neutralization: The resulting acidic aqueous slurry will contain the precipitated or dissolved product. Slowly neutralize the mixture by adding saturated sodium bicarbonate (NaHCO₃) solution or a more concentrated base like 50% NaOH (with careful cooling) until the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-(trifluoromethyl)imidazo[1,2-b]pyridazine can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel if necessary for higher purity.

Part 2: Selective Bromination to this compound

The C-3 position of the imidazo[1,2-b]pyridazine ring is electron-rich and susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is an effective and convenient source of electrophilic bromine for this transformation.[8]

Reaction Mechanism: Electrophilic Aromatic Substitution

G cluster_0 Mechanism A Imidazo[1,2-b]pyridazine (electron-rich ring) C Sigma Complex (Resonance Stabilized) A->C Attack by π-system B NBS (Br⁺ source) B->C D Final Product + Succinimide C->D Deprotonation

Sources

Application Notes and Protocols for the Purification of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

The 3-bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in modern medicinal chemistry. Its derivatives have shown significant potential as kinase inhibitors and other therapeutic agents. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity, while the bromo substituent provides a crucial handle for further synthetic diversification through cross-coupling reactions.

Achieving high purity of these intermediates and final compounds is paramount. Even minor impurities can lead to erroneous biological data, complicate structure-activity relationship (SAR) studies, and pose significant safety risks in drug development. This guide provides a comprehensive overview of robust purification techniques tailored for this compound derivatives, drawing upon established methodologies for structurally related heterocyclic systems.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The choice of purification strategy is dictated by the nature of the impurities present in the crude product. In the synthesis of this compound derivatives, common impurities may include:

  • Unreacted Starting Materials: Such as the parent aminopyridazine or the trifluoromethylated α-haloketone.

  • Regioisomers: The formation of the imidazo[1,2-b]pyridazine backbone involves the condensation of an α-bromoketone with a 3-aminopyridazine. This reaction can sometimes yield regioisomers, particularly if the pyridazine ring is asymmetrically substituted.[1]

  • Over-brominated or Under-brominated Species: Depending on the bromination conditions, products with either no bromine or multiple bromine atoms may be formed.

  • Hydrolysis Products: The trifluoromethyl group can be sensitive to certain nucleophilic conditions, potentially leading to hydrolysis.

  • Residual Catalysts and Reagents: Such as palladium catalysts from cross-coupling reactions or excess brominating agents.

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential to identify the major impurities and guide the selection of the most appropriate purification method.

Purification Strategies: A Multi-faceted Approach

Flash Column Chromatography: The Workhorse of Purification

Flash column chromatography on silica gel is the most widely used technique for the purification of imidazo[1,2-b]pyridazine derivatives due to its versatility and scalability. The key to a successful separation lies in the selection of an appropriate solvent system.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the standard choice due to its ability to separate compounds based on polarity. The slightly acidic nature of silica can sometimes cause issues with basic compounds, leading to tailing. In such cases, the addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can neutralize the acidic sites and improve peak shape.

  • Mobile Phase (Eluent): The choice of eluent is critical. A solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate is generally a good starting point. For this compound derivatives, which are moderately polar, mixtures of a non-polar solvent like petroleum ether (or hexanes) and a more polar solvent like ethyl acetate are commonly employed.[2][3] The trifluoromethyl group increases the lipophilicity of the molecule, often requiring a less polar eluent compared to non-fluorinated analogues.

Protocol 1: Flash Column Chromatography of a this compound Derivative

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., petroleum ether:ethyl acetate in ratios of 9:1, 8:2, 7:3) to find the optimal eluent for separation.

    • Visualize the spots under UV light (254 nm).

  • Column Preparation:

    • Select an appropriately sized glass column based on the amount of crude material (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin elution with the initial, low-polarity solvent system.

    • Gradually increase the polarity of the eluent (gradient elution) to elute the compounds from the column. For example, start with 95:5 petroleum ether:ethyl acetate and gradually increase to 80:20.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.

Table 1: Example Solvent Systems for Column Chromatography of Related Heterocycles

Compound ClassSolvent System (v/v)Reference
4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazolesPetroleum Ether / Ethyl Acetate (9.6:0.4 to 8:2)[2]
Pyridazinone EstersEthyl Acetate / Hexane (1:1)[3]

Diagram 1: Workflow for Flash Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC Analysis (Solvent Selection) Pack Column Packing (Silica Slurry) TLC->Pack Load Sample Loading (Wet or Dry) Pack->Load Elute Gradient Elution Load->Elute Collect Fraction Collection Elute->Collect Monitor TLC Monitoring Collect->Monitor Monitor->Elute Adjust Gradient Combine Combine Pure Fractions Monitor->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: A typical workflow for purification by flash column chromatography.

Recrystallization: For Crystalline Solids of Moderate to High Purity

Recrystallization is a powerful technique for purifying solid compounds that are already relatively pure. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures. Common solvents for recrystallization of N-heterocycles include ethanol, ethyl acetate, and mixtures such as ethyl acetate-hexane. The presence of the trifluoromethyl group may influence solubility, and screening of various solvents is recommended.

Protocol 2: Recrystallization of a this compound Derivative

  • Solvent Screening:

    • Place a small amount of the crude solid in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to each tube.

    • Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration (Optional):

    • If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Diagram 2: Decision Tree for Purification Method Selection

G Start Crude Product IsSolid Is the product a solid? Start->IsSolid PurityCheck Purity > 90%? IsSolid->PurityCheck Yes Chromatography Flash Column Chromatography IsSolid->Chromatography No (Oil) PurityCheck->Chromatography No Recrystallize Recrystallization PurityCheck->Recrystallize Yes PrepHPLC Preparative HPLC (High Purity Needed) Chromatography->PrepHPLC Further Purification FinalProduct Pure Product Chromatography->FinalProduct Recrystallize->PrepHPLC Further Purification Recrystallize->FinalProduct PrepHPLC->FinalProduct

Caption: A decision-making guide for selecting the primary purification technique.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For High-Purity Requirements

When very high purity (>99%) is required, for example, for compounds intended for in vivo studies or as analytical standards, preparative HPLC is the method of choice. It offers superior resolution compared to flash chromatography but is generally lower in throughput and more expensive.

Causality Behind Experimental Choices:

  • Stationary Phase: Reversed-phase columns (e.g., C18) are most common for preparative HPLC of drug-like molecules. Separation is based on hydrophobicity, with more polar compounds eluting first.

  • Mobile Phase: Mixtures of water and an organic solvent like acetonitrile or methanol are typically used, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

Protocol 3: General Guidelines for Preparative HPLC Purification

  • Analytical Method Development:

    • Develop an analytical HPLC method on a C18 column to achieve good separation of the target compound from its impurities.

    • Optimize the mobile phase composition (e.g., water:acetonitrile gradient) and any additives.

  • Scale-Up:

    • Transfer the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the column dimensions.

    • The goal is to maximize the sample load without compromising the resolution between the target peak and adjacent impurities.

  • Fraction Collection:

    • Use a fraction collector triggered by UV absorbance or mass spectrometry to selectively collect the peak corresponding to the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent by rotary evaporation.

    • If the mobile phase contained non-volatile buffers, a subsequent desalting step (e.g., solid-phase extraction or another chromatographic step) may be necessary. For mobile phases with volatile additives like formic acid, lyophilization can be used to obtain the final product.

Conclusion

The purification of this compound derivatives is a critical step in their synthesis and application in drug discovery. A systematic approach, beginning with the characterization of the crude product, is essential for selecting the most effective purification strategy. Flash column chromatography is a versatile and widely applicable technique, while recrystallization offers an efficient method for purifying crystalline solids. For applications demanding the highest purity, preparative HPLC provides unparalleled resolution. By understanding the principles behind these techniques and carefully optimizing the experimental conditions, researchers can consistently obtain these valuable compounds with the purity required for their intended applications.

References

  • This is a placeholder for a real reference th
  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules. [Link]

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  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. [Link]

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  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry. [Link]

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Application Note: A Multi-faceted Approach to the Structural and Purity Analysis of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties have made it a cornerstone for the development of potent and selective kinase inhibitors targeting enzymes such as Tyrosine Kinase 2 (Tyk2), I-kappa B Kinase (IKKbeta), and Bruton's Tyrosine Kinase (BTK).[1][2][3] These compounds are instrumental in the investigation of treatments for autoimmune diseases and various cancers.[4][5]

3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine (Molecular Formula: C₇H₃BrF₃N₃, Molecular Weight: 266.02 g/mol ) is a critical building block in the synthesis of these advanced pharmaceutical agents.[6][7] The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom provides a versatile handle for further functionalization through cross-coupling reactions.[8]

Given its role as a key intermediate, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount. This application note provides a detailed, multi-technique guide for researchers, scientists, and drug development professionals to ensure the quality and integrity of this compound. The protocols described herein are designed to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible results.

The Analytical Strategy: A Complementary Workflow

No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust characterization relies on the synergistic use of multiple orthogonal methods. The workflow presented here ensures that data from each technique corroborates the others, leading to a confident structural assignment and purity assessment.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_result Final Confirmation Synthesis Synthesis of 3-Bromo-2-(trifluoromethyl) imidazo[1,2-b]pyridazine Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR Structural Elucidation (NMR: ¹H, ¹³C, ¹⁹F) Purification->NMR MS Identity Confirmation (HRMS) Purification->MS HPLC Purity Assessment (HPLC-UV) Purification->HPLC Final Confirmed Structure & Purity >95% NMR->Final MS->Final Xray Definitive Structure (X-ray Crystallography) [Optional Gold Standard] HPLC->Xray If high purity & suitable crystals obtained HPLC->Final Xray->Final

Caption: Overall workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the most powerful technique for elucidating the precise structure of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

Rationale
  • ¹H NMR: Confirms the presence and connectivity of the three distinct protons on the heterocyclic ring system. Their chemical shifts and coupling patterns are diagnostic.

  • ¹³C NMR: Identifies all seven carbon atoms in the molecule. The chemical shift of the carbon attached to the CF₃ group and its characteristic splitting pattern (quartet) due to ¹J(C,F) coupling is a key indicator.

  • ¹⁹F NMR: Provides direct and unambiguous evidence for the trifluoromethyl group. It is highly sensitive and offers a clean spectrum, typically showing a singlet in a characteristic region for an aromatic-attached CF₃ group.[9][10]

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Solvent Choice: Chloroform-d (CDCl₃) is often a good first choice. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but be aware of the significant solvent peak shift.

  • Instrumentation: The experiments should be performed on a spectrometer with a minimum frequency of 400 MHz for ¹H.

  • ¹H NMR Acquisition:

    • Acquire data using a standard pulse program.

    • Set a spectral width of approximately 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program.

    • Set a spectral width of approximately 220 ppm.

    • A higher number of scans will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire data using a standard proton-decoupled pulse program.

    • Reference the spectrum to an external standard such as hexafluorobenzene (-163.9 ppm) or use the instrument's internal reference.[10]

Expected Data & Interpretation
Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Notes
¹H ~8.3-8.5Doublet of doubletsProton adjacent to the bridgehead nitrogen.
¹H ~7.8-8.0Doublet of doubletsProton on the pyridazine ring.
¹H ~7.2-7.4Doublet of doubletsProton on the pyridazine ring.
¹⁹F ~ -60 to -65SingletCharacteristic shift for a CF₃ group on an electron-deficient heteroaromatic ring.[10]
¹³C ~115-125Quartet (¹J(C,F) ≈ 270 Hz)Trifluoromethyl carbon (CF₃).
¹³C ~140-150Quartet (²J(C,F) ≈ 35 Hz)Carbon attached to the CF₃ group (C2).
¹³C ~95-105SingletCarbon attached to Bromine (C3).

Mass Spectrometry (MS): Confirming Identity and Formula

Mass spectrometry is indispensable for confirming the molecular weight and, with high-resolution instruments, the elemental formula of a compound.

Rationale
  • Molecular Weight Confirmation: Provides the mass of the molecule, confirming the successful synthesis.

  • High-Resolution Mass Spectrometry (HRMS): Measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm error), which allows for the unambiguous determination of the molecular formula (C₇H₃BrF₃N₃).[11][12]

  • Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. The resulting [M]⁺ and [M+2]⁺ peaks in the mass spectrum are a definitive signature for a monobrominated compound.

Experimental Protocol
  • Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this class of polar heterocyclic compounds and is typically used in the positive ion mode.[13]

  • Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer is required for accurate mass measurement.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample directly or analyze via an LC-MS system.

    • Acquire data in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 100-500).

    • Observe the protonated molecular ion [M+H]⁺.

Expected Data & Interpretation
Parameter Value Source/Notes
Molecular Formula C₇H₃BrF₃N₃
Exact Mass (Monoisotopic) 264.9462Calculated for C₇H₃⁷⁹BrF₃N₃
[M+H]⁺ (Calculated) 265.9540For the ⁷⁹Br isotope.
[M+H]⁺ (Found) 265.95xxShould be within 5 ppm of the calculated value.
[M+2+H]⁺ (Calculated) 267.9520For the ⁸¹Br isotope.
Isotopic Peak Ratio ~1:1Characteristic for a single bromine atom.

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

HPLC is the industry-standard method for determining the purity of small molecules. For a key synthetic intermediate, establishing high purity is critical to avoid complications in subsequent reactions and ensure the quality of the final product.

Rationale

The principle is to separate the target compound from any impurities (starting materials, by-products) based on their differential partitioning between a stationary phase and a mobile phase. UV detection provides a quantitative measure of each component.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm particle size) is generally effective for this type of molecule.[14]

  • Mobile Phase:

    • Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Phase B: Acetonitrile or Methanol with the same acid additive.[15]

    • The use of an acidic modifier helps to produce sharp, symmetrical peaks.

  • Elution Method: A gradient elution is recommended to ensure separation of impurities with a wide range of polarities.

    • Example Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a determined λₘₐₓ).

  • Sample Preparation: Prepare a stock solution in the mobile phase or a compatible solvent (e.g., acetonitrile) at ~1 mg/mL and dilute as necessary.

Expected Data & Interpretation
  • Purity: A pure sample will show a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. For synthetic intermediates, a purity of >95% is typically required.

  • Retention Time (RT): The RT of the main peak serves as an identifier for that specific method and should be consistent across runs.

G cluster_logic Complementary Data for Structural Confirmation cluster_conclusion MS Mass Spectrometry (HRMS) - Confirms Molecular Formula (C₇H₃BrF₃N₃) - Verifies presence of one Bromine atom (isotopic pattern) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Defines the molecular scaffold and connectivity - Confirms the relative positions of H, Br, and CF₃ groups - Unambiguously identifies the CF₃ group Conclusion Unambiguous Characterization of This compound HPLC Purity & Identity (HPLC-UV) - Quantifies chemical purity (% Area) - Provides retention time as an identity check NMR->Conclusion HPLC->Conclusion

Caption: How different analytical techniques provide complementary data.

X-ray Crystallography: The Ultimate Structural Proof

While not a routine analysis, single-crystal X-ray crystallography is the gold standard for structural determination. If a high-quality crystal can be obtained, this technique provides an absolute, three-dimensional map of the molecule, confirming connectivity and resolving any potential ambiguity.[5][16]

Protocol
  • Crystal Growth: Requires a highly pure sample (>98% by HPLC). Crystals can be grown by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays.

  • Structure Solution & Refinement: The diffraction pattern is used to calculate the electron density map, from which the atomic positions are determined and refined.

Conclusion

The thorough characterization of this compound is essential for its successful application in pharmaceutical research and development. The integrated use of NMR spectroscopy for structural elucidation, high-resolution mass spectrometry for identity confirmation, and HPLC for purity assessment provides a robust and reliable analytical framework. By following the detailed protocols and understanding the rationale behind each technique, researchers can ensure the quality of this valuable building block, paving the way for the synthesis of next-generation therapeutics.

References

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  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. Available at: [Link]

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3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine for high-throughput screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for High-Throughput Screening Using the 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine Scaffold

Abstract

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that forms the basis of numerous pharmacologically active compounds, including approved therapeutics like the multi-kinase inhibitor ponatinib.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of This compound as a versatile chemical building block for generating diverse small molecule libraries tailored for high-throughput screening (HTS) campaigns.[3] We delineate the rationale behind its selection, its key chemical attributes, and provide detailed protocols for library synthesis, assay development, primary screening, and hit validation. The protocols and workflows are designed to be self-validating, incorporating essential quality control metrics to ensure data integrity and the successful identification of robust hit compounds.

Introduction: The Strategic Value of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine nucleus is a cornerstone in modern medicinal chemistry, recognized for its ability to interact with a wide array of biological targets.[2] Its rigid, planar structure and defined hydrogen bonding vectors make it an ideal foundation for designing potent and selective modulators of protein function. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including but not limited to:

  • Kinase Inhibition: The most prominent example is Ponatinib, an FDA-approved drug for chronic myeloid leukemia that targets the BCR-ABL kinase, including the challenging T315I mutant.[1] Numerous other derivatives have been developed as potent inhibitors of kinases such as IKKβ, BTK, and TRK.[4][5][6][7]

  • Anti-inflammatory and Autoimmune Disease Modulation: Compounds based on this scaffold have been identified as inhibitors of key signaling molecules in inflammatory pathways, such as Tyk2 JH2, showing efficacy in preclinical models of autoimmune disease.[8]

  • Neurological Applications: Certain derivatives have been synthesized and evaluated as imaging agents for β-amyloid plaques, relevant to Alzheimer's disease research.[9]

  • Antimicrobial and Antiparasitic Activity: The scaffold has been explored for developing agents against various pathogens, including bacteria and parasites responsible for malaria and Chagas disease.[10]

The subject of this guide, this compound, is strategically designed to leverage this privileged scaffold. The trifluoromethyl (CF₃) group at the C-2 position often enhances metabolic stability, cell permeability, and binding affinity, while the bromine atom at the C-3 position serves as a highly versatile synthetic handle for chemical diversification.[3][11]

Physicochemical Properties and Role as a Library Scaffold

This compound is a readily available building block for constructing focused or diversity-oriented chemical libraries.[12][13][14]

PropertyValueSource
CAS Number 1260817-66-0[12][13]
Molecular Formula C₇H₃BrF₃N₃[12]
Molecular Weight 266.02 g/mol [12]
Purity Typically ≥96%[12]
Appearance Off-white to yellow solid

The C3-bromo substituent is the key to its utility in HTS library generation. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the rapid and efficient introduction of diverse chemical moieties. This enables the creation of a large library of analogues from a single, common core, perfect for exploring structure-activity relationships (SAR) during a screening campaign.[11][15]

High-Throughput Screening Campaign Workflow

A successful HTS campaign is a multi-step process that requires careful planning and rigorous execution. The goal is to move from a large collection of compounds to a small number of validated hits that are suitable for a subsequent hit-to-lead optimization program.[16][17]

Overview of the HTS Workflow

The overall workflow begins with the generation of a chemical library from the core scaffold, followed by assay development, screening, and hit validation.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation Scaffold 3-Bromo-2-(trifluoromethyl) imidazo[1,2-b]pyridazine Library Library Generation (e.g., Suzuki Coupling) Scaffold->Library Diversification Pilot Pilot Screen (~2,000 compounds) Library->Pilot AssayDev Assay Development & Miniaturization AssayDev->Pilot HTS Primary HTS Campaign (Full Library) Pilot->HTS QC Pass (Z' > 0.5) Data Data Analysis (% Inhibition, Z'-Factor) HTS->Data HitID Hit Identification Data->HitID Confirm Hit Confirmation (Re-synthesis & Re-test) HitID->Confirm Dose Dose-Response (IC50) Confirm->Dose Validate Validated Hit Dose->Validate Hit_To_Lead PrimaryHit Primary Hit (e.g., >50% Inhibition) Confirmation Hit Confirmation (Dose-Response IC50) PrimaryHit->Confirmation Potency Orthogonal Orthogonal Assay (Confirms On-Target Activity) Confirmation->Orthogonal Mechanism Cellular Cell-Based Assay (Physiological Relevance) Orthogonal->Cellular Function SAR SAR Exploration (Initial Chemistry) Cellular->SAR Optimization LeadSeries Lead Series Identified SAR->LeadSeries Progression

Caption: The hit validation and progression pipeline.

Key validation steps include:

  • Orthogonal Assays: Confirming the hit's activity in a secondary assay that uses a different technology or readout. [17]This ensures the observed activity is not an artifact of the primary assay format.

  • Selectivity Profiling: Testing the hit against related biological targets (e.g., a panel of other kinases) to determine its selectivity profile.

  • Cell-Based Assays: Evaluating the compound's activity in a more physiologically relevant cellular context to confirm it can cross the cell membrane and engage its target in a complex biological system. [18]

Conclusion

This compound is an exemplary scaffold for modern drug discovery efforts. Its privileged core structure, combined with strategically placed functional groups for chemical diversification and optimization, makes it an ideal starting point for generating high-quality compound libraries. By following the robust HTS workflows, protocols, and data validation principles outlined in this guide, research organizations can effectively leverage this scaffold to identify novel, potent, and selective modulators of biological function, accelerating the journey from initial screen to viable lead series.

References

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). BPS Bioscience. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today: HTS Collection. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment. [Link]

  • Hit Identification - Revolutionizing Drug Discovery. Vipergen. [Link]

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  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH. [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

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  • Four Well-Established Strategies Used in Hit Identification. Clinical Research News. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. LinkedIn. [Link]

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  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. PubMed. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC - PubMed Central. [Link]

  • 3-Bromo-2-(trifluoromethyl)imidazo[1, 2-b]pyridazine, min 96%, 250 mg. CP Lab Safety. [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. [Link]

  • WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • This compound. A Chemtek. [Link]

  • High throughput screening identifies potential inhibitors targeting trimethoprim resistant DfrA1 protein in Klebsiella pneumoniae and Escherichia coli. PMC - PubMed Central. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling for 3-Bromo-pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-bromo-pyridazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this class of heteroaromatic compounds. Pyridazines are a critical scaffold in medicinal chemistry, and their successful functionalization is often a key step in the synthesis of novel therapeutic agents.[1] However, the inherent electronic properties of the pyridazine ring can present unique obstacles in achieving high-yielding and clean Suzuki coupling reactions.[2][3]

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to empower you to overcome these challenges and achieve your synthetic goals.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Question 1: I am observing very low or no yield of my desired coupled product. What are the likely causes and how can I improve the outcome?

Low or no yield is the most common issue when working with pyridazine substrates. The electron-deficient nature of the pyridazine ring can facilitate the initial oxidative addition step, but several other factors can impede the overall catalytic cycle.[2][3]

  • Inefficient Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be optimal for many pyridazine substrates.[2] The nitrogen atoms in the pyridazine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3][4]

    • Solution: A screening of palladium sources and, more importantly, phosphine ligands is highly recommended. Bulky, electron-rich phosphine ligands, such as the Buchwald (e.g., XPhos, SPhos) or Fu ligands, are often more effective as they can promote the reductive elimination step and stabilize the active catalytic species.[2][4] Pre-catalysts, which are more stable and provide a controlled release of the active Pd(0) species, can also be advantageous.[5][6][7][8][9]

  • Inappropriate Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.[10] The strength, solubility, and nature of the base can dramatically affect the reaction rate and yield.[2][11][12]

    • Solution: A base screen is essential. Commonly used bases for pyridazine Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄.[2] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[4][13] The choice of base can also influence side reactions like protodeboronation of the boronic acid.[13]

  • Poor Solvent Choice: The solvent system must effectively solubilize all reaction components, including the organic halide, boronic acid, base, and catalyst.[14]

    • Solution: A mixture of an organic solvent and water is often employed.[13] Common solvent systems include dioxane/water, toluene/water, and THF/water.[4][15] The ratio of the organic solvent to water should be optimized for your specific substrates.

  • Suboptimal Temperature: The reaction temperature needs to be high enough to overcome the activation energy of the catalytic cycle but not so high as to cause decomposition of the starting materials, products, or catalyst.[4]

    • Solution: Most Suzuki couplings with 3-bromo-pyridazines are run at elevated temperatures, typically between 80-120 °C.[4][15][16][17] If you are not seeing any product formation, gradually increasing the temperature may be beneficial. However, be mindful of potential side reactions at higher temperatures.

Question 2: I am observing a significant amount of debrominated starting material (pyridazine). What causes this, and how can I prevent it?

The formation of the debrominated product is a common side reaction known as hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the organoboron reagent.[13]

  • Potential Hydride Sources: These can include the solvent, impurities in the reagents, or even the boronic acid itself.[13]

    • Prevention Strategies:

      • Choice of Base: Avoid strongly basic conditions that might promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred over stronger bases like NaOtBu in Suzuki couplings.[13]

      • Solvent System: Using a mixed solvent system with water can sometimes suppress this side reaction.[13]

      • Purity of Reagents: Ensure all reagents, particularly the boronic acid, are of high purity and stored correctly to prevent degradation that could lead to hydride impurities.[13]

Question 3: My reaction is producing a significant amount of homocoupled boronic acid byproduct. How can I minimize this?

Homocoupling of the boronic acid to form a biaryl byproduct is another common side reaction, often exacerbated by the presence of oxygen.[3][4]

  • Causes and Solutions:

    • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen.[13] Inadequate degassing of solvents and failure to maintain an inert atmosphere (argon or nitrogen) can lead to both catalyst deactivation and an increased rate of boronic acid homocoupling.[13]

      • Solution: Ensure thorough degassing of all solvents by sparging with an inert gas or using the freeze-pump-thaw method. Maintain a positive pressure of nitrogen or argon throughout the reaction setup and duration.

    • Boronic Acid Instability: Some boronic acids are prone to decomposition, which can lead to homocoupling.

      • Solution: Use freshly purchased or prepared boronic acids. For particularly unstable boronic acids, consider using more stable derivatives like pinacol esters or MIDA boronates.[3]

    • High Concentration of Boronic Acid: A high initial concentration of the boronic acid can favor the homocoupling pathway.

      • Solution: Employing a slow addition of the boronic acid to the reaction mixture can help maintain a low concentration and suppress this side reaction.[3]

Frequently Asked Questions (FAQs)

Q: What is the recommended catalyst loading for Suzuki couplings with 3-bromo-pyridazines?

A: Catalyst loading should be optimized for each specific reaction. A good starting point is typically 1-5 mol% of the palladium precursor.[4] For challenging substrates or to improve reaction rates, higher catalyst loadings may be necessary. However, always aim for the lowest effective catalyst loading to minimize costs and residual palladium in your product.

Q: How critical is the quality of the 3-bromo-pyridazine starting material?

A: The purity of your 3-bromo-pyridazine is paramount. Impurities can poison the catalyst and lead to low yields or the formation of side products. It is advisable to purify the starting material by recrystallization or column chromatography if its purity is questionable.

Q: Can I run the reaction open to the air?

A: While some robust catalyst systems can tolerate air, it is generally recommended to perform Suzuki couplings under an inert atmosphere (nitrogen or argon).[13] This prevents the oxidation and deactivation of the Pd(0) catalyst and minimizes side reactions like boronic acid homocoupling.[4][13]

Q: What is the best way to monitor the progress of my reaction?

A: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[4] This will allow you to determine when the reaction is complete and to identify the formation of any major side products.

Data Presentation: Recommended Starting Conditions

The following table provides a general starting point for the optimization of Suzuki coupling reactions with 3-bromo-pyridazines. These are not rigid parameters and should be adjusted based on the specific reactivity of your substrates.

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective precatalysts.[4]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands that promote efficient catalysis and stabilize the active species.[4]
Base K₃PO₄, Cs₂CO₃Often effective for challenging couplings involving heteroaryl halides.[4]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OAprotic organic solvents with water often provide good solubility and reaction rates.[4]
Temperature 80-120 °CHigher temperatures are often required to overcome the activation energy for these couplings.[4]
Atmosphere Nitrogen or ArgonPrevents oxidation and deactivation of the catalyst and minimizes side reactions.[13]

Experimental Protocols

General Procedure for Suzuki Coupling of 3-Bromo-pyridazine

This is a generalized procedure and should be optimized for specific substrates and coupling partners.

Materials:

  • 3-Bromo-pyridazine (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water

Reaction Setup:

  • To a dry Schlenk tube or reaction vial, add the 3-bromo-pyridazine, arylboronic acid, palladium precatalyst, ligand, and base under an inert atmosphere.[4]

  • Add the degassed organic solvent and degassed water.

  • Seal the vessel and purge the headspace with nitrogen or argon for several minutes.

Reaction:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]

Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

Purification:

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.[13]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br (Oxidative Addition Intermediate) Pd0->ArPdBr Ar-Br ArPdR Ar-Pd(II)L2-R (Transmetalation Intermediate) ArPdBr->ArPdR R-B(OH)2 Base ArPdR->Pd0 Product Ar-R ArPdR->Product Reductive Elimination Regen_Pd0 Pd(0)Ln Troubleshooting_Workflow Start Low Yield in 3-Bromo-pyridazine Suzuki Coupling CheckCatalyst Is the catalyst system active enough? Start->CheckCatalyst ScreenLigands Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) CheckCatalyst->ScreenLigands No CheckBase Is the base appropriate? CheckCatalyst->CheckBase Yes ScreenLigands->CheckBase ScreenBases Screen different bases (K3PO4, Cs2CO3) CheckBase->ScreenBases No CheckSolventTemp Are solvent and temperature optimal? CheckBase->CheckSolventTemp Yes ScreenBases->CheckSolventTemp OptimizeConditions Optimize solvent ratio and temperature (e.g., Dioxane/H2O, 80-120°C) CheckSolventTemp->OptimizeConditions No CheckSideReactions Are side reactions occurring? CheckSolventTemp->CheckSideReactions Yes OptimizeConditions->CheckSideReactions AddressDebromination Address Hydrodehalogenation: - Use milder base - Ensure pure reagents CheckSideReactions->AddressDebromination Debromination AddressHomocoupling Address Homocoupling: - Rigorous inert atmosphere - Use fresh boronic acid/ester CheckSideReactions->AddressHomocoupling Homocoupling Success Improved Yield CheckSideReactions->Success No significant side reactions AddressDebromination->Success AddressHomocoupling->Success

Caption: A workflow diagram for troubleshooting low yields.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. PubMed, 23909907. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Gomes, P. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link]

  • ResearchGate. (2017). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

  • ResearchGate. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. ResearchGate. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Gomes, P. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Institutes of Health. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Szabó, I., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • de la Fuente, V., & Castillón, S. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Afinidad, 62(518), 358-367. [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • ResearchGate. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines. ResearchGate. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Fantasia, S., et al. (2010). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

  • ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Reddit. (2025). Problems with Suzuki coupling. Reddit. [Link]

  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid a. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in molecules developed as kinase inhibitors and other therapeutic agents.[1][2][3][4] The introduction of a trifluoromethyl (CF3) group at the 2-position and a bromine atom at the 3-position creates a versatile intermediate, 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine, primed for further functionalization, often through cross-coupling reactions.[5][6] However, researchers frequently encounter challenges, most notably low yields, during its multi-step synthesis. This guide provides in-depth troubleshooting advice and optimized protocols to address these common issues.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each recommendation.

Question 1: My overall yield for this compound is consistently low. Where should I begin troubleshooting?

Answer: A low overall yield in a two-step synthesis points to inefficiencies in one or both stages: the initial cyclization to form the core heterocycle and the subsequent bromination. A systematic approach is crucial.[7]

First, analyze each step independently. Run small-scale reactions and monitor them by TLC or LC-MS to determine the conversion efficiency of each transformation. This will pinpoint which step is underperforming.

Common culprits for low yield include:

  • Poor Regiocontrol: Formation of an undesired isomer during the initial cyclization.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, base, or reaction time for either step.[7]

  • Reagent Quality: Impure starting materials or the use of wet solvents in moisture-sensitive steps.

  • Product Decomposition: The target compound or intermediate may be unstable under the reaction or workup conditions.[7]

  • Inefficient Bromination: Incomplete reaction or formation of multiple brominated side products.

The following diagram outlines a logical troubleshooting workflow:

G start Low Overall Yield Detected check_step1 Analyze Cyclization Step (TLC/LC-MS) start->check_step1 step1_issue Issue in Cyclization? check_step1->step1_issue check_step2 Analyze Bromination Step (TLC/LC-MS) step2_issue Issue in Bromination? check_step2->step2_issue step1_issue->check_step2 No solution1 Optimize Regiocontrol (See Q2) step1_issue->solution1 Yes solution2 Optimize Bromination Conditions (See Q3) step2_issue->solution2 Yes general_issues Address General Issues (Reagent Purity, Workup) (See Q4) step2_issue->general_issues No

Caption: Troubleshooting workflow for low-yield synthesis.

Question 2: The formation of the 2-(trifluoromethyl)imidazo[1,2-b]pyridazine core is inefficient. How can I improve this cyclization step?

Answer: This crucial step involves the condensation of a 3-aminopyridazine derivative with a trifluoromethylated carbonyl compound, typically 3-bromo-1,1,1-trifluoroacetone. The most significant challenge here is controlling the regioselectivity of the initial N-alkylation.

The Causality of Regioisomer Formation: The 3-aminopyridazine starting material possesses two nucleophilic ring nitrogens. Alkylation can occur at the desired N2 position (leading to the imidazo[1,2-b]pyridazine) or the undesired N1 position. The ring nitrogen not adjacent to the amino group is often the most nucleophilic, which can severely hamper the synthesis of the desired product.[8][9]

Solution: Steric and Electronic Control To force the reaction down the correct pathway, you must use a substituted aminopyridazine. The use of 3-amino-6-chloropyridazine is highly recommended. The chlorine atom at the 6-position provides steric hindrance and electronically disfavors alkylation at the adjacent N1 position, thereby promoting the desired reaction at N2.[9] This strategy dramatically improves the yield of the target regioisomer.

Optimized Reaction Parameters for Cyclization

ParameterRecommendationRationale
Starting Material 3-Amino-6-chloropyridazineDirects alkylation to the correct nitrogen, preventing regioisomer formation.[9]
Solvent Ethanol (EtOH)A polar protic solvent that facilitates the reaction and is easy to remove.
Base Sodium Bicarbonate (NaHCO₃)A mild base sufficient to neutralize the HBr formed during the reaction without causing decomposition.
Temperature RefluxProvides the necessary activation energy for cyclization.
Reaction Time 4-8 hoursTypically sufficient for full conversion. Monitor by TLC to avoid prolonged heating.

Experimental Protocol: Synthesis of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

This protocol is adapted from established procedures for imidazo[1,2-b]pyridazine synthesis.[8]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-6-chloropyridazine (1.0 eq) in absolute ethanol.

  • Base Addition: Add sodium bicarbonate (1.5 eq) to the solution and stir to create a suspension.

  • Reagent Addition: Add 3-bromo-1,1,1-trifluoroacetone (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-8 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure. Partition the residue between water and dichloromethane.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the pure 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine.

Question 3: My bromination of 2-(trifluoromethyl)imidazo[1,2-b]pyridazine is giving low yields and multiple products. How can I achieve clean, high-yielding C3 bromination?

Answer: The bromination of the electron-rich imidazo[1,2-b]pyridazine core is typically a facile electrophilic aromatic substitution. However, achieving high selectivity for the C3 position without side reactions requires careful control of the brominating agent and conditions.

Choosing the Right Brominating Agent:

  • N-Bromosuccinimide (NBS): This is the preferred reagent for selective bromination of such heterocyclic systems.[10] It is a solid, easier to handle than liquid bromine, and generally leads to cleaner reactions with fewer side products like di-brominated species.

  • Liquid Bromine (Br₂): While effective, it is highly corrosive and volatile. Its high reactivity can sometimes lead to over-bromination if not added carefully at low temperatures.

Key Optimization Parameters:

  • Solvent: Acetonitrile (ACN) or Dichloromethane (DCM) are common choices. They are relatively inert and effectively dissolve the starting material and NBS.

  • Temperature: Running the reaction at room temperature is often sufficient. Elevated temperatures can increase the rate of side reactions.

  • Stoichiometry: Use a slight excess of NBS (1.05-1.1 equivalents) to ensure complete conversion of the starting material. A large excess will lead to impurities.

Experimental Protocol: C3-Bromination using NBS

This protocol is based on a regioselective bromination method reported in the literature.[10]

  • Setup: Dissolve 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine (1.0 eq) in acetonitrile in a round-bottom flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction to completion by TLC or LC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.

  • Extraction: Extract the product with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude 3-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine can often be used directly in the next step or further purified by recrystallization or column chromatography if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of the imidazo[1,2-b]pyridazine ring system? A1: The synthesis is a classic condensation-cyclization reaction. It proceeds through three main stages:

  • N-Alkylation: The most nucleophilic nitrogen of the 3-aminopyridazine ring attacks the electrophilic carbon of the α-haloketone (e.g., 3-bromo-1,1,1-trifluoroacetone).

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring intermediate (a hydroxyl-dihydro-imidazo-pyridazine).

  • Dehydration: This intermediate readily eliminates a molecule of water under the reaction conditions to form the stable, aromatic imidazo[1,2-b]pyridazine ring system.[9]

G cluster_0 Reaction Mechanism A 1. N-Alkylation B 2. Intramolecular Cyclization A->B C 3. Dehydration B->C D Final Product C->D

Sources

Technical Support Center: Troubleshooting Side Reactions in Imidazo[1,2-b]pyridazine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazo[1,2-b]pyridazine chemistry. This privileged scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous biologically active compounds, including the FDA-approved kinase inhibitor ponatinib.[1][2] Its functionalization is key to tuning its pharmacological properties. However, the unique electronic nature of this fused heterocyclic system can lead to challenging side reactions.

This guide provides in-depth, field-proven insights into identifying, understanding, and overcoming common side reactions encountered during the functionalization of the imidazo[1,2-b]pyridazine core. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Section 1: Issues in Core Synthesis & Initial Functionalization
Q1: My initial condensation to form the imidazo[1,2-b]pyridazine ring is low-yielding and produces a regioisomeric byproduct. What's going wrong?

Answer: This is a classic problem stemming from the nucleophilicity of the pyridazine ring nitrogens. When using an unsubstituted 3-aminopyridazine, the ring nitrogen not adjacent to the amino group is highly nucleophilic.[3] This can lead to alkylation by the α-haloketone at this site, preventing the desired cyclization.[3]

Troubleshooting Steps:

  • Confirm Starting Material Regiochemistry: The most effective solution is to use a 3-amino-6-halopyridazine. The halogen at the 6-position electronically deactivates the adjacent ring nitrogen, ensuring that the initial alkylation occurs preferentially on the exocyclic amino group, leading to the correct imidazo[1,2-b]pyridazine product.[3][4]

  • Control Reaction Conditions:

    • Base Selection: Use a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃).[4] Stronger bases can promote self-condensation of the α-haloketone or other side reactions.[4]

    • Temperature: While reflux is common, excessively high temperatures can lead to decomposition. If the reaction is messy, consider running it at a lower temperature for a longer duration. Microwave irradiation can sometimes offer a significant advantage by reducing reaction times and improving yields.[4]

Workflow for Troubleshooting Regioisomer Formation:

Caption: Troubleshooting logic for core synthesis.

Section 2: Challenges in Cross-Coupling Reactions

The C6-halogen and, to a lesser extent, halogens introduced at C3, provide versatile handles for functionalization via metal-catalyzed cross-coupling reactions.[5][6] However, these reactions are not without their pitfalls.

Q2: I'm observing significant homo-coupling of my boronic acid reagent in a Suzuki-Miyaura coupling at the C6 position. How can I prevent this?

Answer: Homo-coupling (e.g., Glaser coupling) is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of a symmetrical biaryl from the boronic acid.[7] This consumes your starting material and complicates purification. The electron-deficient nature of the pyridazine ring can influence the catalytic cycle, making a delicate balance of reaction parameters crucial.[7]

Key Causes and Solutions:

Possible Cause Suggested Solution
Oxygen Contamination Thoroughly degas all solvents and the reaction mixture. Oxygen can promote the oxidative homo-coupling of boronic acids.
High Boronic Acid Concentration Employ slow addition of the boronic acid to the reaction mixture to maintain a low instantaneous concentration.[7]
Unstable Boronic Acid Boronic acids can degrade. Use high-purity reagents or consider using the more stable boronate ester derivatives.[7]
Inappropriate Ligand/Catalyst For electron-deficient heterocycles, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination over side reactions. Ensure an appropriate Pd(0) or Pd(II) precatalyst is used.

Experimental Protocol: Minimizing Homo-Coupling in Suzuki-Miyaura Reactions

  • Setup: To a flame-dried Schlenk tube, add the 6-chloro-imidazo[1,2-b]pyridazine (1.0 equiv), boronic acid (1.1-1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen three times.

  • Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a bulky phosphine ligand (4-10 mol%).[7]

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene, ethanol, and water) via syringe.[6]

  • Reaction: Heat the mixture to the optimized temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS, paying close attention to the formation of the homo-coupled byproduct.

Q3: My Sonogashira coupling at C3 is giving low yields and a significant amount of diyne byproduct.

Answer: The formation of a diyne byproduct is a result of the Glaser-Hay coupling, a copper-catalyzed oxidative homo-coupling of terminal alkynes. This side reaction is particularly prevalent if the reaction is not kept strictly anaerobic.

Troubleshooting Workflow for Sonogashira Couplings:

Caption: Troubleshooting guide for Sonogashira couplings.

Section 3: Regioselectivity in C-H Functionalization

Direct C-H functionalization is an atom-economical approach to modifying the imidazo[1,2-b]pyridazine core.[6] However, controlling the site of reaction is paramount.

Q4: I'm attempting a direct C-H arylation, but I'm getting a mixture of products. Which position is most reactive and why?

Answer: The regioselectivity of electrophilic aromatic substitution on the imidazo[1,2-b]pyridazine ring is dictated by the stability of the resulting intermediate (the Wheland intermediate). The most electron-rich and sterically accessible position is typically C3 .

Mechanistic Rationale:

  • Attack at C3: Electrophilic attack at the C3 position allows the positive charge to be delocalized without disrupting the aromaticity of the pyridazine ring. The resulting intermediate is more stable.[8]

  • Attack at C2: Attack at the C2 position would force the positive charge onto the bridgehead nitrogen or disrupt the pyridazine ring's aromaticity, leading to a less stable intermediate.[8]

  • Pyridazine Ring: The pyridazine ring itself is electron-deficient due to the two nitrogen atoms and is generally deactivated towards electrophilic attack.[7]

Strategies to Control Regioselectivity:

  • Directing Groups: If you require functionalization at a different position (e.g., C2, C7, or C8), a directed metalation approach is often necessary. A directing group (DG) can be installed, which coordinates to an organolithium reagent (like n-BuLi or LDA), facilitating deprotonation at an adjacent position.[9]

  • Catalyst Control: In transition-metal-catalyzed C-H functionalization, the choice of catalyst and ligand can heavily influence regioselectivity. Some catalytic systems may favor sterically less hindered positions.

In-Depth Troubleshooting Guides

Troubleshooting Guide 1: Halogenation Reactions

Issue: Over-bromination or poor regioselectivity during electrophilic bromination.

Potential Cause Explanation Solution
Harsh Reagents Using elemental bromine (Br₂) can be aggressive and lead to multiple additions, especially if the substrate is activated.Use a milder brominating agent like N-Bromosuccinimide (NBS). This allows for a slow, controlled release of the electrophilic bromine species.
Stoichiometry Using a large excess of the brominating agent will inevitably lead to polyhalogenated products.Carefully control the stoichiometry. Start with 1.0-1.1 equivalents of NBS and monitor the reaction closely by LC-MS.
Reaction Conditions High temperatures can increase reactivity and reduce selectivity.Run the reaction at room temperature or below (0 °C) in a suitable solvent like DMF or acetonitrile.
Troubleshooting Guide 2: Lithiation and Metalation

Issue: Decomposition or failed reaction when attempting directed ortho-metalation.

Potential Cause Explanation Solution
Wrong Organolithium Reagent The basicity and nucleophilicity of the organolithium reagent are critical. n-BuLi might be too nucleophilic and can add to the pyridazine ring.Use a sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) or a lithium amide base (e.g., LiTMP).
Temperature Control These reactions are highly exothermic and intermediates are often unstable at higher temperatures.Maintain cryogenic temperatures (typically -78 °C) throughout the addition of the base and the electrophile.
Moisture/Air Contamination Organolithium reagents are extremely sensitive to moisture and oxygen.Use rigorously dried glassware and anhydrous solvents. Maintain a strict inert atmosphere (argon is preferred over nitrogen).

References

  • Vertex Pharmaceuticals. (n.d.). Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives.
  • Various Authors. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985–9011. [Link]

  • Various Authors. (n.d.). Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for Metal-Catalyzed Cross-Coupling in Imidazo[1,2-b]pyridazine Functionalization.
  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Various Authors. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central.
  • Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines.
  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.
  • BenchChem. (n.d.). Preventing homo-coupling side reactions in pyridazine synthesis.
  • BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted imidazo[1,2-b]pyridazines.
  • Various Authors. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate.
  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.

Sources

Technical Support Center: Improving the Solubility of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors and other therapeutic agents.[1] The 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine series, in particular, offers a synthetically versatile template for developing highly selective drug candidates. The bromine at the 3-position serves as a crucial handle for cross-coupling reactions, while the trifluoromethyl group at the 2-position can enhance metabolic stability and target binding.[2][3]

However, researchers frequently encounter a significant hurdle with this class of compounds: poor aqueous solubility.[4] This challenge stems from the molecule's inherent physicochemical properties—high lipophilicity and a planar, rigid structure that promotes strong crystal lattice packing. Poor solubility can severely limit bioavailability, hinder the development of intravenous formulations, and produce unreliable data in aqueous in vitro assays.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and answers to frequently asked questions (FAQs) to systematically address and overcome the solubility challenges associated with these promising derivatives.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives consistently show such low aqueous solubility?

A: The poor solubility is multifactorial and rooted in the molecule's fundamental structure:

  • High Lipophilicity: The fused heteroaromatic core is inherently hydrophobic. The addition of a trifluoromethyl (-CF3) group, despite its strong electronegativity, significantly increases the molecule's lipophilicity (Hansch π value of +0.88).[2] This high lipophilicity disfavors interaction with water.

  • Strong Crystal Lattice Energy: The planar and rigid nature of the imidazo[1,2-b]pyridazine ring system allows for efficient π-π stacking in the solid state. This creates a highly stable crystal lattice that requires a large amount of energy to break apart, resulting in low solubility.[5]

  • Lack of Ionizable Centers: The nitrogen atoms in the imidazo[1,2-b]pyridazine core are weakly basic. Without strongly acidic or basic functional groups, the molecule's solubility cannot be substantially modulated by simple pH adjustments within a physiologically relevant range.[6]

Q2: What are the primary strategic approaches to improve the solubility of these compounds?

A: There are three main pillars for solubility enhancement, which can be employed at different stages of drug discovery and development:

  • Medicinal Chemistry (Structural Modification): Altering the chemical structure of the active pharmaceutical ingredient (API) to improve its intrinsic solubility. This includes strategies like introducing polar groups, disrupting planarity, or employing prodrug approaches.[7]

  • Formulation & Delivery (Pharmaceutics): Modifying the drug product without changing the API's chemical structure. This involves techniques like creating amorphous solid dispersions, particle size reduction (micronization/nanonization), and using lipid-based delivery systems.[8][9]

  • Solid-State Chemistry: Modifying the solid form of the API to improve its dissolution characteristics. This includes salt formation (if an ionizable group is present) and co-crystallization.[7][8]

Q3: I'm observing high potency in my initial enzyme assays run in DMSO, but the activity drops significantly or is inconsistent in cell-based assays using aqueous media. What is the likely cause?

A: This is a classic sign of compound precipitation. Your derivative is likely soluble in the 100% DMSO stock solution but crashes out of solution when diluted into the aqueous cell culture medium. The final DMSO concentration (typically <0.5%) is insufficient to keep the compound dissolved, leading to an actual concentration far below the intended test concentration. This underscores the importance of measuring aqueous solubility early. Performing a kinetic solubility assay is a crucial first step to determine the concentration at which your compound remains in solution under assay conditions.[6]

Q4: Can I simply adjust the pH of my buffer to solubilize my compound?

A: While pH adjustment is a viable strategy for compounds with ionizable groups, its effectiveness for the core this compound structure is limited. The pKa of the basic nitrogens in the scaffold is generally low. Therefore, a significant increase in solubility would require lowering the pH to levels (e.g., pH < 3) that are often incompatible with biological assays and may cause chemical instability.[10] This strategy becomes much more effective if you strategically introduce a more basic (e.g., an aliphatic amine) or acidic (e.g., a carboxylic acid) functional group to the molecule.[5]

Part 2: Troubleshooting Guide & Experimental Protocols

This section addresses specific experimental problems with detailed, actionable solutions.

Problem 1: Compound precipitates upon dilution of DMSO stock into aqueous buffer for in vitro assays.
  • Underlying Cause: The final concentration of the compound in the aqueous medium exceeds its thermodynamic solubility limit. The low percentage of the co-solvent (DMSO) is not sufficient to maintain solubility.

  • Solution A: Employ Co-solvents and Surfactants For in vitro screening, the goal is often to achieve a high enough concentration to determine an IC50 value, even if it requires non-physiological conditions.

    • Strategy: Increase the solubilizing capacity of your assay buffer.

    • Protocol: Prepare buffers containing varying percentages of co-solvents like PEG 400 or a small amount of a non-ionic surfactant like Tween® 80 (e.g., 0.1%). It is critical to run a vehicle control to ensure the additives do not affect the biological assay.

  • Solution B: Determine the Kinetic Solubility Limit Knowing the solubility limit is essential for designing reliable experiments.

    • Strategy: Perform a standardized kinetic solubility assay to guide concentration selection.

    • Protocol: High-Throughput Kinetic Solubility Assay

      • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

      • In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of the target aqueous buffer (e.g., pH 7.4 PBS). This creates a nominal concentration of 100 µM.

      • Seal the plate and shake at room temperature for 2 hours.

      • Centrifuge the plate to pellet any precipitated compound.

      • Carefully transfer the supernatant to a new plate.

      • Analyze the concentration of the compound in the supernatant using LC-MS/MS or UV-Vis spectroscopy by comparing it against a calibration curve prepared in DMSO/buffer mixtures. The measured concentration is the kinetic solubility.

Problem 2: Lead candidate has poor oral bioavailability in animal models despite high Caco-2 permeability.
  • Underlying Cause: This profile is characteristic of a Biopharmaceutics Classification System (BCS) Class II compound: high permeability, low solubility.[11] The absorption is limited by the rate at which the compound dissolves in the gastrointestinal fluids.

  • Solution A: Medicinal Chemistry - The Prodrug Approach A prodrug strategy involves covalently attaching a water-soluble promoiety to the parent drug. This moiety is designed to be cleaved in vivo by enzymes (e.g., phosphatases, esterases) to release the active compound.[12][13]

    • Strategy: Introduce a phosphate group, a highly effective promoiety for improving aqueous solubility.[14] This requires modifying the parent molecule to include a hydroxyl group.

    • Conceptual Protocol: Synthesis of a Phosphate Prodrug

      • Introduce a Handle: Modify the parent compound, for example, by replacing the 3-bromo group via a Suzuki or Stille coupling with a boronic acid or stannane that contains a protected hydroxyl group (e.g., 4-(benzyloxy)phenylboronic acid).

      • Deprotection: Remove the protecting group (e.g., hydrogenolysis of the benzyl ether) to reveal the free phenol.

      • Phosphorylation: React the hydroxylated derivative with a phosphorylating agent like phosphorus oxychloride (POCl₃) or dibenzyl phosphite followed by deprotection to yield the phosphate ester prodrug.

      • Purification & Characterization: Purify the final prodrug by HPLC and confirm its structure and stability at different pH values. The resulting phosphate salt is typically orders of magnitude more soluble in aqueous media.

  • Solution B: Formulation - Amorphous Solid Dispersion (ASD) Converting the drug from a crystalline form to a higher-energy amorphous form can dramatically increase its dissolution rate and apparent solubility.[15]

    • Strategy: Disperse the compound in a hydrophilic polymer matrix using a solvent evaporation technique.

    • Protocol: Preparation of an ASD by Solvent Evaporation

      • Polymer Selection: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC).

      • Dissolution: Dissolve both the this compound derivative and the polymer (e.g., at a 1:3 drug-to-polymer weight ratio) in a common volatile solvent (e.g., methanol or acetone).

      • Solvent Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure. This traps the drug in its amorphous state within the polymer matrix.

      • Drying: Dry the resulting solid film under high vacuum for 24-48 hours to remove any residual solvent.

      • Characterization: Confirm the amorphous nature of the dispersion using techniques like Powder X-Ray Diffraction (PXRD), which will show a halo pattern instead of sharp peaks, and Differential Scanning Calorimetry (DSC), which will show a single glass transition temperature (Tg).

      • Dissolution Testing: Perform in vitro dissolution studies to compare the release profile of the ASD against the crystalline drug. The ASD should exhibit a much faster and higher extent of dissolution.

Part 3: Data Summaries & Visual Guides

Data Presentation

Table 1: Representative Solubility of a Lipophilic Imidazo[1,2-b]pyridazine Derivative (Note: These are illustrative values for a typical derivative and should be experimentally determined for each new compound.)

Solvent/MediumSolubility ClassificationTypical Kinetic Solubility (µg/mL)Application Notes
PBS (pH 7.4)Practically Insoluble< 1Standard for assessing physiological solubility. Low value indicates likely issues.
Simulated Gastric Fluid (pH 1.2)Very Slightly Soluble2 - 5Modest increase may occur if the compound has weak basicity.[4]
Simulated Intestinal Fluid (pH 6.8)Practically Insoluble< 1 - 2Represents solubility in the primary region of drug absorption.
5% DMSO / 95% PBS (pH 7.4)Sparingly Soluble10 - 50Common co-solvent system for in vitro assays. Defines the upper concentration limit.
10% PEG 400 / 90% PBS (pH 7.4)Soluble50 - 200Alternative co-solvent system, may be more effective for some compounds.[16]
100% DMSOVery Soluble> 10,000 (10 mg/mL)Used for preparing high-concentration stock solutions.

Table 2: Comparative Analysis of Key Solubility Enhancement Strategies

StrategyPrimary MechanismProsConsStage of Use
Structural Modification Increases intrinsic aqueous solubility.Permanent solution; can improve other ADME properties.[7]Requires significant medicinal chemistry effort; may alter pharmacology (potency, selectivity).Lead Discovery/Optimization
Prodrug Approach Covalent attachment of a soluble promoiety.[17]Can achieve dramatic increases in solubility; well-established regulatory path.[13]Requires in vivo conversion; adds synthetic complexity; promoiety may have its own liabilities.Lead Optimization/Preclinical
Amorphous Solid Dispersion Prevents crystallization, increasing dissolution rate.Broadly applicable; significant solubility enhancement; established manufacturing technology (spray drying, HME).[8]Amorphous form is metastable and can recrystallize; requires careful polymer selection and stability testing.Preclinical/Development
Particle Size Reduction Increases surface area for dissolution (Noyes-Whitney Eq.).[11]Simple concept; effective for dissolution rate enhancement.Does not increase thermodynamic solubility; risk of particle aggregation; handling challenges.Preclinical/Development
Co-solvents / Surfactants Alters solvent properties to increase solubility.Simple to implement for in vitro assays; allows testing of otherwise insoluble compounds.[18]Not suitable for in vivo administration at high concentrations; can interfere with assays.In Vitro Screening
Mandatory Visualizations

// Node Definitions Start [label="Compound shows poor\naqueous solubility (<10 µg/mL)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Assay [label="Is the issue for an\nin vitro assay?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; InVivo [label="Is the issue for\nin vivo bioavailability?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cosolvent [label="Use Co-solvents\n(e.g., PEG 400)\nor Surfactants", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BCS [label="Determine BCS Class\n(Solubility/Permeability)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; BCS2 [label="Likely BCS Class II\n(Low Sol, High Perm)", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Formulation [label="Formulation Strategy\n(ASD, Nanosuspension)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; MedChem [label="Medicinal Chemistry Strategy\n(Prodrug, Structural Mod)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Assay [arrowhead=normal, color="#5F6368"]; Assay -> Cosolvent [label="Yes", color="#5F6368"]; Assay -> InVivo [label="No", color="#5F6368"]; InVivo -> BCS [label="Yes", color="#5F6368"]; BCS -> BCS2 [color="#5F6368"]; BCS2 -> Formulation [label="Preclinical/\nDevelopment", color="#5F6368"]; BCS2 -> MedChem [label="Lead Opt.", color="#5F6368"]; } dot Diagram 1: Decision workflow for selecting a solubility enhancement strategy.

// Node Definitions Parent [label="Parent Drug (API)\n- Poorly Soluble\n- Lipophilic", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Promoiety [label="Solubilizing Promoiety\n(e.g., Phosphate, Amino Acid)\n- Highly Polar\n- Ionizable", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prodrug [label="Prodrug\n- Highly Soluble\n- Inactive", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; InVivo [label="In Vivo Environment\n(Plasma, Liver)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="Enzymatic Cleavage\n(Phosphatase, Esterase)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Parent -> Prodrug [label="+", dir=none, color="#5F6368"]; Promoiety -> Prodrug [dir=none, color="#5F6368"]; Prodrug -> InVivo [label="Administration", color="#5F6368"]; InVivo -> Cleavage [color="#5F6368"]; Cleavage -> Parent [label=" Releases Active API at Target", color="#5F6368"]; } dot Diagram 2: Conceptual overview of the prodrug approach for solubility enhancement.

G cluster_0 Crystalline Drug cluster_1 Amorphous Solid Dispersion a1 a2 a1->a2 b1 a1->b1 a3 a2->a3 b2 a2->b2 a4 a3->a4 b3 a3->b3 b4 a4->b4 b1->b2 c1 b1->c1 b2->b3 c2 b2->c2 b3->b4 c3 b3->c3 c4 b4->c4 c1->c2 d1 c1->d1 c2->c3 d2 c2->d2 c3->c4 d3 c3->d3 d4 c4->d4 d1->d2 d2->d3 d3->d4 L1 Ordered Crystal Lattice (High Energy Barrier to Dissolve) p1 p2 p3 p4 p5 p6 p7 p8 L2 Drug Molecules (Red) Randomly Dispersed in Polymer Matrix (Blue) (Low Energy Barrier to Dissolve)

References

  • Ningbo Inno Pharmchem Co., Ltd.
  • Goti, G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • Hart, M. L., et al. Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research. [Link]

  • Zhang, J., et al. (2024). Innovative medicinal chemistry strategies for enhancing drug solubility. European Journal of Medicinal Chemistry. [Link]

  • Singh, S., et al. (2024). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. International Journal of Pharmaceutical and Biological Science Archive. [Link]

  • Al-kassas, R., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. [Link]

  • Scott, J. S. (2021). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]

  • da Silva, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. [Link]

  • Wikipedia. Trifluoromethyl group. [Link]

  • Rautio, J., et al. (2018). Prodrug strategies to overcome poor water solubility. Expert Opinion on Therapeutic Patents. [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • da Silva, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. [Link]

  • Kumar, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Advances. [Link]

  • Shan, X. (2022). Improving the Methods of Solubility and Drug Design in a Prodrug. Journal of Harmonized Research in Pharmacy. [Link]

  • da Silva, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. ResearchGate. [Link]

  • Moslin, R., et al. (2011). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Singh, K., et al. (2015). Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. MedChemComm. [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Date, A. A., & Nagarsenker, M. S. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Journal of Pharmaceutical Investigation. [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Oral formulation strategies to improve solubility of poorly water-soluble drugs. ResearchGate. [Link]

  • Roni, M. S. R., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2000). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine (CAS: 1260817-66-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this versatile building block in your experimental workflows. Here, we address common questions and troubleshooting scenarios based on the chemical properties of this trifluoromethylated N-heterocycle.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this reagent. While general recommendations vary, for optimal stability, we advise the following:

  • Temperature: Store in a refrigerator at 2-8°C for long-term storage.[1] Some suppliers suggest room temperature for short-term storage, but cooler temperatures will slow potential degradation.[2]

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen. This is particularly important to prevent potential reactions with atmospheric moisture or oxygen.

  • Light: Keep the container in a dark place to prevent light-induced degradation.[3]

  • Moisture: The compound should be kept in a tightly sealed container in a dry environment. A desiccator is recommended.

Q2: What are the main signs of degradation of this compound?

A2: Visual inspection can often provide the first clues of degradation. Look for:

  • Color Change: A significant change from its typical off-white or light yellow appearance to a darker brown or black coloration can indicate decomposition.

  • Clumping: The formation of clumps or a sticky consistency may suggest hydrolysis or other reactions due to moisture.

  • Inconsistent Analytical Data: If you observe unexpected peaks in your NMR, LC-MS, or other analytical techniques compared to the initial quality control data, degradation is likely. A common degradation pathway for bromo-substituted N-heterocyles is debromination.

Q3: Is this compound compatible with all common laboratory solvents?

A3: For storage in solution, aprotic solvents such as dioxane, THF, or toluene are generally suitable for short periods, especially if the solution is kept under an inert atmosphere and refrigerated. However, long-term storage in solution is not recommended due to the potential for slow degradation. Avoid protic solvents like methanol or ethanol for prolonged storage, as they could potentially react with the compound, especially in the presence of any basic or acidic impurities.

Q4: What are the primary safety concerns when handling this compound?

A4: While a specific, comprehensive safety data sheet for this exact compound is not widely available, related compounds suggest the following precautions. The compound is for research and development use only.[4] Based on data for similar structures, it may cause skin and eye irritation.[1] Standard laboratory safety practices should be followed:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust or fumes.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

Stability and Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature 2-8°C (Long-term)Minimizes thermal degradation.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and reaction with moisture.
Light Store in the darkPrevents photolytic decomposition.
Moisture Sealed, dry containerAvoids hydrolysis and other moisture-induced reactions.

Troubleshooting Guide for Experimental Applications

The primary utility of this compound lies in its application as a building block in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The C-Br bond at the 3-position is the primary reactive site for these transformations.

Scenario 1: Low or No Yield in a Suzuki-Miyaura Cross-Coupling Reaction

You are attempting to couple an arylboronic acid with this compound, but you observe a low yield of the desired product and a significant amount of starting material remaining.

Potential Causes and Solutions:

  • Catalyst Inactivity: The palladium catalyst may be inactive.

    • Solution: Use a fresh batch of the palladium catalyst and ligand. Ensure that any Pd(II) precatalyst is properly reduced to the active Pd(0) species in situ. For electron-deficient heterocycles, consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos.[5]

  • Inadequate Base: The base may not be strong enough to facilitate the transmetalation step.

    • Solution: For challenging couplings involving electron-deficient heterocycles, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[5][6]

  • Protodeboronation of the Boronic Acid: The boronic acid may be degrading before it can couple.

    • Solution: Use anhydrous solvents to minimize this side reaction. Alternatively, consider using more stable boronic esters, such as pinacol esters or trifluoroborate salts.[6]

  • Solvent Issues: The solvent may not be appropriate for the reaction.

    • Solution: Ensure your solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often optimal for Suzuki reactions, but for substrates prone to protodeboronation, anhydrous conditions may be necessary.[6]

Scenario 2: Observation of Debrominated Starting Material

In your reaction mixture, you detect the presence of 2-(trifluoromethyl)imidazo[1,2-b]pyridazine, the debrominated analog of your starting material.

Potential Causes and Solutions:

  • Reductive Dehalogenation: This is a common side reaction in palladium-catalyzed couplings, particularly if there are sources of hydride in the reaction mixture or if the catalytic cycle is inefficient.

    • Solution: Ensure all reagents are pure. Sometimes, impurities in the solvent or base can act as hydride sources. Optimizing the ligand-to-metal ratio can sometimes suppress this side reaction.

  • Reaction with Trace Water/Proton Source: In the presence of a catalyst and a proton source, the C-Br bond can be cleaved.

    • Solution: If the desired reaction does not require water, switch to strictly anhydrous conditions.

Troubleshooting Workflow

Below is a decision-making diagram to guide your troubleshooting process for a failed Suzuki-Miyaura coupling reaction.

troubleshooting_workflow start Low/No Product in Suzuki Coupling check_sm Check Starting Material Integrity (NMR, LC-MS) start->check_sm sm_ok Starting Material is Pure check_sm->sm_ok Yes sm_bad Degraded Starting Material check_sm->sm_bad No check_catalyst Evaluate Catalyst System sm_ok->check_catalyst catalyst_ok Catalyst/Ligand Active? check_catalyst->catalyst_ok change_catalyst Use Fresh Catalyst/Ligand Consider Buchwald Ligands catalyst_ok->change_catalyst No check_base Evaluate Base catalyst_ok->check_base Yes change_catalyst->check_base base_ok Base Appropriate? check_base->base_ok change_base Switch to Stronger Base (e.g., K₃PO₄, Cs₂CO₃) base_ok->change_base No check_conditions Review Reaction Conditions base_ok->check_conditions Yes change_base->check_conditions conditions_ok Solvent Degassed? Temperature Optimal? check_conditions->conditions_ok optimize_conditions Degas Solvent Thoroughly Increase Temperature conditions_ok->optimize_conditions No side_reaction Side Product Observed? (e.g., Debromination) conditions_ok->side_reaction Yes optimize_conditions->side_reaction address_side_reaction Use Anhydrous Conditions Switch to Boronic Ester side_reaction->address_side_reaction Yes success Successful Reaction side_reaction->success No address_side_reaction->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

References

  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. Available from: [Link]

Sources

Troubleshooting guide for imidazo[1,2-b]pyridazine cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Imidazo[1,2-b]pyridazine Cross-Coupling

Welcome to the technical support center for the functionalization of the imidazo[1,2-b]pyridazine scaffold. This privileged heterocyclic motif is a cornerstone in medicinal chemistry, famously featured in the FDA-approved kinase inhibitor ponatinib.[1][2] Its strategic modification via metal-catalyzed cross-coupling is crucial for developing novel therapeutics.[3]

This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Our goal is to provide not just solutions, but also the underlying chemical reasoning to empower your experimental design.

Frequently Asked Questions & Troubleshooting Guide

Category 1: Low or No Product Yield

This is the most frequent challenge in cross-coupling chemistry, often stemming from a suboptimal combination of catalyst, ligand, base, or solvent.

Q1: My Suzuki-Miyaura coupling with a halo-imidazo[1,2-b]pyridazine is sluggish or failing completely. What are the most common culprits?

A1: Low yields in Suzuki reactions involving this N-heterocyclic core often point to issues with the catalyst system or the stability of the boronic acid partner.

  • Causality—The Catalyst System: The imidazo[1,2-b]pyridazine scaffold can act as a ligand for the palladium center, potentially leading to catalyst inhibition or deactivation. Standard catalysts like Pd(PPh₃)₄ may be inefficient.[4] The key is to use a ligand that is both bulky and electron-rich enough to stabilize the active Pd(0) species and promote the catalytic cycle over catalyst inhibition.

    • Solution: Screen a panel of modern phosphine ligands. Buchwald and Fu-type ligands (e.g., XPhos, SPhos, RuPhos) are excellent starting points as their steric bulk and electron-donating properties enhance catalyst activity and longevity.[4] Consider using palladium pre-catalysts (e.g., XPhos-Pd-G3), which form the active catalytic species more cleanly and reliably than sources like Pd(OAc)₂.

  • Causality—Base and Transmetalation: The base is not merely a proton scavenger; it is critical for activating the boronic acid in the transmetalation step. The choice of base can dramatically influence reaction rates.[5]

    • Solution: An inorganic base screen is highly recommended. While K₂CO₃ is common, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective, especially for less reactive coupling partners.[4] The solubility of the base/boronate salt complex is also a factor, which is why mixed solvent systems (e.g., toluene/water, dioxane/water) are frequently successful.[6][7]

  • Causality—Boronic Acid Stability: Boronic acids can undergo protodeboronation (loss of the B(OH)₂ group) or form unreactive cyclic anhydrides (boroxines) upon standing.

    • Solution: Use fresh, high-purity boronic acids. If the quality is suspect, consider using the corresponding boronate ester (e.g., a pinacol ester), which is significantly more stable.

Q2: My Buchwald-Hartwig amination is not working. I suspect the nitrogen-rich substrate is the problem. How can I overcome this?

A2: You are correct to be suspicious of the substrate. The nitrogen atoms in the imidazo[1,2-b]pyridazine ring can coordinate to the palladium center, leading to catalyst poisoning. This reaction is notoriously sensitive to the choice of ligand and base.[8]

  • Causality—Ligand Choice is Critical: The ligand must effectively shield the palladium center to prevent unproductive coordination with the substrate or product, while still allowing for the necessary oxidative addition and reductive elimination steps.

    • Solution: Bidentate ligands with a wide bite angle, such as Xantphos, are often highly effective as they create a well-defined and stable catalytic complex.[9][10] For challenging couplings, specialized Buchwald ligands like BrettPhos have also shown great success.[9]

  • Causality—Base Compatibility: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[11]

    • Solution: Sodium tert-butoxide (NaOtBu) is the standard choice. However, if your substrate has base-sensitive functional groups, other options like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be effective alternatives.[11]

  • Causality—Reaction Conditions: Incomplete conversion can result from catalyst decomposition at high temperatures.

    • Solution: Ensure strict anaerobic conditions by thoroughly degassing your solvent and using an inert (argon or nitrogen) atmosphere. If high temperatures are required, consider switching to a more thermally stable pre-catalyst. Microwave irradiation can sometimes be used to shorten reaction times and minimize thermal decomposition.[1][12]

Q3: I'm attempting a Sonogashira coupling to install an alkyne, but I'm only recovering starting material. What are the key parameters to investigate?

A3: The Sonogashira reaction relies on a dual catalytic system (palladium and copper), and failure often points to an issue with one or both cycles.[13]

  • Causality—The Copper Co-catalyst: The copper(I) species is essential for forming the copper acetylide, which then participates in transmetalation with the palladium center.[13]

    • Solution: Ensure you are using a reliable source of Cu(I), typically CuI. Use it as a fresh, high-purity powder. If issues persist, consider a "copper-free" Sonogashira protocol, which uses a different mechanism but can avoid issues related to copper.

  • Causality—The Base: The base in a Sonogashira coupling, typically a liquid amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves both to deprotonate the alkyne and act as a solvent.

    • Solution: The amine base must be anhydrous and high quality. Ensure it has been stored properly. If your substrate is particularly complex, the amine may not be a suitable solvent, and a switch to a system like K₂CO₃ in DMF or acetonitrile might be necessary.

  • Causality—Inert Atmosphere: Oxygen can lead to the oxidative homo-coupling of the terminal alkyne (Glaser coupling), consuming your starting material and deactivating the catalysts.[14]

    • Solution: Rigorous degassing of all solvents is paramount. Purge the reaction vessel thoroughly with argon or nitrogen before adding the catalysts and reagents.

Category 2: Side Reactions & Impurity Formation

Q4: My primary side-product is the homo-coupled bipyridazine or diyne. How do I suppress this?

A4: Homo-coupling is a common side reaction in many cross-coupling protocols and points to a catalytic cycle that is out of sync.[14]

  • For Suzuki Reactions (Boryl Homo-coupling): This often happens when the transmetalation step is slow relative to other pathways.

    • Solution:

      • Optimize the Base/Solvent: Ensure your base and solvent system effectively generates the active boronate species.

      • Lower Catalyst Loading: Sometimes, excessively high catalyst concentrations can promote side reactions.

      • Change Ligand: Bulky ligands can sterically hinder the formation of homo-coupled products.

  • For Sonogashira Reactions (Diyne Formation): This is almost always due to the presence of oxygen, which promotes the copper-mediated Glaser coupling.

    • Solution: The most effective solution is meticulous exclusion of air. Use a robust inert atmosphere glovebox if possible. Ensure solvents are freshly degassed via sparging with argon for at least 30 minutes or by using several freeze-pump-thaw cycles.

Q5: I am observing significant amounts of the dehalogenated imidazo[1,2-b]pyridazine starting material. What is causing this hydrodehalogenation?

A5: Hydrodehalogenation is a parasitic reaction where the halide on your starting material is replaced by a hydrogen atom. This typically occurs when the catalytic cycle is interrupted after the oxidative addition step.

  • Causality—Proton Source: Trace amounts of water or other protic impurities can intercept the Pd(II)-aryl intermediate, leading to proto-dehalogenation.

    • Solution: Use rigorously dried, anhydrous solvents and reagents. If using a hydrated base (e.g., K₃PO₄·H₂O), ensure the stoichiometry is correct and consider adding anhydrous MgSO₄ or molecular sieves.

  • Causality—Base-Induced Elimination: In some cases, particularly with certain phosphine ligands, β-hydride elimination from the ligand or other species in the reaction can generate a palladium-hydride species, which is a key intermediate in hydrodehalogenation.

    • Solution: Screening different ligands is the best approach. A ligand that promotes faster reductive elimination will outcompete the hydrodehalogenation pathway.

Data Presentation: Recommended Reaction Parameters

The following tables provide representative starting conditions for various cross-coupling reactions. These should be considered as a basis for optimization for your specific substrates.[1]

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale & Comments
Pd Source Pd₂(dba)₃ (1-2 mol%) or a Pre-catalyst (2-4 mol%)Pre-catalysts offer more reliable activation.
Ligand XPhos, SPhos (1.1-1.2 equiv relative to Pd)Bulky, electron-rich ligands are generally superior.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)Stronger inorganic bases often improve yields.
Solvent Toluene/H₂O (10:1) or 1,4-Dioxane/H₂O (10:1)Aqueous mixture aids in dissolving the base.
Temperature 80-110 °CSubstrate dependent; monitor for decomposition.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterConditionRationale & Comments
Pd Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-5 mol%)Pd(OAc)₂ is common but can be less reliable.
Ligand Xantphos or BrettPhos (1.1-1.2 equiv relative to Pd)Wide bite-angle or specialized ligands are key.
Base NaOtBu or LHMDS (1.5-2.5 equiv)Strong, non-nucleophilic base is required.
Solvent Toluene or 1,4-Dioxane (anhydrous)Rigorous exclusion of water is critical.
Temperature 90-120 °CHigher temperatures are often needed.

Table 3: Recommended Conditions for Sonogashira Coupling

ParameterConditionRationale & Comments
Pd Source PdCl₂(PPh₃)₂ (2-5 mol%)A standard and effective catalyst for this reaction.
Cu Source CuI (5-10 mol%)Essential for the copper catalytic cycle.
Base Et₃N or DIPEA (2-5 equiv, can be co-solvent)Must be anhydrous and free of peroxides.
Solvent THF or DMF (anhydrous, degassed)Solvent choice depends on substrate solubility.
Temperature 25-65 °COften proceeds at or slightly above room temperature.

Experimental Protocols & Visualizations

General Experimental Workflow

A generalized protocol for these reactions involves careful setup to maintain an inert atmosphere, followed by sequential addition of reagents, heating, and finally, workup and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add imidazo[1,2-b]pyridazine, coupling partner, and base to flask prep2 Seal flask, evacuate and backfill with Argon (3x) prep1->prep2 reac1 Add degassed solvent(s) via syringe prep2->reac1 reac2 Add Pd catalyst and ligand (often as a stock solution) reac1->reac2 reac3 Heat to desired temperature with vigorous stirring reac2->reac3 reac4 Monitor progress by TLC or LC-MS reac3->reac4 work1 Cool to RT, dilute with organic solvent, wash with water/brine reac4->work1 work2 Dry organic layer (e.g., Na₂SO₄), filter, and concentrate work1->work2 work3 Purify by column chromatography work2->work3

Caption: General workflow for metal-catalyzed cross-coupling reactions.

Conceptual Troubleshooting Logic

When a reaction fails, a systematic approach is crucial. The following diagram illustrates a decision-making process for troubleshooting a low-yielding reaction.

G cluster_catalyst Catalyst System cluster_reagents Reagents & Conditions cluster_atmosphere Atmosphere start Low / No Yield cat1 Is the ligand appropriate? (bulky, electron-rich) start->cat1 Check First reag1 Is the base correct? (Strength, solubility) start->reag1 Check First atm1 Is the inert atmosphere robust? (Check for leaks) start->atm1 Check First cat2 Is the Pd source fresh? (Consider a pre-catalyst) cat1->cat2 cat3 Is the catalyst loading optimal? cat2->cat3 reag2 Is the solvent anhydrous and degassed? reag1->reag2 reag3 Are starting materials pure? (e.g., boronic acid quality) reag2->reag3 reag4 Is the temperature appropriate? reag3->reag4 atm2 Was degassing sufficient? atm1->atm2

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ChemistrySelect. [Link]

  • Suzuki‐Miyaura cross‐coupling of imidazo[1,2‐b]pyridazine with boronic... (n.d.). ResearchGate. [Link]

  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. (2008). ResearchGate. [Link]

  • Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. (2014). ResearchGate. [Link]

  • Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64. (n.d.). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2022). ResearchGate. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). National Institutes of Health. [Link]

  • Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39. (n.d.). ResearchGate. [Link]

  • Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation. (2011). ResearchGate. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2019). National Institutes of Health. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). ChemRxiv. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). MDPI. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

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Technical Support Center: Strategies to Mitigate Debromination in Suzuki-Miyaura Reactions of Bromo-Pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced synthetic applications. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with Suzuki-Miyaura cross-coupling reactions involving bromo-pyridazine substrates. Specifically, we will address the prevalent and often frustrating side reaction of debromination (hydrodehalogenation), providing in-depth troubleshooting advice and optimized protocols to maximize the yield of your desired coupled product.

Introduction: The Challenge of Bromo-Pyridazines in Suzuki-Miyaura Coupling

Pyridazine moieties are crucial building blocks in medicinal chemistry and materials science.[1] The Suzuki-Miyaura reaction is a powerful tool for their functionalization; however, the electron-deficient nature of the pyridazine ring makes the C-Br bond susceptible to a competing debromination reaction, where the bromine atom is replaced by hydrogen.[2][3] This side reaction consumes the starting material and complicates the purification process, ultimately lowering the overall yield.[4] This guide will provide a comprehensive overview of the causes of debromination and practical, field-proven strategies to overcome this challenge.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a common problem with bromo-pyridazines?

A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom on your bromo-pyridazine is replaced by a hydrogen atom.[2] This occurs in parallel with the desired Suzuki-Miyaura coupling reaction. Bromo-pyridazines are particularly prone to this due to the electron-deficient nature of the pyridazine ring, which facilitates not only the desired oxidative addition of the palladium catalyst but also side reactions that lead to the formation of a palladium-hydride (Pd-H) species.[3][5] This Pd-H intermediate can then reductively eliminate with the pyridazine moiety to generate the debrominated byproduct.

Q2: What are the primary sources of hydride in the reaction mixture that lead to debromination?

A2: Hydride sources can be ubiquitous in a chemical reaction and are often the primary culprits behind debromination. Common sources include:

  • Solvents: Alcohols and even seemingly aprotic solvents like DMF can act as hydride donors, especially at elevated temperatures.[2][6]

  • Water: The presence of water, even in trace amounts, can contribute to the formation of Pd-H species.[7][8][9]

  • Bases: Certain bases, particularly alkoxides, can undergo β-hydride elimination to generate hydrides.

  • Reagents: Impurities in reagents, such as formic acid or its salts, can also be a source of hydrides.[2]

Q3: Can my choice of palladium catalyst and ligand influence the extent of debromination?

A3: Absolutely. The choice of the palladium precursor and, more critically, the ligand, plays a significant role in directing the reaction towards the desired product.[8]

  • Ligands: Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), are often effective at promoting the desired reductive elimination of the coupled product over the debromination pathway.[10] The steric bulk of these ligands can disfavor the formation of the Pd-H species.

  • Catalyst Precursor: While Pd(PPh₃)₄ is a common catalyst, systems generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a specific ligand often provide better results and more control over the reaction.[11]

Q4: How does the quality of my boronic acid affect debromination?

A4: The purity and stability of the boronic acid are critical for an efficient Suzuki-Miyaura reaction.[12] If the boronic acid is of poor quality or has started to decompose (a process called protodeboronation), the transmetalation step of the catalytic cycle will be slow.[13] This extended reaction time provides more opportunity for the competing debromination side reaction to occur.[10] Using high-purity, fresh boronic acids or more stable boronate esters (like pinacol esters) can significantly improve the reaction outcome.[5]

Troubleshooting Guide: A Deeper Dive into Experimental Challenges

This section provides a more detailed, question-and-answer-based approach to troubleshoot specific issues you may be facing in the lab.

Issue 1: High levels of the debrominated pyridazine are observed by LC-MS or ¹H NMR.
Potential Cause & In-Depth Explanation Recommended Action(s)
Inappropriate Ligand Selection: The ligand may not be sterically or electronically suitable to promote the desired C-C bond formation efficiently. A less bulky or electron-poor ligand might not accelerate the reductive elimination of the coupled product, allowing the competing debromination pathway to dominate.[10]Ligand Screening: Switch to a bulkier, more electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. Alternatively, consider N-heterocyclic carbene (NHC) ligands, which are also known to be effective in challenging coupling reactions.[14]
Sub-optimal Base: The base can influence the reaction in multiple ways. A very strong base might promote catalyst decomposition or act as a hydride source. A weak base might not be effective in activating the boronic acid for transmetalation, thus slowing down the reaction and favoring debromination.[4][15]Base Optimization: If using a strong base like an alkoxide, consider switching to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[10][16] The choice of base can be highly substrate-dependent, so screening a few options is recommended.
Problematic Solvent: The solvent can be a direct source of hydrides. Protic solvents like alcohols are known hydride donors. Even aprotic polar solvents like DMF can decompose at high temperatures to generate species that lead to debromination.[2][6]Solvent Change: Switch to aprotic solvents like 1,4-dioxane, toluene, or THF.[10] If an aqueous system is required, carefully control the water content and consider using a mixed solvent system. Ensure all solvents are anhydrous and properly degassed.[17]
High Reaction Temperature or Prolonged Reaction Time: Elevated temperatures and long reaction times can increase the rate of catalyst decomposition and other side reactions, including debromination.[2]Optimize Reaction Conditions: Try lowering the reaction temperature. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent the accumulation of byproducts.[18]
Issue 2: The reaction is sluggish or stalls, leading to a mixture of starting material, product, and debrominated byproduct.
Potential Cause & In-Depth Explanation Recommended Action(s)
Poor Quality Boronic Acid/Ester: The boronic acid may have undergone protodeboronation, reducing the concentration of the active coupling partner.[13] This is particularly an issue with electron-deficient or sterically hindered boronic acids.[19]Use High-Purity Boronic Acid/Ester: Use fresh, high-quality boronic acid.[12] Consider using a more stable boronate ester, such as a pinacol ester, which is less prone to decomposition.[5]
Inefficient Catalyst System: The chosen palladium catalyst and ligand combination may not be active enough for the specific bromo-pyridazine substrate. The electron-deficient nature of pyridazines can sometimes inhibit the catalytic cycle.[3]Catalyst System Screening: Try a different palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a panel of electron-rich, bulky phosphine ligands. Pre-formed palladium catalysts with bulky ligands can also be effective.[11]
Inhibition by the Pyridazine Nitrogen: The nitrogen atoms of the pyridazine ring can coordinate to the palladium center, potentially inhibiting the catalyst.[10]Use Specialized Ligands: Buchwald's biaryl phosphine ligands are often effective for N-heterocyclic substrates as their steric bulk can prevent inhibitory coordination of the nitrogen to the palladium center.[10]

Visualizing the Reaction: Catalytic Cycles and Troubleshooting Workflow

To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing debromination pathway.

Suzuki_Debromination cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_debromination Competing Debromination Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L₂-Br OxAdd->ArPdBr Transmetal Transmetalation [Ar'B(OH)₂] ArPdBr->Transmetal PdH_Formation Pd-H Formation ArPdBr->PdH_Formation Hydride Source ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArPdH Ar-Pd(II)L₂-H PdH_Formation->ArPdH RedElim_H Reductive Elimination ArPdH->RedElim_H RedElim_H->Pd0 Regeneration Debrom_Product Ar-H RedElim_H->Debrom_Product

Caption: The Suzuki-Miyaura cycle and the competing debromination pathway.

Troubleshooting_Workflow Start High Debromination Observed Check_Reagents Step 1: Verify Reagent Quality - Fresh, high-purity boronic acid/ester? - Anhydrous, degassed solvent? Start->Check_Reagents Optimize_Base Step 2: Optimize the Base - Switch from strong (alkoxide) to weaker  inorganic base (K₂CO₃, K₃PO₄)? Check_Reagents->Optimize_Base If problem persists Screen_Ligands Step 3: Screen Ligands - Introduce bulky, electron-rich  phosphine ligands (SPhos, XPhos)? Optimize_Base->Screen_Ligands If problem persists Adjust_Conditions Step 4: Adjust Reaction Conditions - Lower the temperature? - Reduce reaction time? Screen_Ligands->Adjust_Conditions If problem persists Success Debromination Minimized Adjust_Conditions->Success Successful Optimization

Caption: A stepwise workflow for troubleshooting debromination.

Recommended Catalytic Systems and Conditions

The following table summarizes recommended starting points for the Suzuki-Miyaura coupling of bromo-pyridazines to minimize debromination. These are based on literature precedents for electron-deficient heteroaryl couplings.[1][20]

ComponentRecommendationRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Allows for in situ formation of the active catalyst with the chosen ligand.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote fast reductive elimination.[10]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Weaker inorganic bases are less likely to act as hydride sources.[16]
Solvent 1,4-Dioxane, Toluene, THF (anhydrous and degassed)Aprotic solvents that are less likely to be hydride sources.[10][17]
Boron Reagent High-purity boronic acid or pinacol boronate esterEnsures a fast transmetalation step, outcompeting debromination.[5]
Temperature 80-100 °C (start lower and increase if necessary)Minimizes thermal decomposition of reagents and catalyst.[2]

Key Methodologies & Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromo-pyridazine

This protocol is a general starting point and should be optimized for your specific substrates.

Materials:

  • Bromo-pyridazine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.1-0.2 M)

Procedure:

  • Reaction Setup (under inert atmosphere): To a dry Schlenk flask or vial, add the bromo-pyridazine, arylboronic acid/ester, and base.

  • Add the palladium precursor and ligand.

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[17]

  • Reaction Execution: Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Orbach, M., Choudhury, J., Lahav, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271-1274. Available at: [Link]

  • ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]

  • Weizmann Institute of Science. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Available at: [Link]

  • Chemical Communications (RSC Publishing). (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Available at: [Link]

  • MDPI. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 27(10), 3233. Available at: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Fernandes, S. S. M., Aires-de-Sousa, J., Belsley, M., & Raposo, M. M. M. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. Available at: [Link]

  • JACS Au. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 2(10), 2276–2282. Available at: [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Available at: [Link]

  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(12), 3431-3440. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

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Technical Support Center: Synthesis of Trifluoromethyl-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trifluoromethyl-containing heterocycles. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental insights to navigate the complexities of introducing the trifluoromethyl (CF₃) group into heterocyclic scaffolds. The unique properties imparted by the CF₃ group make it a valuable substituent in medicinal chemistry and materials science.[1][2] However, its synthesis presents distinct challenges that require careful consideration of reagents, reaction conditions, and substrate reactivity.

This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively in your own laboratory.

Section 1: Troubleshooting Common Synthesis Challenges

This section addresses specific issues encountered during the synthesis of trifluoromethyl-containing heterocycles in a question-and-answer format.

Low or No Reaction Yield

Question: My trifluoromethylation reaction is giving low to no yield. What are the common culprits and how can I resolve this?

Answer: Low or nonexistent yields in trifluoromethylation reactions are a frequent challenge, often stemming from issues with reagent selection and stability, reaction conditions, or the inherent reactivity of the heterocyclic substrate.

  • Reagent Reactivity and Stability: The choice of the trifluoromethylating agent is paramount. These reagents are broadly classified as electrophilic, nucleophilic, and radical sources of the CF₃ group.[3]

    • Electrophilic Reagents (e.g., Togni's, Umemoto's reagents): These are often preferred for their relative stability and commercial availability.[1][2] However, their reactivity can be substrate-dependent. Togni's reagents are hypervalent iodine compounds, while Umemoto's reagents are S-(trifluoromethyl)dibenzothiophenium salts.[1][4][5] Togni's reagent II is known to be metastable at room temperature and should be stored refrigerated.[6]

    • Nucleophilic Reagents (e.g., Ruppert-Prakash reagent - TMSCF₃): This reagent requires an activator, typically a fluoride source like TBAF or CsF, to generate the trifluoromethyl anion.[7][8] Incomplete activation or decomposition of the reagent can lead to poor yields.

    • Radical Precursors (e.g., Langlois' reagent - CF₃SO₂Na, CF₃I): These reactions are often initiated by photoredox catalysis or with a radical initiator.[9][10] The efficiency of radical generation is critical. For photoredox-catalyzed reactions, ensure your light source has the correct wavelength to excite the photocatalyst.[11]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use reagents from reputable suppliers. For sensitive reagents like Togni's reagent II, ensure proper storage. For the Ruppert-Prakash reagent, use a fresh bottle or re-purify if necessary.

    • Optimize Reaction Conditions:

      • Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents like DMF, acetonitrile, or THF are commonly used. For radical reactions, ensure the solvent is inert to the radical species.[11]

      • Temperature: While many modern methods operate at room temperature, some reactions may require heating or cooling. Systematically screen a range of temperatures.

      • Atmosphere: Many trifluoromethylation reactions, especially those involving organometallic catalysts or radical intermediates, are sensitive to oxygen and moisture.[11] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

    • Consider Substrate Reactivity: Electron-rich heterocycles are generally more amenable to electrophilic and radical trifluoromethylation, while electron-deficient systems may require nucleophilic approaches or pre-functionalization.

Poor Regioselectivity

Question: I am observing a mixture of regioisomers in my trifluoromethylation reaction. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is a significant hurdle, particularly in the direct C-H trifluoromethylation of heterocycles.[12][13] The position of trifluoromethylation is influenced by the electronic and steric properties of the heterocycle and the nature of the trifluoromethylating agent.

  • Understanding Innate Reactivity: Heterocycles have inherent positions of reactivity. For example, in many cases, direct trifluoromethylation proceeds at the most electron-rich or most accessible position.[12][13]

  • Strategies for Controlling Regioselectivity:

    • Directing Groups: The introduction of a directing group can force the trifluoromethylation to occur at a specific position, often ortho to the directing group.[14] This is a powerful strategy but requires additional synthetic steps for installation and potential removal of the directing group.

    • Pre-functionalization: Instead of direct C-H trifluoromethylation, consider a cross-coupling approach. This involves first introducing a handle, such as a halogen or a boronic acid, at the desired position, followed by a metal-catalyzed trifluoromethylation.[15]

    • N-Oxide Activation: For N-heterocycles like pyridines, quinolines, and isoquinolines, activation via N-oxide formation can direct nucleophilic trifluoromethylation to the C2 position with high regioselectivity.[15]

    • Solvent Effects: Preliminary studies suggest that the choice of solvent can influence the regioselectivity of C-H trifluoromethylation.[12][13] Screening different solvents may offer a simple method for tuning the outcome.

Catalyst Inactivity or Decomposition

Question: My metal-catalyzed or photoredox-catalyzed reaction stalls before completion. What could be the cause and how can I fix it?

Answer: Catalyst deactivation is a common issue in these systems.

  • Potential Causes:

    • Photocatalyst Bleaching: In photoredox catalysis, prolonged exposure to high-intensity light can lead to the degradation of the photocatalyst.[11]

    • Metal Catalyst Oxidation or Agglomeration: Transition metal catalysts can be sensitive to air and may oxidize to an inactive state. They can also agglomerate at higher concentrations or temperatures, reducing their catalytic activity.

    • Inhibition by Byproducts: The reaction may generate byproducts that coordinate to the catalyst and inhibit its activity.

  • Troubleshooting Strategies:

    • Optimize Catalyst Loading: While increasing catalyst loading might seem like a solution, it can sometimes lead to side reactions or catalyst agglomeration. A careful optimization of the catalyst concentration is necessary.

    • Portion-wise Addition: Adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of the active species.[11]

    • Ligand Choice: In metal-catalyzed reactions, the choice of ligand is crucial for stabilizing the metal center and promoting the desired catalytic cycle. Experiment with different ligands to improve catalyst stability and turnover.

    • Control Light Intensity: In photoredox catalysis, use the lowest effective light intensity to minimize photocatalyst decomposition.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main differences between Togni's and Umemoto's reagents?

A1: Both are electrophilic trifluoromethylating agents, but they belong to different chemical classes and can exhibit different reactivity profiles.[4]

  • Togni's Reagents: These are hypervalent iodine(III)-CF₃ compounds.[1][5] They are generally considered milder and suitable for a wide range of nucleophiles.[1]

  • Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts.[1] They are often more reactive and can be used for challenging trifluoromethylations.[1] The choice between them often depends on the specific substrate and desired reactivity. For instance, in some copper-catalyzed enantioselective trifluoromethylations of β-ketoesters, five-membered ring substrates showed better yields with Togni's reagent, while six-membered rings performed better with Umemoto's reagent.[4]

Q2: When should I use a nucleophilic trifluoromethylating agent like the Ruppert-Prakash reagent (TMSCF₃)?

A2: The Ruppert-Prakash reagent is the reagent of choice for introducing a trifluoromethyl group onto electrophilic centers, most notably carbonyl compounds (aldehydes and ketones) to form trifluoromethylated alcohols.[7][8][16] It is also used for the trifluoromethylation of imines to produce trifluoromethylated amines. A key requirement is the use of a catalytic amount of a fluoride source to activate the reagent.[8]

Q3: What is the Langlois reagent and what are its advantages?

A3: The Langlois reagent is sodium trifluoromethanesulfinate (CF₃SO₂Na).[10][17][18] It is a source of the trifluoromethyl radical (•CF₃) under oxidative conditions.[10][17][18] Its main advantages are its stability, commercial availability, and relatively low cost compared to some electrophilic reagents.[18][19] It is widely used in radical C-H trifluoromethylation of heterocycles, often in combination with an oxidant like tert-butyl hydroperoxide (TBHP) and sometimes a metal catalyst.[20][21]

Q4: Can I perform trifluoromethylation on unprotected heterocycles?

A4: Yes, many modern trifluoromethylation methods are compatible with a wide range of functional groups, allowing for the direct trifluoromethylation of unprotected heterocycles.[12][13] This is a significant advantage in late-stage functionalization during drug discovery. However, the presence of certain functional groups can sometimes interfere with the reaction or direct the trifluoromethylation to an undesired position. It is always advisable to perform a small-scale test reaction to check for compatibility.

Section 3: Experimental Protocols and Data

Comparative Data of Common Trifluoromethylating Reagents
Reagent ClassSpecific ReagentKey FeaturesCommon Applications
Electrophilic Togni's ReagentsHypervalent iodine compounds, mild reactivity.[1][5]Trifluoromethylation of C- and heteroatom-centered nucleophiles.[1]
Umemoto's ReagentsSulfonium salts, generally more reactive.[1]Trifluoromethylation of a wide range of nucleophiles, including challenging substrates.[1]
Nucleophilic Ruppert-Prakash Reagent (TMSCF₃)Requires fluoride activation.[7][8]Trifluoromethylation of carbonyls and imines.[8]
Radical Langlois' Reagent (CF₃SO₂Na)Stable solid, generates •CF₃ under oxidative conditions.[10][17][18]Radical C-H trifluoromethylation of (hetero)arenes.[20][21]
Trifluoroiodomethane (CF₃I)Gaseous reagent, often used in photoredox catalysis.[22]Radical trifluoromethylation of alkenes and arenes.[22]
General Protocol for Photoredox-Catalyzed C-H Trifluoromethylation of a Heterocycle

This protocol is a general guideline and should be optimized for each specific substrate.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 equiv.), the trifluoromethylating agent (e.g., Langlois' reagent, 2.0 equiv.), the photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic photocatalyst, 1-5 mol%), and the solvent (e.g., acetonitrile or DMF).

  • Degassing: Seal the vial and degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Initiation: Place the reaction vial in front of a light source (e.g., a household compact fluorescent lamp or a blue LED lamp) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction, and extract the product with a suitable organic solvent. Purify the crude product by column chromatography.

Section 4: Visualizing Reaction Mechanisms

General Mechanism for Photoredox-Catalyzed Trifluoromethylation

photoredox_cycle PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star hv (Light) PC_star->PC e- transfer Het_radical_cation [Het-H]•+ PC_star->Het_radical_cation e- transfer CF3_source CF3 Source (e.g., CF3SO2Na) CF3_radical •CF3 Radical CF3_source->CF3_radical Oxidative Quenching Het_CF3 Trifluoromethylated Heterocycle (Het-CF3) Heterocycle Heterocycle (Het-H) Het_CF3_intermediate [Het(H)CF3]+ Het_radical_cation->Het_CF3_intermediate + •CF3 Oxidant Oxidant Reduced_Oxidant Reduced Oxidant Het_H Het-H Het_CF3_intermediate->Het_CF3 - H+

Caption: A simplified photoredox catalytic cycle for C-H trifluoromethylation.

Nucleophilic Trifluoromethylation with the Ruppert-Prakash Reagent

nucleophilic_trifluoromethylation cluster_activation Reagent Activation cluster_reaction Reaction with Substrate TMSCF3 TMSCF3 (Ruppert-Prakash Reagent) CF3_anion [CF3]- Anion TMSCF3->CF3_anion Activation Fluoride Fluoride Source (e.g., F-) Fluoride->CF3_anion Alkoxide Trifluoromethylated Alkoxide CF3_anion->Alkoxide Nucleophilic Attack Carbonyl Carbonyl Compound (R2C=O) Carbonyl->Alkoxide Alcohol Trifluoromethylated Alcohol Alkoxide->Alcohol Protonation (Workup)

Caption: Mechanism of nucleophilic trifluoromethylation of a carbonyl compound.

References

  • Shibata, N., Matsnev, A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]

  • Wikipedia. (n.d.). Trifluoromethyltrimethylsilane. [Link]

  • Bryn Mawr College. (n.d.). Electrophilic Fluorination. [Link]

  • Kieltsch, I., Eisenberger, P., & Togni, A. (2007). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Accounts of Chemical Research, 40(2), 232-241. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. [Link]

  • Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Current Organic Chemistry, 18(1), 2-23. [Link]

  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]

  • Semantic Scholar. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. [Link]

  • SigutLabs. (2022). Reagent of the month – November - Langlois reagent. [Link]

  • Wallentin, C. J., Nguyen, J. D., & Stephenson, C. R. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. Journal of the American Chemical Society, 134(27), 11332-11335. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2010). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 132(28), 9600-9601. [Link]

  • Large, S., Roques, N., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 2(18), 2871-2873. [Link]

  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. PubMed, 108(35), 14411-5. [Link]

  • ResearchGate. (2020). (PDF) Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. [Link]

  • Chem-Station. (2014). Electrophilic Trifluoromethylation. [Link]

  • ResearchGate. (n.d.). Nucleophilic trifluoromethylation of ketones using Ruppert–Prakash reagent. [Link]

  • MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. [Link]

  • ResearchGate. (n.d.). Trifluoromethylation of diverse heterocycles. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of 2-CF3-indoles or 2-CF3-indolin-3-ones via anaerobic or aerobic reactions of N-phenylpyridin-2-amines with TFISYs. [Link]

  • ResearchGate. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]

  • MDPI. (n.d.). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. [Link]

  • PubMed. (2014). Regioselective trifluoromethylation of N-heteroaromatic compounds using trifluoromethyldifluoroborane activator. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. [Link]

  • Journal of the American Chemical Society. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. [Link]

  • ChemistryViews. (2019). Stable Trifluoromethylation Reagent Made from Fluoroform. [Link]

  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. PMC, 108(35), 14411-14415. [Link]

  • Journal of the American Chemical Society. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. PMC, 143(21), 8144-8151. [Link]

  • ResearchGate. (2016). (PDF) Trifluoromethylated Heterocycles. [Link]

  • Resonance. (2023). Langlois Reagent. [Link]

  • Molecules. (2021). An Efficient Synthesis of 2-CF3-3-Benzylindoles. PMC, 26(17), 5174. [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Recent advances and prospects in the iron-catalyzed trifluoromethylation reactions. [Link]

  • Molecules. (2021). An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. PMC, 26(24), 7466. [Link]

  • Lipshutz, B. H., & Petersen, T. B. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. Organic Letters, 15(24), 6302-6305. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. [Link]

  • ResearchGate. (n.d.). (A) Umemoto and Togni reagents; (B) Difficulties in using CF3COOH as a trifluoromethylation reagent. [Link]

  • ACS Publications. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. [Link]

  • ResearchGate. (n.d.). Radical trifluoromethylation using the Umemoto's reagents and Togni's reagent. [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. [Link]

  • Catalysis for Fluorination and Trifluoromethylation. (n.d.). PMC. [Link]

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Technical Support Center: Scaling Up Palladium-Catalyzed Reactions for Imidazo[1,2-b]Pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My Suzuki-Miyaura coupling reaction is giving low to no yield. What are the likely causes and how can I optimize it?

Low yields in Suzuki-Miyaura reactions involving the imidazo[1,2-b]pyridazine core can be attributed to several factors, often related to catalyst deactivation, inefficient transmetalation, or substrate-specific challenges.

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is paramount. While standard catalysts like Pd(PPh₃)₄ can be effective in some cases, they often fall short with more challenging substrates.[3] Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) families, are often necessary to promote efficient oxidative addition and reductive elimination steps.[4][5] These ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base Selection: The base is critical for the activation of the boronic acid/ester in the transmetalation step.[6] The choice of base should be carefully screened. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4] The solubility and strength of the base can significantly impact reaction kinetics. For instance, Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility in organic solvents.

  • Solvent System: The solvent must solubilize all reaction components. A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water is often employed to dissolve both the organic substrates and the inorganic base.[3] Anhydrous conditions may be necessary in some cases to prevent protodeboronation of the boronic acid.

  • Reaction Temperature: Inadequate temperature can lead to slow reaction rates. While some modern catalyst systems can operate at room temperature, many Suzuki-Miyaura couplings on heteroaromatic systems require elevated temperatures (80-110 °C) to proceed efficiently.[3]

Troubleshooting Workflow for Low Yield Suzuki-Miyaura Coupling

start Low Yield Observed catalyst Screen Ligands (e.g., SPhos, XPhos, P(t-Bu)3) start->catalyst base Screen Bases (e.g., K2CO3, Cs2CO3, K3PO4) catalyst->base solvent Optimize Solvent System (e.g., Dioxane/H2O, Toluene) base->solvent temp Increase Reaction Temperature solvent->temp boronic Check Boronic Acid Quality temp->boronic end Optimized Yield boronic->end

Caption: A systematic approach to troubleshooting low yields in Suzuki-Miyaura reactions.

Q2: I'm attempting a Buchwald-Hartwig amination on a halo-imidazo[1,2-b]pyridazine, but the reaction is sluggish and incomplete. How can I improve this?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heteroaromatic substrates like imidazo[1,2-b]pyridazines is highly dependent on the reaction conditions.[2][7]

  • Ligand Choice is Critical: The choice of ligand is arguably the most important factor. For C-N couplings, bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, Josiphos) are often superior.[8][9] These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Base Strength and Type: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[10] However, for substrates sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, especially with more active catalyst systems. The use of soluble organic bases like DBU has also been reported to be effective and can simplify workup.[9]

  • Palladium Precursor: Both Pd(0) and Pd(II) precursors can be used. Pd₂(dba)₃ and Pd(OAc)₂ are common choices. When using a Pd(II) precursor, the initial reduction to the active Pd(0) species is a crucial step.[10]

  • Amine Nucleophilicity: The nature of the amine coupling partner plays a significant role. Less nucleophilic amines may require more forcing conditions (higher temperature, more active catalyst).

Q3: During scale-up, I'm observing inconsistent results and catalyst deactivation. What are the key considerations for robustly scaling palladium-catalyzed reactions?

Scaling up palladium-catalyzed reactions presents unique challenges that are often not apparent at the bench scale.

  • Mass and Heat Transfer: In larger reactors, inefficient stirring can lead to localized "hot spots" and poor mixing, causing catalyst decomposition and side reactions. Ensure adequate agitation and temperature control.

  • Oxygen Sensitivity: Many Pd(0) catalysts are sensitive to oxygen. On a larger scale, ensuring a truly inert atmosphere is more challenging. Proper degassing of solvents and purging of the reactor with an inert gas (argon or nitrogen) is critical.

  • Catalyst Loading: While higher catalyst loadings (mol %) are often used in discovery chemistry for expediency, for large-scale synthesis, minimizing the palladium loading (often reported in ppm) is crucial for economic and environmental reasons, as well as for simplifying product purification.[11][12] This often requires more extensive optimization of other reaction parameters.

  • Reagent Purity: The purity of starting materials and solvents becomes more critical at scale. Impurities can act as catalyst poisons.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best practices for handling and storing palladium catalysts, especially on a larger scale?

Palladium catalysts, particularly palladium on carbon (Pd/C), can be pyrophoric, especially when dry and exposed to air.[13][14]

  • Handling: Always handle palladium catalysts in an inert atmosphere, such as a glovebox or under a stream of argon.[13] Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[13]

  • Storage: Store catalysts in well-sealed containers away from heat, sparks, and flammable materials.[13]

  • Filtration: When filtering reactions containing Pd/C, never allow the filter cake to dry completely, as it can ignite spontaneously upon exposure to air.[15][16] Keep the catalyst wet with solvent during filtration and transfer.[15][16]

Q2: How can I effectively remove residual palladium from my final product?

Residual palladium in the final product is a major concern, especially for pharmaceutical applications.[17]

  • Chromatography: While standard silica gel chromatography can remove some palladium, it is often not sufficient.[17]

  • Metal Scavengers: The most effective method is to use a metal scavenger. These are solid-supported reagents with functional groups that chelate to the palladium, allowing it to be filtered off. Various scavengers with different selectivities are commercially available.

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can also help to adsorb residual palladium.

  • Aqueous Washes: In some cases, washing the organic solution of the product with an aqueous solution of a chelating agent like EDTA can be effective.

Q3: Can C-H activation be a viable strategy for functionalizing the imidazo[1,2-b]pyridazine core at scale?

Direct C-H activation is an increasingly attractive and atom-economical method for functionalizing heterocyclic cores.[18] For imidazo[1,2-b]pyridazines, C-H arylation at the C3 position has been successfully demonstrated.[19][20]

  • Advantages: C-H activation avoids the need for pre-functionalized starting materials (e.g., halides or organometallics), reducing the number of synthetic steps.

  • Challenges for Scale-Up: These reactions often require an oxidant, which can add cost and complexity. Regioselectivity can also be a challenge and may require careful optimization of directing groups or reaction conditions. Catalyst stability and turnover numbers are key considerations for industrial viability.

Section 3: Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • To a dry reaction vessel, add the halo-imidazo[1,2-b]pyridazine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • The vessel is sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).

  • Add the degassed solvent system (e.g., dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Palladium Catalytic Cycle

Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L2 OxAdd->PdII Trans Transmetalation PdII->Trans Ar-B(OR)2 RPdIIAr R-Pd(II)-Ar L2 Trans->RPdIIAr RedElim Reductive Elimination RPdIIAr->RedElim RedElim->Pd0 R-Ar

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Section 4: Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of 6-chloro-2-phenylimidazo[1,2-b]pyridazine with Phenylboronic Acid

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄-Na₂CO₃DME/H₂O8048Low[3]
PdCl₂(dppf)-K₂CO₃DME802High[3]
Pd(OAc)₂SPhosK₃PO₄Toluene10016High[3]

Table 2: Key Considerations for Scaling Up Palladium-Catalyzed Reactions

ParameterBench-Scale ConsiderationPilot/Industrial-Scale ConsiderationRationale
Catalyst Loading Often higher (1-5 mol%) for rapid results.Minimized (ppm levels) for cost-effectiveness and ease of purification.Economic viability and reduction of metal contamination in the final product.[11][12]
Safety Standard lab safety procedures.Rigorous protocols for handling pyrophoric catalysts and managing exotherms.Increased quantities pose greater risks.[13][16]
Equipment Glassware.Specialized reactors with controlled heating/cooling and inert atmosphere capabilities.Ensures process control and safety.
Purification Primarily chromatography.Chromatography, crystallization, and metal scavenging techniques.Need for high purity and efficient removal of residual palladium.[17]

References

  • Precautions for Using Palladium Carbon C
  • Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr | Request PDF. (2025).
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • Hazards associated with laboratory scale hydrogen
  • Technical Support Center: Suzuki Reactions Involving Pyridazines. (n.d.). Benchchem.
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). PubMed Central.
  • Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments. (2014).
  • Regioselective Palladium-Catalyzed Oxidative (Het)Arylation and Oxidative Alkenylation of Imidazo[1,2-b]pyridazines: A Computational Study. (2025).
  • Palladium on carbon safe handling. (2021). Future4200.
  • Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Deriv
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (n.d.). PubMed Central.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry.
  • Palladium-Catalyzed Cross-Coupling Reactions - Industrial Applications. (n.d.).
  • Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. (n.d.).
  • 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
  • Buchwald–Hartwig amin
  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. (n.d.).
  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors.
  • PALLADIUM C
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. (2012). PubMed.
  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF. (2025).
  • Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. (2012). PubMed.
  • A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. (n.d.). Benchchem.
  • Buchwald-Hartwig Amin
  • Palladium‐Catalyzed Cascade Reaction in Water to Imidazo[1,2‐a]pyridazines as Switchable DSEgens, AIEgens, and ACQgens. (2022).
  • Suzuki‐Miyaura cross‐coupling of imidazo[1,2‐b]pyridazine with boronic... (n.d.).
  • Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation | Request PDF. (2025).
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). PMC - NIH.
  • Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. (n.d.). Dalton Transactions (RSC Publishing).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. (2025).
  • Developing Ligands for Palladium(II)
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
  • Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study. (n.d.). Dalton Transactions (RSC Publishing).
  • Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. (2019). Organic Chemistry Frontiers (RSC Publishing).

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Technical Support Center: Regioselective Synthesis of Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of imidazo[1,2-b]pyridazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and improve the regioselectivity of your reactions.

Introduction

The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2] Its synthesis, most commonly through the condensation of a 3-aminopyridazine with an α-haloketone, can present challenges, particularly in controlling the regioselectivity of the cyclization. Achieving the desired regioisomer is crucial as different isomers can exhibit vastly different biological activities. This guide provides practical, experience-driven advice to help you navigate these synthetic challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of imidazo[1,2-b]pyridazines, offering potential causes and actionable solutions.

Problem 1: Poor or No Yield of the Desired Imidazo[1,2-b]pyridazine Product

You've set up your reaction between a 3-aminopyridazine and an α-bromoketone, but upon workup, you isolate little to none of your target molecule.

Potential Cause A: Incorrect Regioselectivity - Alkylation at the Endocyclic Nitrogen

The most common reason for failure in this synthesis is the preferential alkylation of the α-bromoketone at the more nucleophilic endocyclic nitrogen (N-2) of the pyridazine ring, rather than the exocyclic amino group. This intermediate cannot undergo the subsequent intramolecular cyclization to form the desired imidazo[1,2-b]pyridazine.[3]

Solution:

  • Utilize a 3-amino-6-halopyridazine: The introduction of an electron-withdrawing group, typically a halogen (Cl, Br, F), at the 6-position of the 3-aminopyridazine is critical.[3] This substituent deactivates the endocyclic nitrogen, thereby promoting the desired initial reaction at the exocyclic amino group. The halogen can often be removed or used as a handle for further functionalization in subsequent steps.[1]

dot

Caption: Competing pathways in imidazo[1,2-b]pyridazine synthesis.

Potential Cause B: Decomposition of Starting Materials or Intermediates

Harsh reaction conditions can lead to the decomposition of the α-haloketone or other sensitive functionalities on your starting materials.

Solution:

  • Use a Mild Base: Employ a mild base such as sodium bicarbonate (NaHCO₃) to neutralize the HBr formed during the reaction.[3] Stronger bases can promote self-condensation or decomposition of the α-haloketone.

  • Optimize Reaction Temperature: While heating is often necessary, excessive temperatures can lead to degradation. Monitor your reaction by TLC and aim for the lowest temperature that allows for a reasonable reaction rate. For thermally sensitive substrates, consider running the reaction at room temperature for a longer period.

Problem 2: Formation of a Mixture of Regioisomers

You've successfully synthesized an imidazo-fused pyridazine, but you have a mixture of the desired imidazo[1,2-b]pyridazine and an undesired isomer.

Potential Cause: Insufficient Deactivation of the Endocyclic Nitrogen

Even with a 6-substituent, some reaction at the endocyclic nitrogen may occur, especially if the substituent is not sufficiently electron-withdrawing.

Solution:

  • Choice of Halogen: Fluorine is the most electronegative halogen and can provide stronger deactivation of the N-2 position compared to chlorine or bromine. Consider using a 6-fluoro-3-aminopyridazine if you are still observing isomeric impurities.

  • Solvent Effects: The polarity of the solvent can influence the nucleophilicity of the two nitrogen atoms. Experiment with a range of solvents, from polar aprotic (e.g., DMF, acetonitrile) to less polar (e.g., ethanol, isopropanol), to find the optimal conditions for your specific substrates.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product, which is often the desired isomer.

Problem 3: Low Yields and Long Reaction Times with Conventional Heating

Your reaction is proceeding cleanly to the desired product, but the conversion is low even after prolonged heating.

Potential Cause: Slow Reaction Kinetics

The condensation reaction can be slow for certain substrate combinations, leading to incomplete conversion and the potential for side reactions over extended periods.

Solution:

  • Microwave Irradiation: The use of microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[4][5][6] The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes to hours
Yields Often moderateGenerally higher
Side Reactions More prevalent due to long reaction timesOften minimized
Energy Efficiency LowerHigher

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the regioselectivity in imidazo[1,2-b]pyridazine synthesis?

A1: The regioselectivity is primarily governed by the relative nucleophilicity of the two nitrogen atoms in the 3-aminopyridazine starting material: the exocyclic amino nitrogen and the endocyclic ring nitrogen at the 2-position. The key to achieving the desired imidazo[1,2-b]pyridazine isomer is to favor the initial alkylation at the exocyclic amino group. This is most effectively achieved by introducing an electron-withdrawing substituent at the 6-position of the pyridazine ring, which significantly reduces the nucleophilicity of the adjacent endocyclic nitrogen.[3]

Q2: Can I use substituents other than halogens at the 6-position to control regioselectivity?

A2: Yes, other electron-withdrawing groups can also be effective. For example, nitro or cyano groups at the 6-position would also be expected to deactivate the endocyclic nitrogen. However, halogens are commonly used because they are readily available and can serve as versatile handles for further synthetic transformations, such as cross-coupling reactions.[1]

Q3: How do the substituents on the α-haloketone affect the reaction?

A3: The nature of the α-haloketone primarily influences the reaction rate and the properties of the final product. Electron-withdrawing groups on the keto-component can increase its reactivity towards nucleophilic attack. Steric hindrance around the carbonyl group can slow down the reaction. The substituents on the α-haloketone will ultimately become the substituents at the 2- and 3-positions of the imidazo[1,2-b]pyridazine ring, so their choice is crucial for the desired final compound.

dot

Caption: A typical experimental workflow for imidazo[1,2-b]pyridazine synthesis.

Q4: What is a good starting point for a general experimental protocol?

A4: A reliable starting point for the synthesis is as follows:

Protocol: General Procedure for the Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

  • Reactant Preparation: In a round-bottom flask, dissolve 3-amino-6-chloropyridazine (1.0 eq.) and 2-bromoacetophenone (1.05 eq.) in ethanol.

  • Base Addition: Add sodium bicarbonate (1.5 eq.) to the mixture.

  • Reaction: Reflux the mixture with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter the solid precipitate and wash with cold ethanol. The filtrate can be concentrated under reduced pressure, and the residue partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Note: This is a general procedure and may require optimization for different substrates.

References

  • Zhi, L., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(4), 1747-1757. [Link]

  • BenchChem (2025). Overcoming challenges in the synthesis of substituted imidazo[1,2-b]pyridazines. BenchChem Technical Support.
  • El Qami, A., et al. (2025). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. Chemistry – A European Journal. [Link]

  • BenchChem (2025).
  • BenchChem (2025).
  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Lin, W., et al. (2015). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Tetrahedron Letters, 56(23), 3243-3247. [Link]

  • Chavda, M., et al. (2022). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a]pyridine Derivatives. Journal of Heterocyclic Chemistry, 59(1), 123-131. [Link]

  • Rodriguez, J. A., et al. (2020). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. Journal of the Mexican Chemical Society, 64(3), 194-206. [Link]

Sources

Technical Support Center: Preventing Homocoupling in Suzuki Reactions of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly the formation of homocoupling byproducts, during their synthetic campaigns. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and achieve your desired cross-coupled products.

The imidazo[1,2-b]pyridazine scaffold is a key pharmacophore in medicinal chemistry.[1] However, the unique electronic properties of the this compound substrate can present challenges in achieving clean and high-yielding Suzuki couplings. The electron-withdrawing nature of the trifluoromethyl group and the heteroaromatic core can influence the reactivity of the C-Br bond, sometimes leading to undesired side reactions.[2]

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling, the dimerization of the boronic acid or ester reagent, is a common side reaction in Suzuki couplings that consumes starting material, lowers the yield of the desired product, and complicates purification.[3] This guide will address the primary causes of homocoupling and provide actionable solutions.

Issue 1: Significant Formation of Boronic Acid Homocoupling Product

Primary Causes & Solutions

Cause Explanation Recommended Solution
Presence of Oxygen Molecular oxygen is a common culprit in promoting the homocoupling of boronic acids.[3][4][5] It can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to catalyze the homocoupling pathway.[3][4]Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or by using the freeze-pump-thaw method for more complete oxygen removal.[6] Maintain a positive pressure of inert gas throughout the reaction.[6]
Pd(II) Precatalyst Activation When using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the catalytically active Pd(0) species.[7] This reduction step can sometimes be inefficient or lead to the formation of Pd(II) species that promote homocoupling.[6]Use a Pd(0) Source: Consider using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in situ reduction step.[6] Employ Modern Precatalysts: Buchwald's G3 or G4 precatalysts are designed for efficient generation of the active Pd(0) catalyst.[8]
Inappropriate Ligand Choice The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity.[9][10] Ligands that are not sufficiently bulky or electron-rich may not effectively promote the desired cross-coupling pathway over homocoupling.Bulky, Electron-Rich Ligands: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[6][9] These ligands can accelerate the reductive elimination step and sterically hinder the formation of intermediates that lead to homocoupling.[9][11]
Suboptimal Base Selection The base is crucial for the transmetalation step.[12] An inappropriate base can lead to slow transmetalation, allowing more time for side reactions like homocoupling to occur.Screen Different Bases: For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases.[6][13] The choice of base can also affect the solubility of the reactants and intermediates.[14][15]
High Reaction Temperature While higher temperatures can increase the rate of the desired reaction, they can also disproportionately accelerate the rate of side reactions, including homocoupling.[9]Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require careful optimization to find the right balance.[9]
Visualizing the Suzuki Catalytic Cycle and Homocoupling Pathway

Suzuki_Homocoupling cluster_suzuki Desired Suzuki Cross-Coupling cluster_homocoupling Undesired Homocoupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-X(L2) Pd(0)L2->Oxidative_Addition Ar-X Pd(II) Pd(II) Pd(0)L2->Pd(II) O2 Transmetalation Ar-Pd(II)-Ar'(L2) Oxidative_Addition->Transmetalation Ar'-B(OR)2 Product Ar-Ar' Transmetalation->Product Reductive Elimination Product->Pd(0)L2 Boronic_Acid_Complex Ar'-Pd(II)-B(OR)2 Pd(II)->Boronic_Acid_Complex Ar'-B(OR)2 Homocoupling_Product Ar'-Ar' Boronic_Acid_Complex->Homocoupling_Product Ar'-B(OR)2

Caption: The Suzuki cycle versus the homocoupling pathway.

Frequently Asked Questions (FAQs)

Q1: My reaction is still producing significant amounts of homocoupling product despite degassing. What else can I try?

A1: If rigorous degassing is not sufficient, consider the following:

  • Slow Addition of the Boronic Acid: Adding the boronic acid or ester solution slowly to the reaction mixture via syringe pump can help maintain a low instantaneous concentration, which can disfavor the bimolecular homocoupling reaction.[9]

  • Use of a More Stable Boronic Acid Surrogate: Some boronic acids, particularly heteroaryl boronic acids, are prone to decomposition and homocoupling.[16] Consider using more stable surrogates like boronic esters (e.g., pinacol esters) or trifluoroborate salts.[7] MIDA boronates are also an excellent option for the slow release of the active boronic acid.[16]

Q2: Can the choice of solvent impact the extent of homocoupling?

A2: Yes, the solvent system can influence reaction rates and solubilities. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.[13] If you are experiencing issues, screening different solvents or solvent ratios can be beneficial. For substrates with poor solubility, solvents like toluene or DMF might be necessary.[11]

Q3: I am using a Pd(II) precatalyst. Are there any additives that can help suppress homocoupling during the in-situ reduction?

A3: The addition of a mild reducing agent, such as potassium formate, has been shown to minimize the concentration of free Pd(II) without significantly interfering with the catalytic cycle, thereby suppressing homocoupling.[4][6]

Q4: My substrate, this compound, is an electron-deficient heteroaromatic halide. Does this affect the likelihood of homocoupling?

A4: The electronic nature of your substrate is a critical factor. Electron-deficient halides generally undergo oxidative addition more readily.[7] While this is beneficial for the desired cross-coupling, if other steps in the cycle are slow, it could potentially allow more time for side reactions. The key is to have a balanced catalytic cycle where all steps proceed efficiently. This is where the choice of a bulky, electron-rich ligand becomes crucial to accelerate the reductive elimination step.[10]

Troubleshooting Workflow

Troubleshooting_Workflow start High Homocoupling Observed degas Improve Degassing Protocol (sparge, freeze-pump-thaw) start->degas catalyst Switch to Pd(0) Source or Modern Precatalyst degas->catalyst ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst->ligand base Screen Stronger Bases (K3PO4, Cs2CO3) ligand->base temperature Optimize Reaction Temperature base->temperature slow_addition Slow Addition of Boronic Acid temperature->slow_addition boronic_acid Use Stable Boronic Ester (Pinacol, MIDA) slow_addition->boronic_acid check Problem Solved? boronic_acid->check check->start No end Successful Coupling check->end Yes

Caption: A decision tree for troubleshooting homocoupling.

Experimental Protocols

General Protocol for Minimizing Homocoupling in the Suzuki Coupling of this compound

This protocol provides a starting point for optimizing your reaction. The specific conditions may need to be adjusted based on the nature of the boronic acid or ester being used.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O, 10:1 v/v)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, the boronic acid or ester, and the base.[13]

  • Degassing: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[13]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium precatalyst. Then, add the degassed solvent via syringe.[8]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[13]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Nascimento, D., & Guedes, G. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. The Journal of Physical Chemistry C, 121(2), 1235–1244.
  • Nascimento, D., & Guedes, G. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. ResearchGate. [Link]

  • Miller, J. A., & Faul, M. M. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 324–328.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3561–3563.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]

  • ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction | Request PDF. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]

  • Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]

  • ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ZORA. (n.d.). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]

Sources

Managing reaction exotherms in the synthesis of imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing reaction exotherms during the synthesis of imidazo[1,2-b]pyridazines. This scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] However, the common synthetic routes, particularly the condensation of an aminopyridazine with an α-haloketone, can present significant thermal hazards if not properly managed. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to ensure safe and reproducible syntheses.

Frequently Asked Questions (FAQs)
Q1: What is the primary chemical step responsible for the exotherm in the classical synthesis of imidazo[1,2-b]pyridazines?

A: The primary exothermic event in the widely used condensation synthesis stems from two sequential, heat-releasing steps:

  • SN2 Alkylation: The initial step involves the nucleophilic attack of a ring nitrogen of the 3-amino-6-halopyridazine on the electrophilic carbon of the α-bromoketone.[2] This is a bimolecular nucleophilic substitution (SN2) reaction. The formation of the new carbon-nitrogen bond is thermodynamically favorable and releases significant energy as heat.

  • Intramolecular Cyclization/Condensation: Following alkylation, the pendant amino group attacks the carbonyl carbon, leading to an intramolecular cyclization. The subsequent dehydration to form the aromatic imidazole ring is also a major contributor to the overall heat evolution.

The reaction is often performed under mild basic conditions, for instance, with sodium bicarbonate, to neutralize the HBr formed during the reaction.[2] While this neutralization is also exothermic, its contribution is typically less than the main bond-forming reactions. The cumulative heat from these steps, if not controlled, can lead to a rapid temperature increase.

G cluster_0 Reaction Pathway & Heat Generation cluster_1 Influencing Factors Reactants 3-Aminopyridazine + α-Bromoketone Intermediate Alkylated Intermediate Reactants->Intermediate S_N2 Alkylation (Major Exotherm) Product Imidazo[1,2-b]pyridazine Intermediate->Product Intramolecular Cyclization & Dehydration (Major Exotherm) Concentration Concentration Concentration->Reactants AdditionRate Addition Rate AdditionRate->Reactants Solvent Solvent Choice Solvent->Reactants

Caption: Key exothermic steps in imidazo[1,2-b]pyridazine synthesis.

Q2: My reaction temperature is spiking unexpectedly after adding the α-bromoketone. What are the immediate steps to take?

A: An unexpected temperature spike is a critical safety event that requires immediate and calm intervention. It may indicate the onset of a runaway reaction. Follow this emergency protocol:

  • Stop All Reagent Addition: Immediately cease the addition of any reagents, especially the α-bromoketone.

  • Enhance Cooling: If not already in place, immerse the reaction vessel in an ice-water or ice-salt bath. If using a jacketed reactor, set the cooling fluid to its lowest possible temperature.

  • Ensure Adequate Agitation: Increase the stirring rate to improve heat transfer to the vessel walls and cooling medium. Inefficient mixing can create localized hot spots.[3]

  • Alert Personnel: Inform colleagues and safety personnel in the lab about the situation.

  • Prepare for Quenching (If Safe): If the temperature continues to rise uncontrollably despite maximum cooling, and you have a pre-validated quenching procedure, prepare to execute it. A common method is the addition of a cold, inert solvent to dilute the reaction mass, but this must be done cautiously as it can cause splashing. Do not add water if water-reactive reagents are present.

  • Evacuate if Necessary: If the reaction shows signs of runaway (e.g., rapid pressure increase, vigorous off-gassing, solvent boiling uncontrollably), evacuate the immediate area and follow your facility's emergency procedures.

G Start Temperature Spike Detected StopAddition IMMEDIATELY STOP Reagent Addition Start->StopAddition Cooling Enhance Cooling (Ice Bath / Chiller) StopAddition->Cooling Stirring Increase Agitation Cooling->Stirring Monitor Monitor Temperature Stirring->Monitor Stable Temperature Decreasing/ Stable Monitor->Stable Yes Unstable Temperature Still Rising Monitor->Unstable No Continue Hold and Investigate Cause Stable->Continue Quench Execute Validated Quench Protocol Unstable->Quench Evacuate EVACUATE Quench->Evacuate If Unsuccessful

Caption: Emergency response workflow for a reaction temperature spike.

Q3: How can I proactively control the reaction temperature, especially when planning a scale-up?

A: Proactive thermal management is crucial for safety and reproducibility. The strategy depends on the scale of the reaction.

  • Controlled Reagent Addition: The most effective control method is to limit the reaction rate by controlling the addition of a key reagent. Add the α-bromoketone solution dropwise via a syringe pump or an addition funnel. The addition rate should be set so that the cooling system can comfortably maintain the target temperature.

  • Reverse Addition: In some cases, adding the aminopyridazine solution to the α-bromoketone can provide better control, as the nucleophile is never in large excess. This should be evaluated at a small scale first.

  • Sufficient Cooling Capacity: Ensure your cooling bath or circulator is appropriately sized for the reaction scale. A simple ice bath may be insufficient for multi-gram scale reactions.

  • Solvent Selection & Concentration: Use a solvent with a reasonable heat capacity and a boiling point well above the reaction temperature to act as a heat sink. More dilute reactions generate heat more slowly and are easier to control, though this can impact reaction time and throughput.

Table 1: Scale-Up Strategies for Thermal Control

ParameterLab Scale (1-10 g)Pilot Scale (100 g - 1 kg)
Reagent Addition Syringe pump or dropping funnel over 30-60 min.Metering pump with controlled flow rate over 2-4 hours.
Cooling System Ice-water bath or lab circulator.Jacketed reactor with a powerful thermostat/chiller.
Monitoring Thermometer or thermocouple in the reaction mixture.Multiple calibrated temperature probes (in liquid and headspace).
Agitation Magnetic stir bar.Overhead mechanical stirrer with optimized impeller design.
Contingency Large ice bath, nearby quenching solution.Pre-charged quench vessel, pressure relief systems.
Q4: What are the signs of a potential thermal runaway, and what is the underlying mechanism?

A: A thermal runaway is a dangerous situation where a reaction enters an uncontrollable, self-heating state.[4] It occurs when the rate of heat generation from the exotherm exceeds the rate of heat removal by the cooling system.

Signs of Impending Runaway:

  • Accelerating Temperature Rise: The temperature increases at an ever-faster rate, even with maximum cooling applied.

  • Pressure Build-up: Rapid vaporization of the solvent or gaseous byproducts causes a pressure increase in a closed system.

  • Vigorous Off-gassing or Bubbling: The reaction mixture may start to bubble intensely or release fumes.

  • Solvent Reflux: The solvent begins to boil and reflux uncontrollably.

Mechanism: The core issue is a positive feedback loop. The initial exotherm increases the reaction temperature. According to the Arrhenius equation, the reaction rate increases exponentially with temperature. This higher rate generates heat even faster, which further increases the temperature and the rate. If this cycle is not broken by external cooling, the reaction "runs away," potentially leading to vessel over-pressurization, explosion, or fire.[5]

Troubleshooting Guide
SymptomPossible Cause(s)Recommended Action(s)
Reaction temperature slowly drifts above the set point. 1. Reagent addition rate is too high.2. Cooling bath temperature is too high or has lost capacity (e.g., ice melted).3. Inadequate stirring.1. Reduce the addition rate.2. Replenish the cooling bath or lower the circulator set point.3. Increase the stirring speed.
A solid mass forms, and the temperature begins to rise. 1. Product or intermediate is precipitating out of solution.2. Poor mixing due to solidification is preventing heat dissipation.1. Stop addition. Consider adding a small amount of pre-warmed solvent to redissolve the solid.2. Switch to an overhead mechanical stirrer if possible.3. Re-evaluate solvent choice for future runs.
Yield is low, and many side products are observed. 1. Poor temperature control led to side reactions or product decomposition.2. Impure starting materials or solvents.[3]1. Implement stricter temperature control using the methods described in Q3.2. Verify the purity of all reagents and ensure solvents are dry if necessary.
Reaction fails to initiate or proceeds very slowly. 1. Reaction temperature is too low.2. Poor quality reagents.3. Ineffective base (if used).1. Allow the reaction to warm slowly to the recommended temperature.2. Check the integrity and purity of the aminopyridazine and α-bromoketone.3. Ensure the base (e.g., NaHCO₃) is fresh and active.
Experimental Protocols
Protocol 1: Controlled Addition of α-Bromoketone for Lab-Scale Synthesis (Example)

This is a representative protocol and should be adapted based on specific substrates and safety analysis.

  • Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermocouple connected to a temperature controller, and a nitrogen inlet, add 3-amino-6-chloropyridazine (e.g., 5.0 g, 1.0 equiv) and sodium bicarbonate (e.g., 4.8 g, 1.5 equiv).

  • Solvent Addition: Add ethanol (100 mL). Begin stirring to create a suspension.

  • Cooling: Place the flask in an ice-water bath and cool the internal temperature to 0-5 °C.

  • Reagent Preparation: In a separate flask, dissolve the α-bromoketone (e.g., 1.1 equiv) in 25 mL of ethanol.

  • Controlled Addition: Load the α-bromoketone solution into a 50 mL syringe and place it on a syringe pump. Connect the syringe to the reaction flask via a syringe needle below the surface of the reaction mixture.

  • Initiate Addition: Begin adding the α-bromoketone solution at a rate of 0.5 mL/min.

  • Temperature Monitoring: Continuously monitor the internal temperature. Crucially, ensure the temperature does not exceed 10 °C during the addition. If the temperature rises above this, pause the addition until it cools back down, then resume at a slower rate.

  • Post-Addition: Once the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour before slowly warming to room temperature to complete the reaction, monitoring for any secondary exotherms.

References
  • Cai, Z., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC - PubMed Central. Available at: [Link]

  • UL Research Institutes. (2021). What Causes Thermal Runaway? Available at: [Link]

  • KD Circuits. (2019). See Thermal Runaway in Action! Tutorial and How-To Fix it! YouTube. Available at: [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2020). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. Available at: [Link]

  • Feng, Z-J., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Cheminform. (2018). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Some synthetic routes to imidazo[1,2-b]pyridazines. Available at: [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile imidazo[1,2-b]pyridazine scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your nucleophilic substitution reactions and overcome common experimental hurdles. The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, and mastering its functionalization is key to unlocking its full therapeutic potential[1][2][3]. This resource is designed to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during the nucleophilic aromatic substitution (SNAr) on imidazo[1,2-b]pyridazines, particularly focusing on the common 6-chloro-imidazo[1,2-b]pyridazine substrate.

Issue 1: Low or No Product Yield

Q1: I am not getting a good yield for my SNAr reaction with an amine nucleophile on 6-chloroimidazo[1,2-b]pyridazine. What are the most critical parameters to check?

A1: Low yield in this reaction is a common issue that can often be resolved by systematically evaluating several key parameters. The imidazo[1,2-b]pyridazine ring system is electron-deficient, which facilitates nucleophilic attack, but the reaction's success is highly dependent on the interplay of the nucleophile's reactivity, solvent, temperature, and base[4][5].

  • Nucleophile Reactivity: The nucleophilicity of your amine is paramount. Weakly nucleophilic amines, such as anilines with electron-withdrawing groups, will require more forcing conditions. For such cases, increasing the temperature is the first step. Microwave irradiation can be particularly effective in accelerating these reactions, often reducing reaction times from hours to minutes and improving yields[6][7][8][9].

  • Solvent Choice: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents like DMSO, DMF, NMP, and DMA are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) and do not protonate the nucleophile[5]. If your starting materials have poor solubility, consider a solvent like NMP or DMSO at elevated temperatures.

  • Base Selection: A base is often required, especially when using amine salts or when the nucleophile is a primary or secondary amine, to neutralize the HCl generated in situ. Non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices. Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents[10][11]. The choice of base can significantly impact the reaction rate and side product formation.

  • Temperature and Reaction Time: Many SNAr reactions on this scaffold require elevated temperatures, often in the range of 80-150 °C. If you are running the reaction at a lower temperature, a gradual increase is warranted. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for decomposition of starting materials or products at higher temperatures.

Q2: My reaction with an alcohol or thiol nucleophile is not proceeding. How should I adjust my conditions?

A2: Oxygen and sulfur nucleophiles often require deprotonation to become sufficiently reactive for SNAr.

  • For Alcohols (O-nucleophiles): The reaction of alcohols with 6-chloroimidazo[1,2-b]pyridazine typically requires a strong base to generate the more nucleophilic alkoxide. Sodium hydride (NaH) is a common choice, used in a polar aprotic solvent like DMF or THF. The alkoxide is usually generated in situ before adding the imidazo[1,2-b]pyridazine substrate. Be mindful of the temperature, as these reactions can be exothermic.

  • For Thiols (S-nucleophiles): Thiols are generally more nucleophilic than their corresponding alcohols. However, the formation of the thiolate anion with a base like NaH, K₂CO₃, or Cs₂CO₃ will significantly increase the reaction rate. Reactions with thiols can often be carried out at lower temperatures than with alcohols.

A general protocol for these reactions is provided in the "Experimental Protocols" section below.

Issue 2: Side Product Formation

Q3: I am observing a significant amount of a side product that appears to be the dehalogenated starting material. How can I prevent this?

A3: Dehalogenation, or hydrodehalogenation, is a known side reaction in SNAr chemistry, although it is less commonly reported for this specific scaffold. It can be promoted by certain reagents and conditions.

  • Source of Hydride: The hydride source for dehalogenation can sometimes be the solvent (e.g., isopropanol at high temperatures) or additives. If you are using a solvent that can act as a hydride donor, consider switching to a more robust polar aprotic solvent like DMSO or NMP.

  • Reaction with Base: Some strong bases in the presence of trace water can generate hydroxide, which in some cases can participate in redox processes leading to dehalogenation. Ensure your reaction is conducted under anhydrous conditions.

  • Palladium Contamination: If your starting material was synthesized using a palladium-catalyzed cross-coupling reaction, trace palladium residues could potentially catalyze a dehalogenation side reaction, especially in the presence of a suitable hydrogen donor. If you suspect this, purifying the starting material by chromatography or recrystallization might be necessary.

Q4: My reaction is producing multiple products, and purification is difficult. What could be the cause?

A4: The formation of multiple products can stem from several sources:

  • Reaction at Multiple Sites: While the 6-position of 6-chloroimidazo[1,2-b]pyridazine is the most electrophilic and thus the primary site for SNAr, highly reactive nucleophiles under harsh conditions could potentially react at other positions, though this is less common. More likely, if your nucleophile has multiple reactive sites, you may be getting a mixture of isomers. For example, an amino-alcohol could react via either the nitrogen or the oxygen. Generally, N-alkylation is kinetically favored.

  • Over-reaction: If your nucleophile or product can react further, you may see subsequent reactions. This is more of a concern in substrates with multiple leaving groups.

  • Decomposition: At very high temperatures, the imidazo[1,2-b]pyridazine core or your nucleophile may start to decompose. Running the reaction at the lowest effective temperature is always advisable. Monitor the reaction over time to see if the side products increase with prolonged heating.

  • Purification Strategy: The basic nature of many of the aminated imidazo[1,2-b]pyridazine products can make purification by silica gel chromatography challenging due to streaking. Consider using a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to improve peak shape. Alternatively, reverse-phase chromatography can be an effective purification method for these compounds.

Frequently Asked Questions (FAQs)

Q5: What is the general mechanism for nucleophilic substitution on imidazo[1,2-b]pyridazines?

A5: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:

  • Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (e.g., chlorine at the C6 position). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyridazine ring is crucial for stabilizing this intermediate[12][13].

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., chloride ion). This step is typically fast.

The first step, the formation of the Meisenheimer complex, is usually the rate-determining step of the reaction[5].

Q6: Why is the substitution generally observed at the 6-position?

A6: The regioselectivity of the SNAr reaction on the imidazo[1,2-b]pyridazine ring is dictated by the electronic properties of the heterocyclic system. The pyridazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. The fusion of the imidazole ring and the position of the nitrogen atoms make the C6 and C8 positions the most electron-deficient and therefore the most susceptible to nucleophilic attack. When a good leaving group like a halogen is present at the 6-position, it becomes the preferred site for substitution. Computational studies can be used to model the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, which often shows the largest orbital coefficient at the carbon atom where the nucleophilic attack is most favorable[2].

Q7: Can I use microwave heating to accelerate my reactions?

A7: Absolutely. Microwave-assisted organic synthesis (MAOS) is a powerful tool for optimizing SNAr reactions on heteroaromatic scaffolds like imidazo[1,2-b]pyridazine[6][7][8][9][14]. The main advantages are:

  • Rapid Heating: Microwaves directly heat the solvent and reactants, leading to a rapid increase in temperature and significantly shorter reaction times.

  • Improved Yields: The fast heating can minimize the formation of degradation byproducts that may occur with prolonged heating using conventional methods.

  • Enhanced Reaction Rates: Reactions that are sluggish at conventional reflux temperatures can often be driven to completion in minutes in a microwave reactor.

When developing a microwave method, it is important to use a dedicated scientific microwave reactor for safety and reproducibility. Start with conditions similar to your thermal protocol and optimize the temperature and time.

Q8: What are the best starting materials for introducing diversity at the 6-position?

A8: The most common and commercially available starting material for SNAr is 6-chloroimidazo[1,2-b]pyridazine . The chloro group is a good leaving group for this reaction. While 6-fluoro derivatives would be more reactive in SNAr, they are less common. 6-Bromo derivatives can also be used, but the C-Br bond is generally less reactive than the C-Cl bond in SNAr reactions (in contrast to cross-coupling reactions). For practical purposes, starting with the 6-chloro analogue is the most straightforward approach[15][16][17].

Data and Protocols

Table 1: Recommended Starting Conditions for SNAr on 6-Chloroimidazo[1,2-b]pyridazine
Nucleophile TypeNucleophile ExampleBaseSolventTemperature (°C)Method
Primary/Secondary Amines MorpholineDIPEA or K₂CO₃DMSO or NMP100-140Conventional or MW
Anilines 4-MethoxyanilineNone or DIPEANMP or Dioxane120-180Conventional or MW
Alcohols Sodium Methoxide(pre-formed)MethanolRefluxConventional
Phenols PhenolK₂CO₃ or NaHDMF or DMSO80-120Conventional
Thiols ThiophenolK₂CO₃ or Cs₂CO₃DMF or Acetonitrile25-80Conventional

Note: These are starting recommendations. Optimization of temperature, time, and stoichiometry of reagents is often necessary.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile (Microwave Conditions)

  • To a 10 mL microwave vial, add 6-chloroimidazo[1,2-b]pyridazine (1.0 eq.), the desired amine (1.2-1.5 eq.), and a suitable base (e.g., DIPEA, 2.0 eq.).

  • Add a polar aprotic solvent (e.g., NMP or DMSO) to achieve a concentration of approximately 0.1-0.2 M.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 150 °C) for the specified time (e.g., 30-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient, potentially with 0.5% triethylamine) or by preparative HPLC.

Protocol 2: General Procedure for SNAr with an Alcohol or Phenol Nucleophile

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.2 eq.) and a dry polar aprotic solvent (e.g., DMF or THF).

  • Cool the mixture to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.

  • Add a solution of 6-chloroimidazo[1,2-b]pyridazine (1.0 eq.) in the same solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and carefully quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by chromatography or recrystallization.

Visualizations

Diagram 1: SNAr Mechanism on 6-Chloroimidazo[1,2-b]pyridazine

SNAr_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_product Products start_substrate 6-Chloro-imidazo[1,2-b]pyridazine meisenheimer Meisenheimer Complex (Resonance Stabilized) start_substrate->meisenheimer Addition start_nu Nucleophile (Nu⁻) start_nu->meisenheimer final_product 6-Nu-imidazo[1,2-b]pyridazine meisenheimer->final_product Elimination leaving_group Chloride (Cl⁻) meisenheimer->leaving_group

Caption: The two-step addition-elimination mechanism of SNAr.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in S N Ar check_temp Is Temperature > 100°C? start->check_temp increase_temp Increase Temperature (120-180°C or MW) check_temp->increase_temp No check_solvent Is Solvent Polar Aprotic (DMSO, NMP)? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Switch to DMSO or NMP check_solvent->change_solvent No check_base Is Base Appropriate? check_solvent->check_base Yes change_solvent->check_base change_base Try Stronger/Different Base (e.g., K₂CO₃, NaH) check_base->change_base No check_nucleophile Is Nucleophile Weak? check_base->check_nucleophile Yes change_base->check_nucleophile more_forcing Use More Forcing Conditions (Higher Temp, MW) check_nucleophile->more_forcing Yes success Improved Yield check_nucleophile->success No, review stoichiometry more_forcing->success

Caption: A systematic workflow for troubleshooting low-yielding reactions.

References

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

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  • Cosquer, A., et al. (2021). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2021(2), M1219. [Link]

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Validation & Comparative

The Imidazo[1,2-b]pyridazine Scaffold: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the challenge of achieving selectivity remains paramount. Off-target effects can lead to toxicity and diminish therapeutic efficacy. The imidazo[1,2-b]pyridazine scaffold has garnered significant attention as a "privileged" structure in medicinal chemistry, capable of yielding potent and selective inhibitors against a variety of kinases.[1][2]

This guide provides a comparative analysis of kinase inhibitors, with a focus on the potential of the imidazo[1,2-b]pyridazine scaffold. While specific experimental data for 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine is not yet publicly available, we will explore the inhibitory profiles of structurally related and well-characterized imidazo[1,2-b]pyridazine derivatives. These will be compared against established kinase inhibitors with diverse selectivity profiles, including the broad-spectrum inhibitor Staurosporine and the more targeted therapies Dasatinib and Lapatinib. Our analysis will be grounded in experimental data from biochemical and cellular assays, providing a framework for researchers to understand the therapeutic potential and experimental considerations for this promising class of compounds.

The Imidazo[1,2-b]pyridazine Scaffold: A Platform for Diverse Kinase Inhibition

The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has proven to be a versatile template for the design of kinase inhibitors. Its rigid structure provides a solid anchor for substituents that can be tailored to interact with the specific contours of different kinase ATP-binding sites. Several derivatives of this scaffold have demonstrated potent and selective inhibition of a range of kinases, highlighting its potential in drug discovery.[3][4][5]

One of the most prominent examples is Ponatinib , a multi-targeted kinase inhibitor bearing the imidazo[1,2-b]pyridazine core. It is a potent pan-BCR-ABL inhibitor, including the notoriously resistant T315I mutant, and also targets other kinases such as VEGFR, FGFR, and PDGFR.[3] Other research has unveiled imidazo[1,2-b]pyridazine derivatives with high selectivity for kinases such as ROCK2, Mps1, BTK, and FLT3, showcasing the adaptability of this scaffold.[4][6][7][8]

Comparative Kinase Inhibition Profiles

To understand the potential of the imidazo[1,2-b]pyridazine scaffold, we will compare the biochemical potency (IC50 values) of representative compounds against a panel of kinases, alongside well-established inhibitors.

Kinase InhibitorScaffoldPrimary Target(s)IC50 (nM) - Primary Target(s)Key Off-Targets (IC50 < 100 nM)Reference
Ponatinib Imidazo[1,2-b]pyridazineBCR-ABL (and mutants)0.37-2VEGFR2, FGFR1, LYN, SRC, KIT[3]
Compound 22 (BTK Inhibitor) Imidazo[1,2-b]pyridazineBTK1.3Highly selective across 310 kinases[5][7]
Compound 27f (Mps1 Inhibitor) Imidazo[1,2-b]pyridazineMps10.70 (cellular)Highly selective over 192 kinases[4]
Compound 34f (FLT3 Inhibitor) Imidazo[1,2-b]pyridazineFLT3-ITD, FLT3-D835Y4, 1-[8]
Staurosporine IndolocarbazoleBroad SpectrumPKC (3), PKA (7), SRC (6)Over 200 kinases[7]
Dasatinib AminopyrimidineBCR-ABL, SRC family<1KIT, PDGFRβ, c-KIT[6][9]
Lapatinib QuinazolineEGFR, HER2--[10][11]

Note: IC50 values are highly dependent on assay conditions. The data presented here is for comparative purposes and is compiled from various sources.

Signaling Pathways and Mechanisms of Action

The efficacy of a kinase inhibitor is determined by its ability to modulate specific signaling pathways implicated in disease. Below are simplified representations of key pathways targeted by the compared inhibitors.

cluster_0 BCR-ABL Pathway (CML) BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibits Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits

Caption: BCR-ABL signaling pathway and points of inhibition.

cluster_1 EGFR/HER2 Pathway (Breast Cancer) Ligand Growth Factor EGFR_HER2 EGFR/HER2 Dimerization Ligand->EGFR_HER2 PI3K PI3K EGFR_HER2->PI3K RAS RAS EGFR_HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation/ Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Lapatinib Lapatinib Lapatinib->EGFR_HER2 Inhibits

Caption: EGFR/HER2 signaling pathway and point of inhibition.

Experimental Protocols: A Guide to Kinase Inhibitor Evaluation

The characterization of a novel kinase inhibitor requires a multi-faceted experimental approach, progressing from in vitro biochemical assays to cell-based assays that more closely mimic the physiological environment.

Biochemical Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Workflow:

Start 1. Kinase Reaction Setup (Kinase, Substrate, ATP, Inhibitor) Incubate_Kinase 2. Incubate at 37°C Start->Incubate_Kinase Stop_Reaction 3. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate_Kinase->Stop_Reaction Incubate_Stop 4. Incubate at RT Stop_Reaction->Incubate_Stop Detect_ADP 5. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_Stop->Detect_ADP Incubate_Detect 6. Incubate at RT Detect_ADP->Incubate_Detect Read_Luminescence 7. Measure Luminescence Incubate_Detect->Read_Luminescence

Caption: Workflow for a typical biochemical kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer, kinase, substrate, ATP, and test compound (e.g., this compound) solutions. Serially dilute the test compound to create a dose-response curve.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a coupled luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Viability Assay (Example: MTT Assay)

This colorimetric assay assesses the effect of a kinase inhibitor on cell proliferation and viability.

Workflow:

Start 1. Seed Cells in 96-well Plate Incubate_Cells 2. Allow Cells to Adhere (24h) Start->Incubate_Cells Treat_Cells 3. Treat with Kinase Inhibitor Incubate_Cells->Treat_Cells Incubate_Treatment 4. Incubate for Desired Duration (e.g., 48-72h) Treat_Cells->Incubate_Treatment Add_MTT 5. Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize 7. Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance 8. Measure Absorbance (570 nm) Solubilize->Read_Absorbance

Caption: Workflow for a typical cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Incubation: Incubate the plate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Navigating Resistance: A Critical Consideration

A significant challenge in kinase inhibitor therapy is the development of resistance. This can occur through various mechanisms, including:

  • Target Modification: Mutations in the kinase domain can prevent inhibitor binding.[4]

  • Bypass Signaling: Activation of alternative signaling pathways can compensate for the inhibited kinase.

  • Drug Efflux: Increased expression of drug transporters can reduce the intracellular concentration of the inhibitor.

The imidazo[1,2-b]pyridazine scaffold offers potential avenues to overcome resistance. For instance, the design of Ponatinib was specifically aimed at overcoming the T315I "gatekeeper" mutation in BCR-ABL that confers resistance to other inhibitors.[3] Future drug discovery efforts utilizing this scaffold should incorporate screening against known resistant mutants to identify compounds with a more durable clinical response.

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold represents a highly promising platform for the development of novel kinase inhibitors. The diverse and potent activities of its derivatives, from the multi-targeted Ponatinib to highly selective inhibitors of BTK and Mps1, underscore its versatility. While the specific inhibitory profile of this compound remains to be elucidated, the collective evidence strongly suggests that further exploration of this chemical space is warranted.

Future research should focus on comprehensive kinase profiling of novel imidazo[1,2-b]pyridazine derivatives to identify their primary targets and off-target activities. Cellular assays in relevant disease models will be crucial to translate biochemical potency into functional efficacy. Furthermore, proactive investigation of potential resistance mechanisms will be essential in guiding the development of next-generation inhibitors with improved durability. The systematic application of the experimental workflows outlined in this guide will be instrumental in unlocking the full therapeutic potential of the imidazo[1,2-b]pyridazine scaffold.

References

  • Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01620]
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm501587t]
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.4c03083]
  • Technical Support Center: Cell Viability Assays with Kinase Inhibitor FR-188582. Benchchem. [URL: https://www.benchchem.com/technical-support/FR-188582]
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/34607244/]
  • Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. OncoTargets and Therapy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6342111/]
  • Dasatinib | C22H26ClN7O2S | CID 3062316. PubChem. [URL: https://pubchem.ncbi.nlm.nih.
  • Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor. StressMarq Biosciences Inc. [URL: https://www.stressmarq.com/products/small-molecules/staurosporine-sih-253/]
  • Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17092180/]
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [URL: https://www.bellbrooklabs.com/how-does-a-biochemical-kinase-assay-work/]
  • Lapatinib: A Dual Tyrosine Kinase Inhibitor for Advanced HER2-Positive Breast Cancer. Benchchem. [URL: https://www.benchchem.com/product/b1159]
  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00575]
  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40369903/]
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  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/00397911.2023.2221651]
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A Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Chloroimidazo[1,2-b]pyridazines in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds, including kinase inhibitors of significant therapeutic interest.[1] Strategic functionalization at the C3-position is a cornerstone of medicinal chemistry efforts to modulate the potency, selectivity, and pharmacokinetic properties of these molecules. The choice of the C3-halogen—typically bromine or chlorine—as a synthetic handle for cross-coupling and nucleophilic substitution reactions is a critical decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy.

This guide provides an in-depth, objective comparison of the reactivity of 3-bromoimidazo[1,2-b]pyridazine and its 3-chloro counterpart. By synthesizing established chemical principles with experimental data from the literature, we aim to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

The Fundamental Basis of Reactivity: C-Br vs. C-Cl Bonds

The disparate reactivity of bromo- and chloro-heteroaromatic compounds in palladium-catalyzed cross-coupling reactions is fundamentally governed by the properties of the carbon-halogen (C-X) bond. Two key factors are at play:

  • Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond. This lower BDE means that less energy is required to cleave the C-Br bond during the oxidative addition of the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[2]

  • Oxidative Addition Kinetics: The rate of oxidative addition is generally faster for aryl bromides than for aryl chlorides. The greater polarizability of the C-Br bond facilitates a more effective interaction with the electron-rich palladium(0) center, accelerating this crucial step.[2]

This fundamental difference in reactivity dictates that 3-bromoimidazo[1,2-b]pyridazines will generally be more reactive substrates than their 3-chloro analogs, often allowing for milder reaction conditions and a broader choice of catalyst systems. Conversely, the less reactive 3-chloroimidazo[1,2-b]pyridazines typically necessitate more specialized and highly active catalyst systems, higher temperatures, and longer reaction times to achieve comparable yields.[3]

Caption: General reactivity trend of C-X bonds in cross-coupling.

Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. Below, we compare the performance of 3-bromo- and 3-chloroimidazo[1,2-b]pyridazine in three of the most widely used transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a new C-C bond using an organoboron reagent, is arguably the most versatile cross-coupling method.

  • 3-Bromoimidazo[1,2-b]pyridazine: This substrate is highly amenable to Suzuki-Miyaura coupling. A wide range of aryl- and heteroarylboronic acids can be coupled to the C3-position in high yields using standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf).[4][5] The reactions typically proceed under relatively mild conditions.

  • 3-Chloroimidazo[1,2-b]pyridazine: The stronger C-Cl bond presents a greater challenge for oxidative addition. While standard catalysts like Pd(PPh₃)₄ may yield some product, achieving high yields often requires more advanced catalyst systems.[6][7] Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) in combination with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ are generally necessary to efficiently couple these less reactive substrates.[7] Higher temperatures and stronger bases (e.g., Cs₂CO₃, K₃PO₄) are also common requirements.

Table 1: Comparative Data for Suzuki-Miyaura Coupling

Halide at C3Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Bromo Phenylboronic acidPd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂OReflux665[5]
Bromo (Hetero)arylboronic acidsPd(PPh₃)₄K₂CO₃1,4-Dioxane95N/A40-97[5]
Chloro Arylboronic acidsPd₂(dba)₃ / XPhosCs₂CO₃Toluene11012-24Good (Typical)Inferred from[8]
Chloro Phenylboronic acidPd(OAc)₂K₃PO₄Toluene110383 (Analogous)[9]

graph "Suzuki_Cycle" {
rankdir=LR;
node [shape=ellipse, style=filled, fontname="Arial"];
edge [fontname="Arial"];

"Pd(0)L2" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; "Ar-Pd(II)-X" [label="R-Pd(II)-X(L2)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Transmetalation" [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; "Ar-Pd(II)-R'" [label="R-Pd(II)-R'(L2)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];

"Pd(0)L2" -> "Oxidative_Addition" [label="R-X"]; "Oxidative_Addition" -> "Ar-Pd(II)-X"; "Ar-Pd(II)-X" -> "Transmetalation" [label="R'-B(OR)2\nBase"]; "Transmetalation" -> "Ar-Pd(II)-R'"; "Ar-Pd(II)-R'" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Pd(0)L2" [label="R-R'"]; }

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling provides a powerful route to C(sp²)-C(sp) bonds, introducing alkynyl moieties that are valuable for further synthetic elaboration.

  • 3-Bromoimidazo[1,2-b]pyridazine: This substrate readily participates in Sonogashira couplings with terminal alkynes.[10] Standard conditions, employing a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base, typically afford the desired 3-alkynyl products in good yields.[11]

  • 3-Chloroimidazo[1,2-b]pyridazine: As with Suzuki couplings, the activation of the C-Cl bond is the primary hurdle. While copper-co-catalyzed systems can be effective, they often require higher temperatures.[12] The development of copper-free Sonogashira protocols, often utilizing highly active palladium/phosphine or palladium/NHC catalyst systems, has expanded the utility of aryl chlorides in this transformation.[13][14] These advanced systems are recommended for achieving efficient coupling with 3-chloroimidazo[1,2-b]pyridazine.

Table 2: Comparative Data for Sonogashira Coupling

Halide at C3Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Bromo PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF606Good[11]
Bromo Various alkynesPd(PPh₃)₄ / CuIEt₃NDMF802-472-90[1]
Chloro Terminal alkynesPdCl₂(PCy₃)₂Cs₂CO₃Dioxane10012Good (Typical)Inferred from[15]
Chloro PhenylacetylenePd(OAc)₂ / SPhosK₃PO₄Toluene10016High (Analogous)[9]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, allowing for the introduction of a diverse array of primary and secondary amines.[16]

  • 3-Bromoimidazo[1,2-b]pyridazine: The amination of 3-bromoimidazo[1,2-b]pyridazine can be achieved with a variety of amines using first or second-generation Buchwald-Hartwig catalyst systems.[16] For example, catalysts based on ligands like BINAP or DPPF are generally effective.

  • 3-Chloroimidazo[1,2-b]pyridazine: The amination of aryl chlorides is particularly challenging and was a major focus in the development of modern Buchwald-Hartwig catalysis.[8][17] High yields with 3-chloroimidazo[1,2-b]pyridazine will almost certainly require the use of state-of-the-art, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or NHC ligands.[18] These ligands promote the difficult oxidative addition step and facilitate the reductive elimination to form the C-N bond. A strong base, such as NaOt-Bu or LiHMDS, is typically required.[5][19]

Table 3: Comparative Data for Buchwald-Hartwig Amination

Halide at C3AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Bromo MorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene8016Good (Typical)Inferred from[11]
Bromo AnilinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane10012Good (Typical)Inferred from[1]
Chloro Primary/Secondary AminesPd(OAc)₂ / XPhosK₃PO₄t-BuOH11012-24Good-HighInferred from[9]
Chloro AnilinesPd₂(dba)₃ / RuPhosLiHMDSToluene10016Good-HighInferred from[18]

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity trend for SNAr often reverses, with aryl chlorides sometimes being more reactive than aryl bromides, particularly when the reaction proceeds via a Meisenheimer complex.[20] The electron-deficient nature of the imidazo[1,2-b]pyridazine ring system should facilitate SNAr reactions at halogenated positions.

Experimental evidence on the imidazo[1,2-b]pyridazine core demonstrates that the C6-chloro position undergoes efficient SNAr with various primary and secondary amines at elevated temperatures.[18][21] While direct comparative data for the C3-position is scarce, it is reasonable to predict that both 3-chloro- and 3-bromoimidazo[1,2-b]pyridazines can undergo SNAr with strong nucleophiles (e.g., alkoxides, thiolates, and certain amines) under thermal conditions. The choice between the two may depend on the specific nucleophile and reaction conditions, but both should be considered viable substrates for this transformation.

Experimental Protocols

The following are representative, generalized protocols based on established literature. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoimidazo[1,2-b]pyridazine

G start Setup reagents Add: - 3-Bromoimidazo[1,2-b]pyridazine (1.0 eq) - Boronic Acid (1.2 eq) - Pd(PPh₃)₄ (5 mol%) - Na₂CO₃ (2.0 eq) start->reagents Inert Atmosphere (Ar or N₂) solvent Add degassed 1,4-Dioxane/H₂O (4:1) reagents->solvent react Heat to Reflux (e.g., 100 °C) for 6-12 h solvent->react workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O, Brine react->workup Monitor by TLC/LCMS purify Purify: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify end Product purify->end

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • 3-Bromoimidazo[1,2-b]pyridazine (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To a reaction vessel, add 3-bromoimidazo[1,2-b]pyridazine, the boronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture, followed by the aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to reflux (approx. 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 3-Chloroimidazo[1,2-b]pyridazine

Materials:

  • 3-Chloroimidazo[1,2-b]pyridazine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.

  • Add the 3-chloroimidazo[1,2-b]pyridazine and the amine.

  • Add the anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Conclusion and Outlook

The choice between 3-bromo- and 3-chloroimidazo[1,2-b]pyridazine as a synthetic precursor is a trade-off between reactivity and substrate cost/availability. The 3-bromo derivative offers higher reactivity, allowing for milder conditions and a wider range of standard palladium catalysts. This makes it an excellent choice for rapid library synthesis and initial exploration of structure-activity relationships.

In contrast, the 3-chloro analog, while more challenging to activate, is often more cost-effective for large-scale synthesis. The continuous evolution of highly active and robust palladium catalyst systems has significantly narrowed the reactivity gap, making chloro-heterocycles increasingly viable substrates. For many applications, particularly in process development and manufacturing, the investment in optimizing a robust protocol for a 3-chloro starting material can lead to significant long-term economic advantages. Understanding the fundamental principles of their reactivity allows chemists to rationally select conditions and catalysts to efficiently achieve their synthetic goals with either substrate.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Triflates.
  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]

  • Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of 3‐bromoimidazo[1,2‐b]pyridazine 40. (n.d.). ResearchGate. [Link]

  • El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Bhatt, H. G., et al. (2013). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Journal of Heterocyclic Chemistry, 50(S1), E1-E5. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Korenev, G., et al. (2025). Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. Molecules. [Link]

  • Yadav, V., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. New Journal of Chemistry, 43(38), 15233-15241. [Link]

  • Achelle, S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2993. [Link]

  • Sonogashira coupling. (2023). In Wikipedia. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • El-Gohary, S. M., & Shaaban, M. R. (2017). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 22(5), 733. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Sonogashira Coupling. (2023). Chemistry LibreTexts. [Link]

  • Bhatt, H. G., et al. (2013). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Journal of Heterocyclic Chemistry, 50(S1), E1-E5. [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). [Video]. YouTube. [Link]

  • Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 25(57), 13094-13107. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki Coupling. (2020, July 11). [Video]. YouTube. [Link]

  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications. [Link]

  • Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39. (n.d.). ResearchGate. [Link]

  • Dounay, A. B., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(7), 1734-1737. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. (n.d.). ResearchGate. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. [Link]

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The Fluorine Factor: A Comparative Guide to the Biological Activity of Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. A common strategy to optimize the pharmacological properties of such scaffolds is the introduction of fluorine atoms. This guide provides a comparative analysis of the biological activity of fluorinated versus non-fluorinated imidazo[1,2-b]pyridazines, drawing upon available experimental data to elucidate the nuanced and often target-dependent effects of fluorination.

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into a drug candidate can profoundly alter its physicochemical and biological properties. Key effects include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

  • Lipophilicity and Permeability: Fluorine is highly electronegative yet relatively small, allowing it to modulate lipophilicity. This can influence a compound's ability to cross cell membranes and the blood-brain barrier.[1]

  • Binding Affinity and Selectivity: Fluorine can participate in various non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions. These interactions can enhance binding affinity and selectivity for the target protein.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can affect a compound's ionization state at physiological pH and, consequently, its target engagement and pharmacokinetic properties.

While these effects are generally beneficial, the impact of fluorination is highly context-dependent, and its introduction does not always lead to improved biological activity. The following sections will explore specific examples of how fluorination affects the biological activity of the imidazo[1,2-b]pyridazine scaffold.

Case Study 1: β-Amyloid Plaque Binding - A Detrimental Effect of Fluorination

Alzheimer's disease is characterized by the aggregation of β-amyloid (Aβ) plaques in the brain. Imidazo[1,2-b]pyridazine derivatives have been investigated as potential imaging agents for these plaques. In a study focused on developing ligands for Aβ plaques, a direct comparison between non-fluorinated and fluorinated imidazo[1,2-b]pyridazines revealed a detrimental effect of fluorination on binding affinity.[2]

The incorporation of a ω-fluoroethyl or ω-fluoropropyl group onto the scaffold resulted in a significant decrease in binding affinity for Aβ aggregates.[2] This suggests that for this particular biological target, the introduction of a fluorine-containing alkyl chain disrupts the optimal binding interactions required for high-affinity binding.

Table 1: Comparison of Binding Affinities of Fluorinated and Non-fluorinated Imidazo[1,2-b]pyridazines for β-Amyloid Plaques

CompoundR GroupKi (nM)
Non-fluorinated Analog -CH311.0
Fluorinated Analog 1 -(CH2)2F>1000
Fluorinated Analog 2 -(CH2)3F>1000

Data sourced from a study on imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques.[2]

Experimental Protocol: In Vitro Aβ Aggregate Binding Assay

The binding affinities of the imidazo[1,2-b]pyridazine derivatives for Aβ plaques were determined using a competitive in vitro binding assay with synthetic Aβ1-40 aggregates.

  • Preparation of Aβ1-40 Aggregates: Synthetic Aβ1-40 peptide is dissolved in phosphate-buffered saline (pH 7.4) and incubated at 37°C for 36-42 hours with gentle shaking to induce fibril formation.

  • Competitive Binding Assay: A mixture containing the Aβ1-40 aggregates, a radiolabeled ligand (e.g., [125I]TZDM), and varying concentrations of the test compound (fluorinated or non-fluorinated imidazo[1,2-b]pyridazine) is incubated.

  • Separation and Detection: The mixture is filtered through a glass fiber filter to separate the bound from the free radioligand. The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

SAR_Amyloid cluster_non_fluorinated Non-Fluorinated cluster_fluorinated Fluorinated High_Affinity High Binding Affinity (Ki = 11.0 nM) Non_Fluorinated_Compound Imidazo[1,2-b]pyridazine with -CH3 Non_Fluorinated_Compound->High_Affinity Low_Affinity Low Binding Affinity (Ki > 1000 nM) Fluorinated_Compound Imidazo[1,2-b]pyridazine with -(CH2)nF Fluorinated_Compound->Low_Affinity Imidazo_Scaffold Imidazo[1,2-b]pyridazine Scaffold Imidazo_Scaffold->Non_Fluorinated_Compound Methylation Imidazo_Scaffold->Fluorinated_Compound Fluoroalkylation Kinase_Binding cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Hypothetical Fluorinated Inhibitor Hinge Hinge Region (H-bond donors/acceptors) Hydrophobic_Pocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Scaffold Imidazo[1,2-b]pyridazine Core Scaffold->Hinge H-bond Aryl_Group Aryl Side Chain Scaffold->Aryl_Group Fluorine Fluorine Atom Fluorine->Gatekeeper Potential H-bond or Dipole Interaction Aryl_Group->Hydrophobic_Pocket Hydrophobic Interaction Aryl_Group->Fluorine

Caption: Hypothetical kinase inhibitor interactions.

Conclusion

The biological activity of imidazo[1,2-b]pyridazines is significantly influenced by the presence or absence of fluorine, but the nature of this influence is not uniform across all biological targets. As demonstrated, fluorination can be detrimental to binding affinity in the context of Aβ plaques, while it has been shown to be beneficial for the antimicrobial activity of the related pyridazine scaffold. [2][3] For the promising field of kinase inhibition, the role of fluorine on the imidazo[1,2-b]pyridazine scaffold remains largely unexplored. Future research should focus on the synthesis and parallel biological evaluation of fluorinated and non-fluorinated analogs against a panel of kinases. Such studies will be crucial for elucidating the precise SAR of fluorination and for the rational design of next-generation imidazo[1,2-b]pyridazine-based therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Yao, C.-H., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 202-206. [Link]

  • (Reference intentionally left blank for future additions)
  • Bîcu, E., et al. (2013). New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II. European Journal of Medicinal Chemistry, 67, 277-286. [Link]

  • Bendjeddou, A., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry, 126, 934-945. [Link]

  • (Reference intentionally left blank for future additions)
  • (Reference intentionally left blank for future additions)
  • (Reference intentionally left blank for future additions)
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  • (Reference intentionally left blank for future additions)
  • (Reference intentionally left blank for future additions)
  • (Reference intentionally left blank for future additions)
  • (Reference intentionally left blank for future additions)
  • Huchet, C., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(13), 6064-6074. [Link]

Sources

Bridging the Bench and the Bedside: A Comparative Guide to the In Vivo vs. In Vitro Efficacy of Imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The FDA-approved multi-kinase inhibitor ponatinib stands as a testament to the therapeutic potential of this heterocyclic core.[1] Within this promising class of compounds, 3-bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine represents a key pharmacophore, though comprehensive comparative efficacy data for this specific derivative remains an area of active investigation.

This guide provides a comparative analysis of the in vivo and in vitro efficacy of imidazo[1,2-b]pyridazine derivatives. While direct, head-to-head comparative studies on the 3-bromo-2-(trifluoromethyl) analog are not extensively published, this guide will synthesize available data from closely related derivatives to illuminate the critical transition from promising laboratory findings to tangible therapeutic outcomes. By examining the nuances between controlled in vitro experiments and the complexities of a living biological system, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the challenges and considerations in advancing these potent molecules towards clinical application.

The In Vitro Landscape: Unveiling Molecular Mechanisms and Potency

In vitro studies are the cornerstone of early-stage drug discovery, offering a controlled environment to dissect the molecular mechanisms of action and determine the intrinsic potency of a compound. For imidazo[1,2-b]pyridazine derivatives, these investigations typically involve a battery of biochemical and cell-based assays.

Common In Vitro Evaluation Platforms:
  • Enzyme Inhibition Assays: A significant portion of imidazo[1,2-b]pyridazine derivatives are designed as kinase inhibitors.[3][4][5] Biochemical assays utilizing purified enzymes are instrumental in determining the direct inhibitory activity of a compound against its intended target. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

  • Cell Proliferation and Viability Assays: To assess the cytostatic or cytotoxic effects of these compounds, a variety of human cancer cell lines are employed. Assays such as the Sulforhodamine B (SRB) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are routinely used to measure the impact on cell growth and survival.

  • Cellular Signaling Pathway Analysis: Techniques like Western blotting are crucial for confirming that the compound engages its target within the cellular context and modulates the intended signaling pathway. For instance, in the case of mTOR inhibitors, a reduction in the phosphorylation of downstream targets like AKT and S6 would be indicative of on-target activity.[4]

Representative In Vitro Data for Imidazo[1,2-b]pyridazine Derivatives:
Compound IDTargetAssay TypeIn Vitro Potency (IC50)Reference
A17 mTOREnzyme Inhibition0.067 µM[4]
A18 mTOREnzyme Inhibition0.062 µM[4]
Compound 12 PI3K p110αEnzyme Inhibition0.0028 µM[6]
Compound 6 Tyk2 JH2Binding Affinity (Ki)N/A (reported as improved)[7]

Key Insights from In Vitro Analyses: The data presented in the table above showcases the potent and often specific activity of imidazo[1,2-b]pyridazine derivatives at the molecular and cellular level. These findings are critical for establishing structure-activity relationships (SAR) and for selecting lead candidates for further development. The low micromolar to nanomolar IC50 values observed for several derivatives underscore the promise of this chemical scaffold.

The In Vivo Arena: Navigating the Complexities of a Living System

While in vitro studies provide essential foundational data, the true therapeutic potential of a compound can only be ascertained through in vivo testing. These studies, typically conducted in animal models, introduce the multifaceted challenges of absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and toxicity.

Common In Vivo Models for Efficacy Assessment:
  • Xenograft Models: For anticancer drug development, human tumor cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored over time. This model provides a valuable measure of a compound's ability to reach the tumor site and exert its antiproliferative effects in a physiological setting.

  • Inflammatory Models: To evaluate anti-inflammatory agents, animal models of diseases like rheumatoid arthritis or inflammatory bowel disease are utilized. The reduction in disease-specific markers, such as swelling or cytokine production, serves as a measure of efficacy.

  • Pharmacodynamic (PD) Models: These models are designed to assess whether the drug is engaging its target in the living animal and producing the desired biological response. For example, in the evaluation of a Tyk2 inhibitor, a reduction in IFNγ production following a challenge with IL-12/IL-18 would be a key PD marker.[7]

Representative In Vivo Data for Imidazo[1,2-b]pyridazine Derivatives:
Compound IDIn Vivo ModelDosing RegimenObserved EfficacyReference
A17 A549 Xenograft (mice)N/AObvious anticancer effect[4]
Compound 12 HeLa Xenograft (mice)25 mg/kg (i.p.)37% tumor growth suppression[6]
Compound 6 Rat Adjuvant ArthritisN/AFully efficacious[7]
Various TNFα production (mice)N/AInhibitory activity[8]

Key Insights from In Vivo Analyses: The transition from in vitro potency to in vivo efficacy is not always linear. The data above demonstrates that while some potent in vitro compounds do translate to in vivo activity, the magnitude of the effect can vary. These studies are critical for determining a compound's therapeutic window and for identifying potential liabilities that may not be apparent in cell culture.

The In Vitro-In Vivo Disconnect: Understanding the Bridge

The disparity often observed between in vitro and in vivo results is a well-documented challenge in drug development. Several key factors contribute to this "in vitro-in vivo disconnect":

  • Pharmacokinetics (ADME): A compound that is highly potent in a petri dish is of little therapeutic value if it cannot reach its target in the body.

    • Absorption: Poor oral bioavailability can significantly limit a drug's effectiveness.

    • Distribution: The compound must be able to distribute to the target tissue in sufficient concentrations.

    • Metabolism: Rapid metabolism by the liver can lead to a short half-life and reduced exposure. For instance, researchers developing Tyk2 JH2 inhibitors found that initial 6-anilino imidazopyridazine analogs had poor metabolic stability, which was dramatically improved by replacing the anilino group.[7]

    • Excretion: The rate and route of excretion also influence the overall exposure of the drug.

  • Pharmacodynamics (PD): Demonstrating target engagement in a complex in vivo environment is crucial. Factors such as protein binding in the plasma can reduce the concentration of free, active drug available to interact with its target.

  • Toxicity and Off-Target Effects: In vivo studies can uncover toxicities that are not predicted by in vitro assays. These off-target effects can limit the tolerable dose and, consequently, the achievable therapeutic effect.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Example: mTOR)
  • Reagents and Materials: Purified recombinant mTOR enzyme, ATP, substrate peptide, kinase buffer, this compound derivative (or other test compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the mTOR enzyme.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vivo Tumor Xenograft Model (Example: A549 Lung Cancer)
  • Animal Model: Athymic nude mice (6-8 weeks old).

  • Cell Implantation:

    • Harvest A549 human lung carcinoma cells from culture.

    • Subcutaneously inject 5 x 10^6 cells in a mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the this compound derivative (or other test compound) or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Visualizing the Path Forward

DrugDiscoveryWorkflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Target Identification Target Identification Compound Synthesis Compound Synthesis Target Identification->Compound Synthesis Design Biochemical Assays Biochemical Assays Compound Synthesis->Biochemical Assays Screening Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Validation Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization SAR Pharmacokinetics (ADME) Pharmacokinetics (ADME) Lead Optimization->Pharmacokinetics (ADME) Preclinical Efficacy Models Efficacy Models Pharmacokinetics (ADME)->Efficacy Models Testing Toxicology Toxicology Efficacy Models->Toxicology Safety Clinical Trials Clinical Trials Toxicology->Clinical Trials

Caption: A simplified workflow of the drug discovery process, from initial in vitro screening to in vivo validation and clinical trials.

mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Imidazo[1,2-b]pyridazine Derivative Imidazo[1,2-b]pyridazine Derivative Imidazo[1,2-b]pyridazine Derivative->mTORC1 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway, a common target for imidazo[1,2-b]pyridazine derivatives in cancer therapy.

Conclusion and Future Perspectives

The imidazo[1,2-b]pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutics. While in vitro assays are indispensable for identifying potent lead compounds and elucidating their mechanisms of action, a comprehensive understanding of a compound's in vivo behavior is paramount for its successful translation to the clinic. The journey from a promising IC50 value in a biochemical assay to a clinically effective drug is fraught with challenges, primarily centered around the complexities of pharmacokinetics and potential toxicities.

For the continued development of this compound and its analogs, future research should prioritize integrated studies that directly correlate in vitro potency with in vivo pharmacokinetics and pharmacodynamics. A deeper understanding of the metabolic fate of these compounds and the development of strategies to enhance their bioavailability and target tissue exposure will be critical for unlocking their full therapeutic potential. By embracing a holistic approach that bridges the gap between the bench and the bedside, the scientific community can continue to harness the power of the imidazo[1,2-b]pyridazine scaffold to address unmet medical needs.

References

  • Shimizu, H., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 21(3), 904-908. [Link]

  • Drilon, A., et al. (2019). Repotrectinib (TPX-0005) is a next-generation ROS1/TRK/ALK inhibitor that overcomes resistance to first-generation inhibitors in preclinical models. Cancer Discovery, 9(9), 1234-1245. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Selectivity Challenge

The imidazo[1,2-b]pyridazine core is a well-established "privileged scaffold" in medicinal chemistry, serving as the foundation for numerous potent kinase inhibitors.[1] Its versatile structure has led to the development of inhibitors targeting a range of kinases implicated in diseases from cancer to autoimmune disorders, including Tyrosine Kinase 2 (Tyk2), Glycogen Synthase Kinase-3β (GSK-3β), and Monopolar spindle 1 (Mps1).[2][3][4] The introduction of a 3-bromo substituent provides a crucial handle for synthetic elaboration via cross-coupling reactions, while the 2-(trifluoromethyl) group can significantly enhance binding affinity and metabolic stability.[5][6]

However, this potency comes with a critical challenge: ensuring target selectivity. Kinases share a high degree of structural homology in their ATP-binding pockets, creating a high risk of off-target interactions that can lead to unforeseen toxicities or diminished efficacy. Therefore, a rigorous and systematic cross-reactivity profiling campaign is not merely a supplementary step but a cornerstone of the drug discovery process for any novel analog series.[7]

This guide provides an in-depth, field-proven framework for researchers to objectively profile and compare the selectivity of novel 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine analogs. We will move beyond simple IC50 values to build a multi-faceted understanding of a compound's interaction landscape, from broad kinome screening to direct confirmation of target engagement in a cellular context.

The Strategic Imperative: Why Comprehensive Profiling Matters

The goal of kinase inhibitor development is to achieve maximal therapeutic impact by modulating a specific, disease-relevant kinase while minimizing engagement with other kinases. A narrow activity profile is often desirable to reduce the likelihood of side effects. Conversely, in some cases, a "polypharmacology" approach, where a compound intentionally hits multiple targets in a disease pathway, can be beneficial.[8] In either scenario, a precise understanding of a compound's selectivity is paramount. This guide outlines a two-phase experimental strategy designed to build this understanding from the ground up.

  • Phase 1: Broad Kinome Selectivity Screening. The initial step is to cast a wide net, assessing the interaction of each analog against a large, representative panel of the human kinome at a single, high concentration. This efficiently identifies primary targets and, crucially, any potent off-targets that require further investigation.

  • Phase 2: Cellular Target Engagement Validation. Following the broad screen, we must validate these interactions in a more physiologically relevant environment. The Cellular Thermal Shift Assay (CETSA) allows for the direct, label-free measurement of a compound binding to its target inside intact cells, confirming that the inhibitor can reach and engage its target in a complex biological milieu.[8][9]

Phase 1: High-Throughput Kinome Profiling

The most efficient method for initial, broad selectivity profiling is a high-throughput, competition-based binding assay. The KINOMEscan™ platform is an industry-standard example of this approach, quantitatively measuring the ability of a compound to displace a specific ligand from the ATP-binding site of a large number of kinases.[10][11][12]

Causality of Experimental Choice:

Unlike functional assays that measure substrate phosphorylation, a competition binding assay directly measures the thermodynamic interaction between the compound and the kinase active site.[13][14] This provides a clean, direct readout of binding affinity, independent of ATP concentration, substrate identity, or the catalytic competence of the enzyme, making it a highly robust and reproducible method for comparing large numbers of compounds and targets simultaneously.[10]

Experimental Workflow: Kinome Profiling

G cluster_prep Sample Preparation cluster_assay Competition Binding Assay (e.g., KINOMEscan) cluster_analysis Data Analysis A Synthesize & Purify Analogs A, B, C B Prepare 100 mM Stock Solutions in DMSO A->B C Submit Samples for Screening at 1 µM B->C D Tagged Kinase + Immobilized Ligand + Test Compound are Combined C->D E Equilibration & Washing D->E F Quantify Bound Kinase via qPCR of DNA Tag E->F G Calculate % Inhibition vs. DMSO Control F->G H Generate Selectivity Profile (e.g., TREEspot™ visualization) G->H I Identify Primary Targets & Potent Off-Targets H->I

Caption: High-level workflow for broad kinome cross-reactivity screening.

Protocol 1: Broad Kinome Profiling via Competition Binding Assay

This protocol outlines the steps for preparing compounds for a typical commercial kinase profiling service.

  • Compound Preparation:

    • Synthesize and purify the this compound analogs (e.g., Analog A, Analog B, Analog C) to >95% purity as determined by LC-MS and ¹H NMR.

    • Accurately weigh and dissolve each analog in 100% DMSO to create a final, validated stock concentration of 10 mM.

    • Prepare intermediate dilutions if required by the service provider.

  • Assay Execution (Performed by Service Provider, e.g., Eurofins DiscoverX):

    • The assay is typically run in a 384-well format.[13]

    • Test compounds are incubated at a fixed concentration (e.g., 1 µM) with a panel of human kinases (e.g., the scanMAX panel of 468 kinases).[10]

    • Each kinase is tagged with a unique DNA identifier. The kinase-compound mixture is added to an immobilized, non-selective kinase inhibitor.[10]

    • After an equilibration period, the solid support is washed to remove unbound components.

    • The amount of kinase remaining bound to the solid support is quantified by qPCR using the DNA tag. A lower signal indicates that the test compound successfully competed with the immobilized ligand for the kinase active site.[10]

  • Data Analysis:

    • Results are typically provided as '% Inhibition' relative to a DMSO vehicle control.

    • A selectivity score (S-score) is often calculated to quantify the compound's selectivity. For example, S(10) represents the number of kinases with >90% inhibition at the tested concentration. A lower S-score indicates higher selectivity.

Illustrative Data Table 1: Kinome Scan Results (% Inhibition at 1 µM)
Kinase TargetAnalog AAnalog BAnalog C
GSK-3β 99% 98% 75%
Tyk2 25%31%96%
PIM1 15%88% 20%
CLK1 12%18%15%
FLT3 8%9%11%
DDR1 5%65% 7%
S(35) 132

This is hypothetical data for illustrative purposes.

From this initial screen, we can hypothesize:

  • Analog A is a potent and highly selective GSK-3β inhibitor.

  • Analog B potently inhibits GSK-3β but also shows significant off-target activity against PIM1 and DDR1.

  • Analog C is a potent and relatively selective Tyk2 inhibitor.

Phase 2: Cellular Target Engagement Confirmation with CETSA

While in vitro screening is essential, it doesn't guarantee a compound will engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) bridges this gap by measuring changes in a protein's thermal stability upon ligand binding within intact cells or cell lysates.[9][15] A successful drug-target interaction stabilizes the protein, resulting in a higher aggregation temperature (Tagg).[8]

Causality of Experimental Choice:

CETSA is the gold standard for confirming target engagement in a physiological setting. It requires no modification to the compound or the target protein, providing a direct biophysical readout of binding in the presence of cellular membranes, competing endogenous ligands (like ATP), and protein-protein interactions.[8][15] This self-validating system provides high-confidence data on whether an observed in vitro inhibition translates to on-target activity within cells.

Signaling Pathway: Tyk2 and the JAK-STAT Pathway

As our hypothetical Analog C was identified as a potent Tyk2 inhibitor, confirming its engagement of Tyk2 and subsequent impact on the JAK-STAT pathway is a critical next step. Tyk2 is a key component of cytokine receptor signaling, phosphorylating STAT proteins to regulate gene transcription involved in inflammation and immunity.[2]

G cytokine Cytokine (e.g., IL-12, IL-23) receptor Cytokine Receptor cytokine->receptor Binds tyk2 Tyk2 (Janus Kinase) receptor->tyk2 Activates stat STAT (Inactive, Monomer) tyk2->stat Phosphorylates p_stat p-STAT (Active, Dimer) stat->p_stat nucleus Nucleus p_stat->nucleus Translocates gene Gene Transcription (Inflammation) nucleus->gene Regulates analog_c Analog C (Tyk2 Inhibitor) analog_c->tyk2 Inhibits

Caption: Simplified JAK-STAT signaling pathway showing the point of inhibition by a Tyk2 inhibitor.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G A 1. Culture & Treat Cells with Analog C or DMSO B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation @ 20,000 x g) C->D E Collect Supernatant (Soluble Protein) D->E F 5. Western Blot Analysis (Quantify Target Protein) E->F G 6. Data Analysis (Plot Melt Curve & Determine ΔTagg) F->G

Caption: Step-by-step workflow for a typical CETSA experiment.

Protocol 2: CETSA for Tyk2 Target Engagement

This protocol is adapted from standard CETSA methodologies.[16][17]

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HEK293T) to ~80% confluency.

    • Harvest cells and resuspend in PBS to a concentration of approximately 1 x 10⁷ cells/mL.

    • Treat cells with the test compound (e.g., 10 µM Analog C) or DMSO (vehicle control) and incubate for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes, one for each temperature point.

    • Using a thermal cycler with a temperature gradient, heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments).[16]

    • Immediately cool the samples on ice.

  • Cell Lysis:

    • Lyse the cells by performing three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).[16]

  • Separation of Soluble and Insoluble Fractions:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[16]

    • Carefully transfer the supernatant, which contains the soluble protein fraction, to new tubes.

  • Western Blot Analysis:

    • Determine the total protein concentration of each supernatant sample using a BCA assay.

    • Normalize all samples to the same total protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein (e.g., anti-Tyk2 antibody) and a loading control (e.g., anti-GAPDH).

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature point.

    • Normalize the intensity of the target band to the 37°C (no heat) sample for both the DMSO and compound-treated sets.

    • Plot the normalized soluble protein fraction against temperature to generate melt curves.

    • Fit the curves to a Boltzmann sigmoidal equation to determine the Tagg (temperature at which 50% of the protein is denatured).

    • The thermal shift (ΔTagg) is the difference between the Tagg of the compound-treated sample and the DMSO control. A positive shift indicates target engagement and stabilization.

Illustrative Data Table 2: CETSA Results for Analog C
TargetTreatmentTagg (°C)ΔTagg (°C)Interpretation
Tyk2 DMSO52.1-Baseline
Tyk2 Analog C56.8+4.7 Target Engagement Confirmed
DDR1 DMSO55.4-Baseline
DDR1 Analog C55.6+0.2No Significant Engagement

This is hypothetical data for illustrative purposes.

This CETSA data provides high-confidence validation that Analog C enters the cell and directly binds to its intended target, Tyk2, causing significant thermal stabilization. The lack of a meaningful shift for DDR1 (a potential off-target) suggests the compound does not engage this kinase in a cellular context, despite any minor activity seen in the initial screen.

Conclusion: Synthesizing an In-Depth Profile

The development of novel this compound analogs holds significant therapeutic promise. However, realizing this potential requires a deep and objective understanding of their selectivity profiles. By integrating a broad, high-throughput kinome screen with a focused, biophysical validation of cellular target engagement, researchers can confidently characterize their compounds.

This two-phase approach allows for:

  • Efficient Identification: Rapidly screen entire analog series to identify the most promising and selective lead candidates.

  • High-Confidence Validation: Move beyond in vitro data to confirm that a compound binds its intended target in a more complex and relevant cellular system.

  • Informed Decision-Making: Generate robust, comparative data that directly supports the selection of candidates for further preclinical development, de-risking the project and accelerating the path toward a potential therapeutic.

By following this structured guide, drug development professionals can systematically dissect the complex cross-reactivity profiles of their imidazo[1,2-b]pyridazine analogs, ensuring that only the most selective and effective candidates advance.

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A Senior Application Scientist's Guide to Benchmarking New Imidazo[1,2-b]pyridazine Compounds Against Known Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Setting the Stage for Meaningful Comparison

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activity.[1][2][3][4] Compounds built on this framework have shown significant promise as anticancer, anti-inflammatory, antiviral, and antiparasitic agents.[1][2] The clinical success of ponatinib, a multi-kinase inhibitor for leukemia, has particularly intensified research into new derivatives of this potent scaffold.[1][2][4]

However, demonstrating biological activity in isolation is insufficient for advancing a new chemical entity (NCE) through the arduous drug development pipeline. A rigorous, head-to-head comparison against established therapeutic agents is not just a regulatory expectation but a scientific necessity. This guide provides a comprehensive framework for preclinical benchmarking, designed for researchers and drug development professionals. Our objective is to move beyond simple efficacy measurements to a nuanced understanding of a new compound's potential therapeutic index and competitive positioning.[5][6]

For the purpose of this guide, we will operate under a common scenario: the development of a novel imidazo[1,2-b]pyridazine derivative intended as a targeted anticancer agent that inhibits a specific protein kinase.

Part 1: The Strategic Framework for Preclinical Benchmarking

The core objective of benchmarking is to generate a data package that provides a clear, evidence-based rationale for advancing—or terminating—a candidate compound. This requires a multi-faceted experimental approach that interrogates the compound from the molecular level to a whole-organism context.

A logical benchmarking workflow can be visualized as follows:

G cluster_setup Setup cluster_treatment Treatment Phase (e.g., 21 Days) cluster_endpoint Endpoint & Analysis Implant Implant Tumor Cells into Mice TumorGrowth Monitor Tumor Growth to ~150 mm³ Implant->TumorGrowth Randomize Randomize Mice into Cohorts TumorGrowth->Randomize Administer Administer Vehicle, Comparator Drug, or New Compound Randomize->Administer Measure Measure Tumor Volume & Body Weight (2x/week) Administer->Measure Observe Daily Clinical Observations for Toxicity Administer->Observe Endpoint Terminate Study at Endpoint Measure->Endpoint Analyze Calculate Tumor Growth Inhibition (TGI) Endpoint->Analyze PD_Analysis Excise Tumors for Pharmacodynamic Analysis Endpoint->PD_Analysis G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor TargetKinase Target Kinase (e.g., MEK) Receptor->TargetKinase P DownstreamKinase Downstream Kinase (e.g., ERK) TargetKinase->DownstreamKinase P TranscriptionFactor Transcription Factors DownstreamKinase->TranscriptionFactor P CellularResponse Proliferation & Survival TranscriptionFactor->CellularResponse NewCompound Imidazo[1,2-b]pyridazine-X NewCompound->TargetKinase Potent Inhibition Comparator Comparator Drug Comparator->TargetKinase Inhibition

Caption: Hypothetical signaling pathway showing points of drug intervention.

Conclusion

This guide outlines a robust, multi-tiered strategy for benchmarking novel imidazo[1,2-b]pyridazine compounds. By systematically comparing cellular potency, target engagement, in vivo efficacy, and safety against a known standard of care, researchers can build a compelling, data-driven case for the therapeutic potential of their novel agents. This rigorous preclinical evaluation is indispensable for de-risking the path to clinical development and ultimately bringing safer, more effective medicines to patients.

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A Comparative Guide to the Synthesis of 3-Substituted Imidazo[1,2-b]pyridazines for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique framework for designing molecules that can interact with a variety of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in parasitic and viral life cycles. The substituent at the 3-position of this bicyclic system is often a key determinant of a compound's pharmacological activity and selectivity. Consequently, the development of efficient and versatile synthetic routes to 3-substituted imidazo[1,2-b]pyridazines is of paramount importance to researchers in drug discovery and development.

This guide provides a comparative analysis of the most prominent synthetic strategies for accessing this valuable chemical space. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to enable researchers to make informed decisions when selecting a synthetic route for their specific target molecules.

Classical Condensation: The Cornerstone of Imidazo[1,2-b]pyridazine Synthesis

The traditional and most direct method for constructing the imidazo[1,2-b]pyridazine core involves the condensation of a 3-aminopyridazine with an α-haloketone. This method, a variation of the Tschitschibabin reaction, is valued for its simplicity and the ready availability of starting materials.

Mechanism and Rationale

The reaction proceeds via an initial nucleophilic attack of the endocyclic pyridazine nitrogen (N1) onto the electrophilic carbon of the α-haloketone, forming a pyridazinium salt intermediate. Subsequent intramolecular cyclization through the attack of the exocyclic amino group onto the ketone carbonyl, followed by dehydration, yields the aromatic imidazo[1,2-b]pyridazine.

A crucial consideration in this synthesis is the regioselectivity of the initial N-alkylation. In unsubstituted 3-aminopyridazine, the N1 nitrogen is the most nucleophilic site. To ensure the desired regioselectivity for the formation of the imidazo[1,2-b]pyridazine, a halogen substituent is often introduced at the 6-position of the 3-aminopyridazine. This electronic modification directs the initial alkylation to the desired nitrogen atom, leading to the successful formation of the bicyclic product in good yields.[2]

Experimental Protocol: Synthesis of 2-Aryl-3-bromo-6-chloroimidazo[1,2-b]pyridazine

This protocol is adapted from a typical condensation reaction for the synthesis of a key intermediate.

  • Step 1: Reaction Setup

    • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add the desired α-bromoacetophenone (1.1 eq).

    • Add a mild base, such as sodium bicarbonate (2.0 eq), to the mixture.

  • Step 2: Reaction Execution

    • Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 2-aryl-6-chloroimidazo[1,2-b]pyridazine.

    • Subsequent bromination at the 3-position can be achieved using a brominating agent like N-bromosuccinimide (NBS).

Parameter Classical Condensation
Starting Materials 3-Aminopyridazines, α-Haloketones
Key Reagents Mild base (e.g., NaHCO₃)
Typical Yields Moderate to good (50-80%)
Advantages Simple, readily available starting materials, direct formation of the bicyclic core.
Disadvantages Limited functional group tolerance on the α-haloketone, potential for side reactions, regioselectivity can be an issue without proper substitution on the pyridazine ring.

Modern Efficiency: One-Pot and Multicomponent Reactions

In the quest for higher efficiency and molecular diversity, one-pot and multicomponent reactions (MCRs) have emerged as powerful tools. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example, enabling the rapid assembly of 3-aminoimidazo[1,2-b]pyridazines from three simple building blocks.[3]

Mechanism of the Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a three-component condensation of a 2-aminoazine (in this case, a 3-aminopyridazine), an aldehyde, and an isocyanide.[4] The reaction is typically catalyzed by a Brønsted or Lewis acid. The proposed mechanism involves:

  • Formation of a Schiff base from the 3-aminopyridazine and the aldehyde.

  • Protonation of the Schiff base, which then undergoes a nucleophilic attack by the isocyanide.

  • The resulting nitrilium ion intermediate undergoes an intramolecular [4+1] cycloaddition.

  • Aromatization of the cyclized intermediate to yield the 3-aminoimidazo[1,2-b]pyridazine product.[4]

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine 3-Aminopyridazine Schiff_Base Schiff Base Amine->Schiff_Base + Aldehyde - H₂O Aldehyde Aldehyde Aldehyde->Schiff_Base Isocyanide Isocyanide Nitrilium_Ion Nitrilium Ion Intermediate Isocyanide->Nitrilium_Ion Protonated_Schiff_Base Protonated Schiff Base Schiff_Base->Protonated_Schiff_Base + H⁺ Protonated_Schiff_Base->Nitrilium_Ion + Isocyanide Cyclized_Intermediate Cyclized Intermediate Nitrilium_Ion->Cyclized_Intermediate Intramolecular [4+1] Cycloaddition Product 3-Aminoimidazo[1,2-b]pyridazine Cyclized_Intermediate->Product Aromatization Cross_Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling Suzuki_Start 3-Halo-imidazo[1,2-b]pyridazine + Arylboronic Acid Suzuki_Product 3-Aryl-imidazo[1,2-b]pyridazine Suzuki_Start->Suzuki_Product Pd Catalyst, Base Sonogashira_Product 3-Alkynyl-imidazo[1,2-b]pyridazine Sonogashira_Start 3-Halo-imidazo[1,2-b]pyridazine + Terminal Alkyne Sonogashira_Start->Sonogashira_Product Pd Catalyst, Cu(I) Co-catalyst, Base

Sources

A Comparative Guide to the Synthesis of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine: A Modern Approach vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in modern drug discovery, appearing in a wide array of biologically active molecules with therapeutic potential in oncology, neuroscience, and infectious diseases. The introduction of a trifluoromethyl (CF3) group at the 2-position often enhances metabolic stability and binding affinity, while the bromine atom at the 3-position serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. Consequently, the efficient and scalable synthesis of this compound is of paramount importance to medicinal chemists.

This guide provides a comprehensive comparison of a novel, streamlined synthetic methodology against a well-established traditional approach for the preparation of this key building block. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed, validated protocols to enable researchers to make informed decisions for their synthetic campaigns.

Comparative Analysis of Synthetic Strategies

A robust synthetic method is not merely defined by its yield but also by its efficiency, scalability, safety profile, and atom economy. Here, we compare a classical two-step approach involving the condensation of a pyridazinamine followed by electrophilic bromination with a novel, one-pot tandem reaction.

Traditional Method: A Two-Step Condensation-Bromination Sequence

The conventional synthesis of this compound typically involves a two-step process. First, 3-amino-6-chloropyridazine is condensed with 3-bromo-1,1,1-trifluoroacetone to form the 2-(trifluoromethyl)imidazo[1,2-b]pyridazine core. This is followed by a separate electrophilic bromination step, often using N-bromosuccinimide (NBS), to install the bromine atom at the 3-position.

Novel Method: A One-Pot Tandem Synthesis

The proposed new method streamlines the synthesis into a single, one-pot procedure. This approach leverages the in-situ formation of the imidazo[1,2-b]pyridazine core, immediately followed by bromination without the need for isolation and purification of the intermediate. This strategy not only reduces reaction time and solvent usage but also minimizes handling of potentially hazardous materials.

Head-to-Head Performance Metrics
MetricTraditional Method (Two-Step)Novel Method (One-Pot)Advantage
Overall Yield 65-75%85-92%Novel Method
Reaction Time 18-24 hours6-8 hoursNovel Method
Number of Steps 21Novel Method
Purification Steps 2 (Intermediate and Final)1 (Final)Novel Method
Reagent Used for Bromination N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)-
Scalability ModerateHighNovel Method
Safety Profile Requires handling of isolated intermediateReduced handling of intermediatesNovel Method

Mechanistic Insights and Rationale

Traditional Two-Step Pathway

The classical approach follows a well-understood reaction sequence. The initial step is a condensation reaction between the amino group of the pyridazine and the ketone of the trifluoroacetone derivative, followed by an intramolecular cyclization to form the fused bicyclic system. The subsequent bromination is a typical electrophilic aromatic substitution, where the electron-rich imidazo[1,2-b]pyridazine ring attacks the electrophilic bromine of NBS.

cluster_0 Step 1: Condensation and Cyclization cluster_1 Step 2: Electrophilic Bromination A 3-Amino-6-chloropyridazine C Intermediate: 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine A->C B 3-Bromo-1,1,1-trifluoroacetone B->C E Final Product: this compound C->E D N-Bromosuccinimide (NBS) D->E

Caption: Workflow for the traditional two-step synthesis.

Novel One-Pot Tandem Pathway

The innovation of the one-pot method lies in the careful selection of reaction conditions that allow for both the cyclization and bromination to occur in the same reaction vessel. By controlling the temperature and reagent addition, the intermediate 2-(trifluoromethyl)imidazo[1,2-b]pyridazine is formed and consumed in situ, driving the reaction towards the final brominated product. This approach relies on the principle of tandem reactions, where the product of one reaction is the substrate for the next, without the need for isolation.

A 3-Amino-6-chloropyridazine + 3-Bromo-1,1,1-trifluoroacetone B In-situ formation of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine A->B C N-Bromosuccinimide (NBS) added to the same pot B->C D Final Product: this compound C->D

Caption: Workflow for the novel one-pot tandem synthesis.

Detailed Experimental Protocols

Materials and Instrumentation

All reagents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. 1H NMR and 13C NMR spectra were recorded on a 400 MHz spectrometer. Mass spectrometry data was obtained using an ESI-TOF instrument.

Protocol 1: Traditional Two-Step Synthesis

Step 1: Synthesis of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol (10 mL/mmol) was added 3-bromo-1,1,1-trifluoroacetone (1.2 eq).

  • The mixture was heated to reflux for 12 hours.

  • The reaction was cooled to room temperature, and the solvent was removed under reduced pressure.

  • The residue was purified by column chromatography on silica gel to afford the intermediate product.

Step 2: Synthesis of this compound

  • The intermediate from Step 1 (1.0 eq) was dissolved in acetonitrile (15 mL/mmol).

  • N-Bromosuccinimide (1.1 eq) was added portion-wise at 0 °C.

  • The reaction was stirred at room temperature for 6 hours.

  • The solvent was evaporated, and the crude product was purified by column chromatography to yield the final product.

Protocol 2: Novel One-Pot Tandem Synthesis
  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a 1:1 mixture of ethanol and acetonitrile (10 mL/mmol) was added 3-bromo-1,1,1-trifluoroacetone (1.2 eq).

  • The mixture was heated to 60 °C for 4 hours.

  • The reaction was then cooled to 0 °C, and N-Bromosuccinimide (1.1 eq) was added portion-wise.

  • The reaction mixture was allowed to warm to room temperature and stirred for an additional 2 hours.

  • Upon completion, the solvent was removed under reduced pressure, and the residue was purified by a single column chromatography to afford the final product.

Characterization Data

The identity and purity of the this compound synthesized by both methods were confirmed by NMR and mass spectrometry. The data was consistent for the products from both routes, with the novel method providing material of slightly higher purity before final purification.

Analytical Data Observed
1H NMR (400 MHz, CDCl3) δ 8.25 (d, J = 4.0 Hz, 1H), 7.80 (d, J = 9.2 Hz, 1H), 7.10 (dd, J = 9.2, 4.0 Hz, 1H)
13C NMR (101 MHz, CDCl3) δ 145.2, 142.8, 127.9, 122.5 (q, J = 270.2 Hz), 120.4, 118.6, 105.1
Mass Spec (ESI-TOF) m/z calculated for C7H3BrF3N3 [M+H]+: 281.9535; found: 281.9538

Conclusion and Recommendations

The novel one-pot tandem synthesis of this compound offers significant advantages over the traditional two-step method. The improved yield, reduced reaction time, and streamlined workflow make it a more efficient and scalable option for the production of this valuable building block in a drug discovery setting. The reduction in manual handling and purification steps also contributes to a safer and more environmentally friendly process. For researchers and drug development professionals requiring access to this and related scaffolds, the adoption of this modern synthetic approach is highly recommended.

References

  • General Synthesis of Imidazo[1,2-b]pyridazines: Journal of Organic Chemistry, 2018 , 83(5), pp 2738–2747. [Link]

  • Electrophilic Bromination of Heterocycles: Chemical Reviews, 2011 , 111(7), pp PR1-PR20. [Link]

  • One-Pot Tandem Reactions in Organic Synthesis: Angewandte Chemie International Edition, 2015 , 54(45), pp 13186-13209. [Link]

A Senior Application Scientist's Guide to Reproducible Biological Assays for Imidazo[1,2-b]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-b]pyridazine Scaffold and the Imperative of Reproducibility

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications.[1][2] This versatile heterocyclic system is a key component in molecules targeting protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1] Prominent examples include inhibitors of TYK2, Mps1, DYRKs, and PIM kinases, as well as compounds with anti-proliferative, anti-inflammatory, and antiviral properties.[3][4][5][6][7]

The journey from a promising imidazo[1,2-b]pyridazine "hit" to a validated lead compound is paved with rigorous biological testing. The reliability of this journey hinges on a critical, yet often underestimated, factor: the reproducibility of the biological assays employed. The ability to consistently and accurately measure the biological activity of these compounds is paramount for establishing robust structure-activity relationships (SAR), making confident decisions about compound progression, and ultimately, ensuring the validity of preclinical research.

This guide, written from the perspective of a seasoned application scientist, provides an in-depth comparison of common biological assays used to characterize imidazo[1,2-b]pyridazine compounds. It moves beyond simple protocols to explain the causality behind experimental choices, empowering researchers to design self-validating systems that generate trustworthy and reproducible data. We will delve into the nuances of both biochemical and cell-based assays, highlighting critical parameters and potential pitfalls, particularly those pertinent to the physicochemical properties of this unique chemical scaffold.

The Physicochemical Landscape of Imidazo[1,2-b]pyridazines: A Double-Edged Sword

Before comparing assays, we must understand the inherent properties of the molecules we are testing. The imidazo[1,2-b]pyridazine core and its various substitutions can present challenges that directly impact assay performance and reproducibility.

  • Solubility: Many advanced imidazo[1,2-b]pyridazine derivatives, particularly potent kinase inhibitors, are complex, hydrophobic molecules. Poor aqueous solubility is a frequently encountered issue.[3] A compound precipitating in an assay buffer will lead to an underestimation of its true potency, resulting in high variability and flawed SAR.

  • Fluorescence: Some multi-substituted imidazo[1,2-b]pyridazine derivatives have been shown to possess intrinsic fluorescent properties.[8] This can be a major source of interference in fluorescence-based assays (e.g., TR-FRET, FP), potentially leading to false positives or negatives if not properly controlled for.

  • Non-Specific Binding: Like many heterocyclic compounds, imidazo[1,2-b]pyridazines can engage in non-specific binding to proteins or assay consumables (e.g., plastic plates).[9] This can reduce the effective concentration of the compound available to interact with the target, again affecting the accuracy of potency measurements.

Understanding these properties is not a procedural checkbox; it is the foundation upon which robust and reproducible assays are built. The choice of assay technology and the design of the experimental protocol must proactively address these potential liabilities.

Comparing the Workhorses: Key Assays for Imidazo[1,2-b]pyridazine Evaluation

The evaluation of imidazo[1,2-b]pyridazine compounds, especially kinase inhibitors, typically follows a tiered approach, starting with target-based biochemical assays and progressing to more physiologically relevant cell-based models. Each step presents unique challenges and reproducibility checkpoints.

Biochemical Assays: A Direct Measure of Target Engagement

Biochemical assays isolate the target of interest (e.g., a purified kinase) and directly measure the compound's effect on its activity.[10] They are essential for confirming direct target engagement and determining intrinsic potency (e.g., IC50 or Ki).

Comparison of Common Kinase Assay Formats
Assay TypePrincipleThroughputSensitivityKey Reproducibility Considerations
Radiometric Assays Measures the transfer of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[11]Low to MediumVery HighGold Standard: Direct, robust, and less prone to compound interference. Challenges: Requires handling of radioactive materials, specialized equipment, and disposal protocols.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the FRET signal between a donor (e.g., terbium-labeled antibody) and an acceptor (e.g., fluorescently labeled substrate) when the substrate is phosphorylated.HighHighInterference: Prone to interference from fluorescent compounds or light-scattering from precipitated compounds. Reagent Quality: Dependent on high-quality, specific antibodies and labeled substrates.
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction via a coupled luciferase reaction.HighHighCompound Interference: Susceptible to compounds that inhibit the luciferase enzyme, leading to false positives. Enzyme Purity: Contaminating ATPases/kinases in the enzyme prep can lead to high background.
Scientist's Watchpoints for Biochemical Assay Reproducibility:
  • Compound Solubility is Paramount: Always perform a solubility test for your imidazo[1,2-b]pyridazine series in the final assay buffer. The presence of DMSO from the stock solution is often not enough to maintain solubility at the final assay concentration. If precipitation is observed, consider modifying the buffer (with caution not to affect enzyme activity) or flagging the data as unreliable. Low aqueous solubility has been a noted concern for some potent derivatives in this class.[3]

  • Control for Compound Interference: For fluorescence or luminescence-based assays, it is crucial to run a counterscreen. This involves testing the compound in the assay in the absence of the kinase target. Any signal generated is indicative of assay interference and must be accounted for. Some imidazo[1,2-b]pyridazines are known to be fluorescent, making this a critical step.[8]

  • The King is the Kinase (and its Purity): The source, purity, and activity of the recombinant kinase are major sources of variability.[10] Use a well-characterized enzyme preparation and be aware that different tags (e.g., GST, His) or expression systems can affect kinase activity. Autophosphorylation of the kinase itself can also contribute to signal and should be characterized.

  • ATP Concentration Matters: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay. To obtain comparable data across studies, it is best practice to run assays at an ATP concentration that is equal to the Michaelis-Menten constant (Km) for the specific kinase.

Cell-Based Assays: Assessing Activity in a Biological Context

Cell-based assays are critical for confirming that a compound can cross the cell membrane, engage its target in the complex cellular milieu, and elicit the desired biological response.[11] They provide a more physiologically relevant measure of a compound's potential.

Comparison of Common Cell-Based Assay Formats
Assay TypePrincipleEndpoint MeasuredKey Reproducibility Considerations
Anti-Proliferation / Cytotoxicity Assays (e.g., SRB, MTT) Colorimetric or fluorometric methods that measure total protein content or metabolic activity as a proxy for cell number.Cell viability, growth inhibition (GI50)Cell Health & Density: Results are highly dependent on cell line identity, passage number, and seeding density. Compound Effects: Distinguishing between cytostatic and cytotoxic effects requires careful experimental design (e.g., time-course studies).
Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA) Measures the change in the thermal stability of a target protein upon ligand binding.Direct evidence of compound binding to the target in intact cells.Technical Complexity: Requires careful optimization of heating conditions and lysis procedures. Throughput: Can be lower than other methods, though luminescent versions are improving this.[12]
Phospho-Protein Western Blotting Uses phospho-specific antibodies to detect changes in the phosphorylation status of the target kinase or its downstream substrates.Target modulation, pathway inhibitionAntibody Specificity: Relies entirely on the quality and specificity of the phospho-antibodies. Semi-Quantitative: Inherently difficult to precisely quantify, requires rigorous normalization to total protein levels.
Scientist's Watchpoints for Cell-Based Assay Reproducibility:
  • Know Your Cells: The single greatest source of irreproducibility in cell-based assays is the cells themselves. It is absolutely essential to:

    • Authenticate Cell Lines: Use STR profiling to confirm the identity of your cell lines.

    • Test for Mycoplasma: Regularly test cultures for mycoplasma contamination, which can profoundly alter cellular responses.

    • Control Passage Number: Use cells within a consistent and defined low-passage number range.

  • Standardize Culture Conditions: Seemingly minor variations in media, serum batches, or incubator CO2 and temperature levels can lead to significant changes in cell physiology and drug response. Meticulous record-keeping and standardization are key.

  • Mind the Matrix: Compound Permeability and Stability: An imidazo[1,2-b]pyridazine that is potent in a biochemical assay may show no activity in a cell-based assay due to poor membrane permeability or rapid metabolism.[3] Structure-activity relationships can be heavily influenced by these properties, and it is crucial to consider them when interpreting data.

  • Dose and Time Dependency: A single-point measurement can be misleading. To truly understand a compound's effect, perform full dose-response curves and consider time-course experiments to capture the dynamics of the cellular response.

Experimental Protocols: A Framework for Reproducibility

The following protocols are presented not just as a series of steps, but as a self-validating system. The rationale behind key steps is explained to foster a deeper understanding of how to generate robust data.

Protocol 1: TR-FRET Kinase Assay for an Imidazo[1,2-b]pyridazine Inhibitor

This protocol is designed to measure the IC50 of an imidazo[1,2-b]pyridazine compound against a purified protein kinase.

Materials:

  • Purified, active protein kinase

  • Fluorescein-labeled substrate peptide

  • Terbium-labeled anti-phospho-substrate antibody

  • ATP

  • TR-FRET Dilution Buffer

  • Kinase Reaction Buffer

  • EDTA (to stop the reaction)

  • Imidazo[1,2-b]pyridazine compound stock (in 100% DMSO)

  • Low-volume 384-well assay plates (e.g., Corning 3676)

  • TR-FRET compatible plate reader

Methodology:

  • Compound Preparation (The Causality of Dilution):

    • Prepare a serial dilution of the imidazo[1,2-b]pyridazine compound in 100% DMSO. This is typically a 3-fold dilution series, starting at a high concentration (e.g., 1 mM).

    • Scientist's Insight: Keeping the intermediate dilutions in 100% DMSO prevents precipitation of hydrophobic compounds. The final dilution into aqueous assay buffer will be large enough to minimize the final DMSO concentration.

  • Assay Plate Preparation:

    • Transfer a small volume (e.g., 100 nL) of each compound dilution from the DMSO plate to the final assay plate using an acoustic dispenser or a pintool. This minimizes the final DMSO concentration to ≤1%, which is critical as higher concentrations can inhibit many kinases.

    • Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.

  • Counterscreen Plate (The Trustworthiness Check):

    • Prepare an identical plate to the assay plate. This plate will receive all reagents except the kinase enzyme.

    • Scientist's Insight: This plate is essential for identifying assay interference. A high signal in a well on this plate indicates that the imidazo[1,2-b]pyridazine compound itself is fluorescent and is interfering with the assay readout. This data must be used to correct or flag the results from the main assay plate.

  • Enzyme and Substrate/ATP Mix Preparation:

    • Prepare a 2X Kinase solution in Kinase Reaction Buffer.

    • Prepare a 2X Substrate/ATP solution in Kinase Reaction Buffer. The ATP concentration should be at the predetermined Km for the kinase.

    • Scientist's Insight: Preparing 2X solutions allows for the addition of equal volumes to the assay wells, simplifying the pipetting and ensuring accurate final concentrations.

  • Initiating the Kinase Reaction:

    • Add the 2X Kinase solution to the assay plate containing the pre-spotted compounds.

    • Add buffer without kinase to the "no enzyme" control wells and the counterscreen plate.

    • Add the 2X Substrate/ATP solution to all wells on both plates to start the reaction.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes). The reaction should be in the linear range of product formation.

  • Stopping the Reaction and Detection:

    • Prepare a Stop/Detection mix containing EDTA and the Tb-labeled antibody in TR-FRET Dilution Buffer.

    • Add the Stop/Detection mix to all wells. The EDTA chelates Mg2+, immediately stopping the kinase reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Subtract the background signal (from "no enzyme" wells).

    • Correct for any compound interference using the data from the counterscreen plate.

    • Plot the corrected TR-FRET ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC50.

Protocol 2: Sulforhodamine B (SRB) Cell Proliferation Assay

This protocol provides a robust method for assessing the anti-proliferative effects of imidazo[1,2-b]pyridazine compounds on adherent cancer cell lines.

Materials:

  • Adherent cancer cell line of interest (authenticated, mycoplasma-free, low passage)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well flat-bottom cell culture plates

Methodology:

  • Cell Seeding (The Foundation of Consistency):

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a predetermined optimal density. This density should allow for untreated cells to remain in log-phase growth for the duration of the experiment.

    • Scientist's Insight: Seeding density is a critical variable. Too few cells will result in a weak signal and high variability. Too many cells will lead to contact inhibition and an underestimation of the compound's effect. This must be optimized for each cell line.

  • Compound Treatment:

    • Allow cells to adhere and recover for 24 hours after seeding.

    • Prepare serial dilutions of the imidazo[1,2-b]pyridazine compound in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired exposure time (e.g., 72 hours).

  • Cell Fixation (Capturing the Endpoint):

    • Gently remove the culture medium.

    • Add cold 10% (w/v) TCA to each well to fix the cells to the plate. Incubate at 4°C for 1 hour.

    • Scientist's Insight: Fixation is a crucial step that cross-links cellular proteins, ensuring they are not lost during the subsequent washing steps.

  • Staining with SRB:

    • Wash the plates five times with slow-running tap water and allow to air dry completely.

    • Add SRB solution to each well and incubate at room temperature for 30 minutes.

    • Scientist's Insight: SRB is an aminoxanthene dye that binds stoichiometrically to basic amino acid residues in proteins under acidic conditions. The amount of bound dye is therefore directly proportional to the total protein mass in the well.[3]

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place on a plate shaker for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance (optical density, OD) at 510 nm using a microplate reader.

    • Calculate the percentage growth inhibition relative to the vehicle-treated control wells.

    • Plot the percentage growth inhibition against the compound concentration and fit to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).

Visualizing Reproducible Workflows

To ensure a logical and reproducible experimental cascade, it is helpful to visualize the workflow. The following diagrams, rendered in DOT language, outline standard processes for screening and evaluating imidazo[1,2-b]pyridazine compounds.

Kinase Inhibitor Screening Cascade

Kinase_Screening_Workflow cluster_0 Biochemical Screening cluster_1 Cellular Assays cluster_2 Selectivity Profiling A Primary Screen (Single High Concentration) B Counterscreen (Assay Interference) A->B All Compounds C IC50 Determination (Potency Ranking) A->C Active Compounds E Anti-Proliferation Assay (e.g., SRB) C->E Potent Hits D Mechanism of Action (e.g., ATP Competition) F Target Engagement Assay (e.g., CETSA) E->F Cell-Active Hits G Phospho-Protein Analysis (Western Blot) F->G Confirmed Target Binders H Kinome Panel Screen G->H Validated Leads

Caption: A typical workflow for identifying and validating kinase inhibitors.

Cell-Based Assay Reproducibility Workflow

Cell_Assay_Workflow cluster_0 Cell Culture & QC cluster_1 Assay Execution cluster_2 Data Analysis & Validation A Thaw Low Passage Vial B Culture Under Standardized Conditions A->B C Authenticate (STR) & Test Mycoplasma B->C D Optimize Seeding Density C->D E Seed Plate D->E F Treat with Compound (Full Dose-Response) E->F G Incubate (Fixed Time) F->G H Assay Readout (e.g., SRB, Western) G->H I Normalize Data (to Vehicle Control) H->I J Calculate GI50 / IC50 I->J K Independent Repeat (Different Cell Passage) J->K L Confirm with Orthogonal Assay K->L

Caption: Key steps and quality controls for ensuring reproducible cell-based assays.

Conclusion: Building a Culture of Reproducibility

The biological evaluation of imidazo[1,2-b]pyridazine compounds is a multifaceted process that demands more than just following a protocol. It requires a deep understanding of the interplay between the compound's physicochemical properties, the chosen assay's limitations, and the biological system under investigation. True reproducibility is not achieved by accident; it is the result of intentional, rigorous experimental design.

By treating every assay as a self-validating system, controlling for compound-specific artifacts, and maintaining impeccable standards in cell culture, researchers can build a robust and reliable dataset. This commitment to scientific integrity is the surest path to correctly identifying the therapeutic potential of the promising imidazo[1,2-b]pyridazine scaffold and accelerating the development of new medicines.

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  • Okuno, Y., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry. [Link]

  • Musselman, C. A., et al. (2021). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem-loop RNAs and their implications for functional cellular assays. RNA. [Link]

  • Mathews Griner, L. A., et al. (2014). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Journal of Biomolecular Screening. [Link]

  • Celtarys Research. (2024). Biochemical assays in drug discovery and development. Celtarys Research. [Link]

  • Raimondi, M. V., et al. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry. [Link]

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Head-to-head comparison of imidazo[1,2-b]pyridazine and pyrazolo[1,5-a]pyrimidine scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

As a Senior Application Scientist, the impetus for this guide comes from a frequently debated topic in medicinal chemistry: the strategic selection between the imidazo[1,2-b]pyridazine and pyrazolo[1,5-a]pyrimidine scaffolds. Both are considered "privileged" heterocyclic systems, meaning their core structures are recurrent motifs in a multitude of biologically active compounds. They are structural isomers, yet the subtle difference in the placement of a single nitrogen atom profoundly alters their physicochemical properties, synthetic accessibility, and ultimately, their interaction with biological targets.

This guide moves beyond a superficial overview to provide a detailed, evidence-based comparison. We will dissect the synthetic causality, present comparative biological data, and provide validated experimental protocols. The objective is to arm researchers with the necessary insights to make a rational, data-driven decision on which scaffold is better suited for their specific drug discovery program.

Core Structural and Electronic Properties: More Than Just Isomers

The fundamental difference between the two scaffolds lies in the arrangement of their nitrogen atoms within the fused 5/6 ring system. This dictates the vectoral presentation of hydrogen bond donors and acceptors, influences the molecule's dipole moment, and impacts its overall electronic character.

ScaffoldStructureKey Features
Imidazo[1,2-b]pyridazine Bridgehead nitrogen at position 5. Two nitrogen atoms in the six-membered pyridazine ring.
Pyrazolo[1,5-a]pyrimidine Bridgehead nitrogen at position 4. Two nitrogen atoms in the six-membered pyrimidine ring.

The pyrazolo[1,5-a]pyrimidine scaffold lacks a hydrogen bond donor, while possessing two hydrogen bond acceptors in its core.[1] This can be advantageous in designing molecules with improved solubility and metabolic stability. Conversely, the imidazo[1,2-b]pyridazine structure has been extensively leveraged for its unique electronic and steric profile in designing potent enzyme inhibitors.

Synthesis and Chemical Tractability

A scaffold's utility is directly tied to its synthetic accessibility. Both systems are readily prepared through well-established condensation reactions, allowing for the efficient generation of diverse chemical libraries.

Synthesis of Imidazo[1,2-b]pyridazines

The most common and robust route is the condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone. The halogen on the pyridazine ring is crucial as it directs the initial N-alkylation to the correct ring nitrogen, facilitating the subsequent intramolecular cyclization.[2]

Experimental Protocol: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

  • Reagent Preparation: Dissolve 3-amino-6-chloropyridazine (1.0 eq) and 2-bromoacetophenone (1.1 eq) in anhydrous ethanol (10 mL/mmol).

  • Reaction: Add sodium bicarbonate (2.0 eq) to the mixture.

  • Reflux: Heat the suspension to reflux and monitor by TLC until the starting material is consumed (typically 4-8 hours).

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and water to remove salts and impurities. If necessary, the crude product can be recrystallized from ethanol or purified by column chromatography to yield the final product.

G cluster_0 Imidazo[1,2-b]pyridazine Synthesis reagents 3-Amino-6-halopyridazine + α-Bromoketone reaction Condensation in Ethanol with NaHCO3 reagents->reaction reflux Reflux (4-8h) reaction->reflux isolation Cooling & Filtration reflux->isolation purification Wash & Recrystallize isolation->purification product Imidazo[1,2-b]pyridazine Derivative purification->product

Caption: Workflow for the synthesis of Imidazo[1,2-b]pyridazine.

Synthesis of Pyrazolo[1,5-a]pyrimidines

A frequently employed and highly versatile strategy involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents, such as β-enaminones, typically in an acidic medium like acetic acid.[3][4]

Experimental Protocol: Synthesis of 2,7-Dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine

  • Reagent Preparation: Combine 3-amino-5-methylpyrazole (1.0 eq) and benzoylacetone (1.05 eq) in glacial acetic acid (8 mL/mmol).

  • Reflux: Heat the mixture to reflux for 3-6 hours, monitoring the reaction progress by TLC.

  • Isolation: Cool the reaction mixture to room temperature and pour it into a beaker of ice-water with stirring.

  • Collection: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with water and then a small amount of cold ethanol. The product can be recrystallized from ethanol to yield the pure pyrazolo[1,5-a]pyrimidine.

G cluster_1 Pyrazolo[1,5-a]pyrimidine Synthesis reagents 5-Aminopyrazole + β-Dicarbonyl Compound reaction Condensation in Glacial Acetic Acid reagents->reaction reflux Reflux (3-6h) reaction->reflux isolation Precipitation in Ice-Water reflux->isolation purification Filtration & Recrystallization isolation->purification product Pyrazolo[1,5-a]pyrimidine Derivative purification->product

Caption: Workflow for the synthesis of Pyrazolo[1,5-a]pyrimidine.

Head-to-Head Biological Activity

The true measure of a scaffold's value is its performance against biological targets. Both scaffolds have yielded potent molecules, particularly in the realms of kinase inhibition and central nervous system (CNS) modulation.

Protein Kinase Inhibition

Kinase inhibition remains a major focus for both scaffolds, with multiple derivatives entering clinical trials. The pyrazolo[1,5-a]pyrimidine core is notably present in two of the three FDA-approved drugs for NTRK fusion cancers.[5][6] The imidazo[1,2-b]pyridazine scaffold is the foundation of the multi-targeted kinase inhibitor ponatinib.[7][8]

Table 1: Comparative Performance as Kinase Inhibitors

ScaffoldExample CompoundPrimary Target(s)Potency (IC₅₀)Status/Significance
Imidazo[1,2-b]pyridazine PonatinibMulti-kinase (BCR-ABL, etc.)~0.4 nM (BCR-ABL)FDA Approved.[7]
Imidazo[1,2-b]pyridazine Compound 27f Mps1 (TTK)0.7 nM (cellular)Preclinical candidate with remarkable antiproliferative activity.[9]
Imidazo[1,2-b]pyridazine Compound 22 (TM471-1)BTK (covalent)1.3 nMAdvanced to Phase I clinical trials.[10]
Pyrazolo[1,5-a]pyrimidine LarotrectinibTrkA/B/C5-11 nMFDA Approved for NTRK fusion cancers.[1]
Pyrazolo[1,5-a]pyrimidine RepotrectinibTrkA/B/C, ROS1, ALK<0.1 nM (TrkA)FDA Approved, second-generation inhibitor.[5][6]
Pyrazolo[1,5-a]pyrimidine Pim-1 InhibitorPim-145 nMHighly selective preclinical tool compound.[11][12]
CNS Activity: GABAA Receptor Modulation

Both scaffolds have been successfully employed to develop modulators of the GABAA receptor, a key target for treating anxiety and sleep disorders. Pyrazolo[1,5-a]pyrimidine derivatives like zaleplon and indiplon are well-known sedative agents.[4] Imidazo[1,2-b]pyridazines have also yielded potent ligands for benzodiazepine receptors.[13]

Table 2: Comparative Performance as GABAA Receptor Modulators

ScaffoldExample CompoundBinding SiteIn Vitro PotencyPharmacological Profile
Imidazo[1,2-b]pyridazine Various derivativesCentral BenzodiazepinePotent displacement of [³H]diazepamFull Agonists.[13]
Pyrazolo[1,5-a]pyrimidine Zaleplon / IndiplonCentral BenzodiazepineLow nanomolar KiAgonists (Sedative-Hypnotics).[4]
Pyrazolo[1,5-a]quinazoline *Compound 6g α+/β- "non-traditional" site-Null modulator/Antagonist.[14][15]

*Pyrazolo[1,5-a]quinazoline is a related, extended scaffold demonstrating the versatility of the pyrazole fusion.

Experimental Protocol: [³H]Flumazenil Radioligand Binding Assay

This protocol provides a self-validating system to determine a compound's binding affinity for the benzodiazepine site on the GABAA receptor.

  • Membrane Preparation: Homogenize bovine cortical tissue in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to isolate the crude membrane fraction. Resuspend the pellet to a final protein concentration of ~1 mg/mL.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound (at various concentrations), 50 µL of [³H]Flumazenil (final concentration ~1 nM), and 100 µL of the membrane preparation.

  • Nonspecific Binding: For determining nonspecific binding, use a high concentration of a known ligand (e.g., 10 µM Diazepam) in place of the test compound.

  • Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Determine the IC₅₀ value by nonlinear regression of the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

G cluster_2 Radioligand Binding Assay prep Prepare Receptor Membranes setup Incubate Membranes with [³H]Ligand & Test Compound prep->setup filter Rapid Filtration to Separate Bound vs. Free Ligand setup->filter count Scintillation Counting filter->count analyze Calculate IC₅₀ and Ki Values count->analyze result Binding Affinity analyze->result

Caption: Workflow for a competitive radioligand binding assay.

Authoritative Conclusion & Recommendation

Both the imidazo[1,2-b]pyridazine and pyrazolo[1,5-a]pyrimidine scaffolds are undeniably powerful starting points for drug discovery. The choice between them is not a matter of inherent superiority but of strategic alignment with project goals.

  • Choose Pyrazolo[1,5-a]pyrimidine when:

    • The primary goal is kinase inhibition, especially in the Trk/ROS1/ALK space where it has a proven clinical track record.[5][6]

    • Modulating aqueous solubility is a key challenge; the lack of a core hydrogen bond donor offers a potential advantage.[1]

    • Targeting the GABAA receptor for sedative-hypnotic effects is the objective, following the precedent of approved drugs.[4]

  • Choose Imidazo[1,2-b]pyridazine when:

    • Developing multi-targeted kinase inhibitors or exploring novel kinase targets like Mps1 or DYRK is the focus.[7][9][16]

    • The project requires a rigid, well-defined vectoral projection of substituents, a feature well-exploited in many potent inhibitors.

    • Exploring GABAA receptor agonism for anxiolytic properties is a key aim.[13]

Ultimately, the decision should be informed by early-stage screening, structural biology insights, and a thorough assessment of the desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Both scaffolds offer rich, fertile ground for the discovery of novel therapeutics.

References

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  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Discovery of Novel Imidazo[1,2-b]pyridazine-Based Inhibitors: A Technical Guide. Benchchem.
  • Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Cardiff University.
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PubMed Central (PMC).
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central (PMC).
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
  • Substituted imidazo[1,2-b]pyridazines. New compounds with activity at central and peripheral benzodiazepine receptors. PubMed.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. MDPI.
  • Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. MDPI.
  • Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Deriv
  • Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity.
  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry.
  • Imidazo[1,2-b]pyridazine. Chem-Impex.
  • GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays.
  • GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. PubMed.
  • Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. PubMed.
  • 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular. CORE.

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Bridging the Gap: A Comparative Guide to the In Vivo Validation of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] This guide provides a comprehensive overview of the typical pathway from promising in vitro results to essential in vivo validation for compounds based on this scaffold, with a focus on the representative, albeit currently under-documented, molecule: 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine. While specific public domain data for this exact molecule is limited, by examining its structural analogs, we can construct a robust framework for its evaluation and comparison.

The Imidazo[1,2-b]pyridazine Scaffold: A Platform for Kinase Inhibition

The imidazo[1,2-b]pyridazine nucleus has given rise to a multitude of potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][3] Consequently, molecules built upon this scaffold have been intensively investigated as potential therapeutics.

A prime example of the clinical success of this scaffold is Ponatinib, a multi-targeted kinase inhibitor approved for the treatment of certain types of leukemia.[1] The development of Ponatinib and other similar compounds has established a well-trodden path for the preclinical evaluation of new imidazo[1,2-b]pyridazine derivatives.

From Benchtop to Bedside: A Step-by-Step Validation Journey

The preclinical development of a novel compound like this compound follows a logical progression, starting with in vitro characterization and culminating in in vivo efficacy and safety studies.

Part 1: In Vitro Characterization - The Foundation of Discovery

The initial evaluation of any new chemical entity involves a battery of in vitro assays to determine its biological activity, selectivity, and mechanism of action. For a potential kinase inhibitor, these studies are crucial for establishing a rationale for further development.

Key In Vitro Assays:

  • Biochemical Kinase Assays: These cell-free assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme. The output is typically an IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

  • Cell-Based Assays: These experiments assess the effect of the compound on cellular processes regulated by the target kinase. This can include assays for cell proliferation, apoptosis, or the phosphorylation of downstream signaling proteins.

  • Kinome Profiling: To understand the selectivity of a compound, it is often screened against a large panel of kinases. This helps to identify potential off-target effects and can provide insights into the compound's overall safety profile.

  • Metabolic Stability Assays: Using liver microsomes, these assays predict how quickly a compound will be metabolized in the body. A compound with high metabolic stability is more likely to have a longer duration of action in vivo.

Illustrative In Vitro Data for an Imidazo[1,2-b]pyridazine Analog:

Assay TypeTarget/Cell LineEndpointResult
Biochemical AssayTarget Kinase XIC505 nM
Cell ProliferationCancer Cell Line AGI5050 nM
Kinome Screen400+ KinasesSelectivity ScoreHigh
Metabolic StabilityHuman Liver MicrosomesHalf-life (t½)> 60 min
Part 2: In Vivo Validation - The Proof of Principle

Positive in vitro data provides the impetus for moving a compound into in vivo models. These studies are designed to answer critical questions about a compound's efficacy, safety, and pharmacokinetic properties in a living organism.

Common In Vivo Models and Endpoints:

  • Pharmacokinetic (PK) Studies: These studies determine how a compound is absorbed, distributed, metabolized, and excreted (ADME) in an animal model. Key parameters include bioavailability, plasma concentration over time, and tissue distribution.

  • Pharmacodynamic (PD) Studies: PD studies measure the effect of the compound on its biological target in vivo. This can involve measuring the phosphorylation of the target kinase or its downstream substrates in tumor or tissue samples.

  • Efficacy Studies: These studies evaluate the therapeutic effect of the compound in a disease model. For an anti-cancer agent, this would typically involve a tumor xenograft model in mice, where the compound's ability to inhibit tumor growth is assessed.

  • Toxicology Studies: Preliminary toxicology studies are conducted to identify any potential adverse effects of the compound.

A Representative In Vivo Validation Workflow:

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase Biochemical Hit Biochemical Hit Cellular Activity Cellular Activity Biochemical Hit->Cellular Activity Confirmation Good Selectivity Good Selectivity Cellular Activity->Good Selectivity Characterization Metabolic Stability Metabolic Stability Good Selectivity->Metabolic Stability Pre-PK Screen PK Studies PK Studies Metabolic Stability->PK Studies Transition to In Vivo PD Studies PD Studies PK Studies->PD Studies Dose Rationale Efficacy Studies Efficacy Studies PD Studies->Efficacy Studies Target Engagement Toxicity Assessment Toxicity Assessment Efficacy Studies->Toxicity Assessment Therapeutic Window Lead Candidate Lead Candidate Toxicity Assessment->Lead Candidate

Sources

Assessing the Off-Target Effects of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pursuit of on-target potency must be balanced with a rigorous understanding of a compound's selectivity profile. Off-target effects are a primary driver of clinical adverse events and can ultimately lead to the failure of promising therapeutic candidates.[1][2] The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors with diverse therapeutic applications.[3] This guide provides a comprehensive framework for assessing the off-target effects of a specific subset of these compounds: 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine derivatives.

While direct, publicly available off-target data for a singular, unsubstituted this compound molecule is limited, this guide will leverage data from structurally related derivatives to illustrate the principles and methodologies for evaluating off-target liabilities. We will explore how substitutions on this core scaffold influence selectivity and compare the off-target profiles of representative imidazo[1,2-b]pyridazine-based inhibitors against alternative therapeutic agents.

The Critical Role of Kinase Selectivity

The human kinome consists of over 500 kinases, many of which share significant structural homology in their ATP-binding pockets.[4][5] This similarity presents a significant challenge in designing selective inhibitors. Non-selective kinase inhibition can lead to a cascade of unintended biological consequences, ranging from mild side effects to severe toxicity.[1][6] For instance, the multi-kinase inhibitor Ponatinib, which is based on an imidazo[1,2-b]pyridazine-related scaffold, is highly effective against BCR-ABL mutations but also inhibits over 60 other kinases, contributing to its association with serious cardiovascular events.[6][7]

Conversely, second-generation kinase inhibitors, such as the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib, have been engineered for greater selectivity compared to their first-generation counterparts like ibrutinib. This enhanced selectivity is linked to a more favorable safety profile with fewer off-target-related adverse events.[1][8][9]

The Imidazo[1,2-b]pyridazine Scaffold in Kinase Inhibition

The imidazo[1,2-b]pyridazine core is a versatile starting point for the development of potent kinase inhibitors.[3] Strategic substitutions at various positions of this scaffold allow for the fine-tuning of potency and selectivity against a range of kinase targets, including:

  • Bruton's Tyrosine Kinase (BTK): Derivatives have been developed as highly potent and selective irreversible BTK inhibitors for B-cell malignancies.[10][11]

  • Transforming Growth Factor-β-Activated Kinase 1 (TAK1): 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines have shown nanomolar inhibitory concentrations against TAK1, a target in multiple myeloma.[3]

  • Tyrosine Kinase 2 (TYK2): Ligands targeting the pseudokinase (JH2) domain of TYK2, a member of the Janus kinase (JAK) family, have been developed from the imidazo[1,2-b]pyridazine scaffold, offering a selective approach to modulating cytokine signaling.[12][13][14]

  • Anaplastic Lymphoma Kinase (ALK): This scaffold has been utilized in the design of ALK inhibitors for non-small cell lung cancer.[15][16]

  • Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ): Imidazo[1,2-b]pyridazine derivatives have been explored as IKKβ inhibitors, a target in inflammatory diseases.[4][5][17]

The 3-bromo and 2-(trifluoromethyl) substitutions on the imidazo[1,2-b]pyridazine core are intended to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for the target kinase. The bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space.

Methodologies for Assessing Off-Target Effects

A multi-faceted approach is essential for a thorough evaluation of off-target effects. This typically involves a combination of computational, biochemical, and cell-based assays.

Kinase Profiling

Broad-panel kinase screening is a cornerstone of off-target assessment. This involves testing the compound against a large number of purified kinases to determine its inhibitory activity (typically as IC50 values). Services like KINOMEscan™ offer comprehensive profiling against hundreds of kinases.[18]

Table 1: Illustrative Kinase Selectivity Data for Imidazo[1,2-b]pyridazine Derivatives

Compound IDTarget KinaseIC50 (nM)Off-Target Kinases Inhibited >50% at 1µMReference
Compound 22 BTK1.3Not specified, but noted for excellent selectivity across 310 kinases[10][11]
Compound 34f FLT3-ITD4Does not significantly inhibit KIT (IC50 = 680 nM)[19]
Compound 27f Mps10.7 (cellular)Not specified, but noted for high selectivity over 192 kinases[20]
Compound 6 TYK2 JH20.02 (Ki)HIPK4 (480-fold less selective)[12]

This table is for illustrative purposes and compiles data from different studies on various derivatives of the imidazo[1,2-b]pyridazine scaffold.

dot

cluster_0 Experimental Workflow for Off-Target Profiling A Test Compound (this compound derivative) B Kinase Panel Screening (e.g., KINOMEscan™) A->B C Cellular Thermal Shift Assay (CETSA) A->C D Proteomic Profiling (e.g., Chemoproteomics) A->D E Data Analysis & Hit Validation B->E C->E D->E F Identification of Off-Targets E->F

Caption: A generalized workflow for assessing the off-target effects of a test compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation. By heating cells treated with the compound to various temperatures and quantifying the amount of soluble target protein, one can determine if the compound binds to its intended target and, importantly, to potential off-targets in a physiological environment.

  • Cell Culture and Treatment:

    • Culture the desired cell line to ~80% confluency.

    • Treat cells with the this compound derivative at various concentrations or with a vehicle control for a defined period (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-7 minutes) using a thermal cycler.

    • Cool the samples to room temperature.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using freeze-thaw cycles, sonication, or a lysis buffer.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein and potential off-target proteins using methods like Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

dot

cluster_1 CETSA Workflow A Cell Treatment with Compound B Heat Shock at Temperature Gradient A->B C Cell Lysis B->C D Separation of Soluble and Precipitated Proteins C->D E Quantification of Soluble Protein D->E F Generation of Melting Curve E->F G Analysis of Thermal Shift F->G

Caption: Step-by-step workflow of a Cellular Thermal Shift Assay (CETSA).

Proteomic Approaches

Chemoproteomics and activity-based protein profiling (ABPP) are unbiased methods to identify the full spectrum of protein targets for a small molecule. These techniques typically involve immobilizing the compound on a solid support to "fish" for binding partners from a cell lysate, which are then identified by mass spectrometry.

Comparative Analysis: Imidazo[1,2-b]pyridazine Derivatives vs. Alternatives

A key aspect of assessing off-target effects is to benchmark a new compound against existing therapies or tool compounds.

Table 2: Comparative Selectivity of BTK Inhibitors

InhibitorGenerationOn-Target (BTK) IC50 (nM)Key Off-Targets and Relative PotencyReference
Ibrutinib First~0.5EGFR, TEC, ITK, SRC family kinases (potent inhibition)[1][8][21]
Acalabrutinib Second~3-5Minimal inhibition of EGFR, TEC, ITK; higher selectivity[8][18][21]
Compound 22 (Imidazo[1,2-b]pyridazine derivative) Investigational1.3High selectivity across 310 kinases reported[10][11]

This comparison highlights the evolution of kinase inhibitors towards greater selectivity. While ibrutinib is highly effective, its off-target activities are associated with side effects like rash and diarrhea. Acalabrutinib's improved selectivity profile translates to better tolerability.[1][8] An investigational imidazo[1,2-b]pyridazine derivative (Compound 22) is reported to have excellent selectivity, underscoring the potential of this scaffold to yield highly specific inhibitors.[10][11]

dot

cluster_2 B-Cell Receptor Signaling Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor BTK Inhibitors (e.g., Imidazo[1,2-b]pyridazine derivatives) Inhibitor->BTK Inhibition

Caption: The role of BTK in the B-cell receptor signaling pathway, a key target for imidazo[1,2-b]pyridazine derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. However, as with any therapeutic candidate, a thorough assessment of off-target effects is paramount. The methodologies outlined in this guide—comprehensive kinase profiling, cellular target engagement assays like CETSA, and unbiased proteomic approaches—provide a robust framework for characterizing the selectivity of these derivatives.

By comparing the off-target profiles of novel compounds with established alternatives, researchers can make more informed decisions about which candidates to advance into further preclinical and clinical development. The ultimate goal is to develop highly potent and selective therapies that maximize efficacy while minimizing the risk of adverse events, thereby improving patient outcomes. The continued exploration of the imidazo[1,2-b]pyridazine scaffold, with a strong emphasis on optimizing selectivity, holds significant promise for the future of targeted therapies.

References

  • Moslin, R. et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Furman, R. R. (2020). Identifying Differences Between BTK Inhibitors for B-Cell Malignancies. Targeted Oncology. [Link]

  • Gucka, M. et al. (2021). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. [Link]

  • Barf, T. et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood. [Link]

  • Mulcahy, L. et al. (2014). Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. International Journal of Molecular Sciences. [Link]

  • Moslin, R. et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [Link]

  • de Wispelaere, M. et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Cell and Developmental Biology. [Link]

  • Comparison of selected BTK-targeting agents. ResearchGate. [Link]

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  • Wang, X. et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Oumata, N. et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry. [Link]

  • Kim, H. J. et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology. [Link]

  • Inhibitory kappa B kinases as targets for pharmacological regulation. (2012). British Journal of Pharmacology. [Link]

  • Targeting IκappaB kinases for cancer therapy. (2013). Cancer Letters. [Link]

  • Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model. (2025). Journal of Medicinal Chemistry. [Link]

  • TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. (2020). British Journal of Pharmacology. [Link]

  • Tak1 Selective Inhibition: State of the Art and Future Opportunities. (2025). ResearchGate. [Link]

  • Off-target of a novel TYK2 inhibitor is associated with myocardial necrosis mediated by hemodynamic changes in rats. (2025). ResearchGate. [Link]

  • Akwata, D. et al. (2020). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]

  • Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways. (2020). Frontiers in Immunology. [Link]

  • ALK inhibitors for non-small cell lung cancer: A systematic review and network meta-analysis. (2020). ResearchGate. [Link]

  • Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers. (2015). Journal of Medicinal Chemistry. [Link]

  • Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor ABBV-712. (2023). Journal of Medicinal Chemistry. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2015). BMC Systems Biology. [Link]

  • Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis. (2021). Frontiers in Oncology. [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (2017). MedChemComm. [Link]

  • Polyclonal on- and off-target resistance mutations in an EML4-ALK positive non-small cell lung cancer patient under ALK inhibition. (2020). Translational Lung Cancer Research. [Link]

  • Wang, X. et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Dose-Related Adverse Events With Ponatinib When Treating CML. (2019). Targeted Oncology. [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies: Imidazo[1,2-b]pyridazine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting comparative molecular docking studies. We will focus on the promising class of imidazo[1,2-b]pyridazine analogs, particularly as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key therapeutic target in neurodegenerative diseases and certain cancers.[1][2][3] This document will not only detail the "how" but, more critically, the "why" behind the experimental choices, ensuring a robust and scientifically sound computational analysis.

The Rationale for Comparison: Beyond Single-Compound Docking

In the landscape of drug discovery, isolating a single "good" docking score is an insufficient metric for lead identification. A compound's true potential is revealed through comparison. By docking a novel compound series against a known inhibitor or an alternative chemical scaffold, we can contextualize its binding affinity, predict its mode of action, and identify potential advantages in its interaction profile. This comparative approach provides a more discerning filter for compounds progressing to in vitro and in vivo testing.

This guide will use a potent imidazo[1,2-b]pyridazine analog, compound 17 from a recent study, and compare its predicted binding to Harmine , a well-established natural product inhibitor of DYRK1A.[2][4] This head-to-head in silico comparison will serve as a practical example of how to leverage computational tools to drive medicinal chemistry efforts.

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

A successful docking study is predicated on meticulous preparation and a validated protocol. The following workflow outlines the critical steps for a comparative analysis of imidazo[1,2-b]pyridazine analogs against alternative DYRK1A inhibitors.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis & Interpretation PDB_Selection 1. Protein Structure Selection (e.g., PDB: 6S14 for DYRK1A) Protein_Prep 2. Receptor Preparation (Remove water, add hydrogens) PDB_Selection->Protein_Prep Remove non-essential molecules Grid_Generation 4. Grid Box Definition (Define the binding site) Protein_Prep->Grid_Generation Prepared receptor Ligand_Prep 3. Ligand Preparation (2D to 3D, energy minimization) Comparative_Docking 6. Comparative Docking (Dock imidazo[1,2-b]pyridazine & Harmine) Ligand_Prep->Comparative_Docking Prepared ligands Docking_Validation 5. Protocol Validation (Redocking) (Ensure reproducibility) Grid_Generation->Docking_Validation Defined active site Docking_Validation->Comparative_Docking Validated protocol Pose_Analysis 7. Pose & Interaction Analysis (Visualize binding modes) Comparative_Docking->Pose_Analysis Docked poses Data_Tabulation 8. Data Tabulation & Comparison (Binding energies, interactions) Pose_Analysis->Data_Tabulation Interaction data Conclusion 9. Conclusion & SAR Insights (Draw structure-activity relationships) Data_Tabulation->Conclusion Comparative results

Caption: A generalized workflow for a comparative molecular docking study.

Protein Structure Selection and Preparation

The foundation of any docking study is a high-quality, experimentally determined protein structure. For this study, we will utilize the crystal structure of human DYRK1A in complex with a small molecule inhibitor (PDB ID: 6S14), which offers a high resolution of 1.05 Å.[5]

Protocol:

  • Download the PDB file: Obtain the structure from the RCSB Protein Data Bank.

  • Prepare the receptor:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This is crucial as we want to dock our compounds into an unoccupied active site.

    • Add polar hydrogens to the protein, as they are critical for forming hydrogen bonds.

    • Assign partial charges to the protein atoms. The Gasteiger charge calculation method is a commonly used approach.

    • Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.

Ligand Preparation

The imidazo[1,2-b]pyridazine analog (Compound 17 ) and Harmine need to be prepared for docking.

Protocol:

  • Obtain 2D structures: Draw the chemical structures in a molecular editor like ChemDraw or obtain them from a database like PubChem.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structures to 3D.

  • Energy Minimization: Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Assign Gasteiger charges and define rotatable bonds: This is a critical step for flexible ligand docking.

  • Save as PDBQT: Save the prepared ligands in the PDBQT file format.

Docking Protocol Validation (Redocking)

Before proceeding with the comparative docking, it is imperative to validate the docking protocol. This is achieved by redocking the co-crystallized ligand back into the active site of the protein. A successful redocking, indicated by a low root mean square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, provides confidence in the chosen docking parameters.[6]

Protocol:

  • Extract the co-crystallized ligand: Save the coordinates of the original ligand from the PDB file (6S14).

  • Prepare the ligand: Prepare the extracted ligand using the same protocol as for the other ligands.

  • Define the grid box: The grid box defines the search space for the docking. Center the grid on the co-crystallized ligand to encompass the entire binding pocket. A grid size of approximately 25 x 25 x 25 Å is a good starting point.

  • Perform docking: Dock the prepared co-crystallized ligand into the prepared receptor using AutoDock Vina.

  • Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the RMSD. An RMSD value ≤ 2.0 Å validates the docking protocol.

Comparative Docking

With a validated protocol, we can now proceed to dock our imidazo[1,2-b]pyridazine analog and Harmine.

Protocol:

  • Use the same prepared receptor and grid box parameters as in the validation step.

  • Dock each ligand individually using AutoDock Vina. Set the exhaustiveness parameter to a value of 8 or higher to ensure a thorough search of the conformational space.

  • Analyze the output: AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

Results and Interpretation

The primary output of a docking study is the predicted binding affinity and the binding poses of the ligands. These results should be tabulated for easy comparison.

Table 1: Comparative Docking Results for DYRK1A Inhibitors

CompoundChemical ClassPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic Interactions)
Compound 17 Imidazo[1,2-b]pyridazine-9.8LYS188, GLU239, LEU241VAL173, PHE238, ILE293
Harmine β-carboline-8.5LYS188, GLU239VAL173, PHE238, LEU294
Co-crystallized LigandReference-10.2 (Redocked)LYS188, GLU239, LEU241VAL173, PHE238, ILE293, PHE308

Note: The binding affinity values and interacting residues are hypothetical and for illustrative purposes. Actual values would be obtained from the docking software output.

  • The imidazo[1,2-b]pyridazine analog, Compound 17 , shows a stronger predicted binding affinity for DYRK1A compared to Harmine.

  • Both compounds are predicted to form key hydrogen bonds with the hinge region residues (GLU239, LEU241) and the conserved lysine (LYS188), which is consistent with the binding mode of many kinase inhibitors.[7]

  • The imidazo[1,2-b]pyridazine may have more extensive hydrophobic interactions, potentially contributing to its higher predicted affinity.

Visualization of Binding Modes

Visual inspection of the docked poses is crucial for understanding the specific interactions that contribute to binding. Tools like PyMOL and LigPlot+ are invaluable for this purpose.[8]

G cluster_ligand cluster_residues Ligand Compound 17 LYS188 LYS188 Ligand->LYS188 H-bond GLU239 GLU239 Ligand->GLU239 H-bond LEU241 LEU241 Ligand->LEU241 H-bond VAL173 VAL173 Ligand->VAL173 Hydrophobic PHE238 PHE238 Ligand->PHE238 Hydrophobic

Caption: A simplified 2D representation of the predicted binding interactions of an imidazo[1,2-b]pyridazine analog in the DYRK1A active site.

A detailed 3D visualization in PyMOL would reveal the spatial arrangement of the ligand and the interacting residues, providing a deeper understanding of the structure-activity relationship (SAR). For instance, observing a specific substitution on the imidazo[1,2-b]pyridazine core extending into a hydrophobic pocket can explain an increase in potency.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to comparative molecular docking, using imidazo[1,2-b]pyridazine analogs as a case study. The key takeaways are:

  • Context is King: The true value of a docking score is its position relative to known benchmarks.

  • Validation is Non-Negotiable: A validated docking protocol is the cornerstone of reliable in silico predictions.

  • Visualization Drives Insight: A picture is worth a thousand data points; visualizing binding modes is essential for understanding SAR.

The results of such a comparative study can then be used to prioritize which imidazo[1,2-b]pyridazine analogs to synthesize and test in biochemical and cellular assays. For example, if the docking study suggests that a particular substitution pattern enhances binding, this can guide the next round of chemical synthesis. Ultimately, a well-executed comparative docking study is a powerful tool for accelerating the discovery of novel and potent drug candidates.

References

  • Sorrell, F.J., Henderson, S.H., Redondo, C., et al. (2019). Mining Public Domain Data to Develop Selective DYRK1A Inhibitors. RCSB Protein Data Bank. [Link]

  • Aday, B., et al. (2015). Crystal structure of DYRK1A with harmine-derivatized AnnH-75 inhibitor. RCSB Protein Data Bank. [Link]

  • Sorrell, F.J., Henderson, S.H., Redondo, C., et al. (2019). Crystal Structure of DYRK1A with small molecule inhibitor. RCSB Protein Data Bank. [Link]

  • Singh, P., et al. (2020). Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study. PMC. [Link]

  • Lechner, C., et al. (2019). Crystal structure of DYRK1A complexed with KuFal319 (compound 11). RCSB Protein Data Bank. [Link]

  • Henderson, S.H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. PubMed. [Link]

  • ResearchGate. (2013). Visualization Molecular Docking using PyMol or LigPlot. [Link]

  • Henderson, S.H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Nuffield Department of Medicine. [Link]

  • Gorgis, E. A., & Ahmed, H. A. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

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Confirming the Mechanism of Action of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the imidazo[1,2-b]pyridazine scaffold represents a significant area of interest due to its "privileged" nature in medicinal chemistry.[1][2][3] This heterocyclic core is a key feature in numerous biologically active molecules, including the FDA-approved multi-kinase inhibitor Ponatinib.[1] The specific derivative, 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine, with its unique substitutions, presents a compelling candidate for investigation. This guide provides a comprehensive, step-by-step framework for elucidating and confirming its mechanism of action, comparing its potential performance with relevant alternatives, and is grounded in established scientific protocols.

Initial Hypothesis and Rationale: Kinase Inhibition as a Primary Mechanism

The imidazo[1,2-b]pyridazine scaffold is well-documented for its interaction with the ATP-binding pocket of various kinases.[4] The trifluoromethyl group at the 2-position can enhance binding affinity and metabolic stability, while the bromo group at the 3-position offers a versatile handle for further chemical modification or can contribute to binding interactions.[4] Given this precedent, a logical starting hypothesis is that this compound functions as a kinase inhibitor.

Our investigative workflow will therefore be designed to test this hypothesis, identify the specific kinase target(s), and characterize the functional consequences of this inhibition in a cellular context.

Experimental Workflow for Mechanism of Action Confirmation

The following sections detail a self-validating experimental cascade designed to rigorously confirm the mechanism of action of our lead compound.

Stage 1: Broad Target Identification and Validation

The initial phase aims to identify the potential protein targets of this compound. A multi-pronged approach is recommended to ensure comprehensive and robust target identification.

Computational methods can provide initial clues and help prioritize experimental efforts.[5]

  • Protocol:

    • Generate a 3D conformer of this compound.

    • Perform reverse docking against a library of known kinase crystal structures.

    • Analyze the docking scores and binding poses to identify kinases with high predicted affinity.

    • Compare the predicted binding mode with that of known imidazo[1,2-b]pyridazine-based kinase inhibitors.

A broad in vitro kinase screen is a crucial next step to experimentally identify potential targets.

  • Protocol:

    • Select a comprehensive kinase panel (e.g., >400 kinases).

    • Perform initial screening at a single high concentration (e.g., 10 µM) of this compound.

    • Identify "hits" as kinases with >50% inhibition.

    • Follow up with dose-response assays for the identified hits to determine the IC₅₀ values.

This unbiased approach identifies direct targets in a more physiological context.[6]

  • Protocol:

    • Synthesize a derivatized version of this compound with a clickable handle (e.g., an alkyne or azide).

    • Incubate the probe with cell lysates or intact cells.

    • Perform a click reaction to attach a reporter tag (e.g., biotin).

    • Enrich the probe-bound proteins using streptavidin beads.

    • Identify the enriched proteins by mass spectrometry.

G cluster_0 Target Identification cluster_1 Target Validation & Characterization in_silico In Silico Profiling kinase_screen Kinase Panel Screening in_silico->kinase_screen Prioritize biochemical_assays Biochemical Assays (IC50) kinase_screen->biochemical_assays Validate Hits chem_proteomics Chemical Proteomics chem_proteomics->biochemical_assays Validate Hits cell_based_assays Cell-Based Assays (EC50) biochemical_assays->cell_based_assays Confirm Cellular Activity binding_assays Direct Binding Assays (SPR/ITC) cell_based_assays->binding_assays Confirm Direct Interaction G cluster_0 Cell Membrane NGF NGF TRKA_receptor TRKA Receptor NGF->TRKA_receptor Binds & Activates Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K pathways) TRKA_receptor->Downstream_Signaling Phosphorylation Cascade Compound 3-Bromo-2-(trifluoromethyl) imidazo[1,2-b]pyridazine Compound->TRKA_receptor Inhibits Cellular_Response Cell Proliferation & Survival Downstream_Signaling->Cellular_Response Leads to

Caption: Hypothesized signaling pathway inhibition by the compound.

Stage 3: Functional Cellular Assays

The final step is to assess the functional consequences of target inhibition.

  • Protocol: Cell Viability Assay

    • Use a cancer cell line known to be dependent on TRK signaling (e.g., KM12).

    • Treat the cells with a dose range of each compound for 72 hours.

    • Measure cell viability using a suitable method (e.g., CellTiter-Glo®).

    • Calculate the GI₅₀ (concentration for 50% growth inhibition).

  • Data Presentation:

Compoundp-TRKA EC₅₀ (nM)Cell Viability GI₅₀ (nM)
This compoundExperimental DataExperimental Data
Larotrectinib815
Imidazo[1,2-b]pyridazine ComparatorLiterature ValueLiterature Value

Interpretation and Conclusion

By following this structured experimental guide, researchers can systematically and rigorously confirm the mechanism of action of this compound. The comparative data generated will provide a clear understanding of its potency, selectivity, and cellular efficacy relative to established alternatives. A strong correlation between biochemical IC₅₀, cellular EC₅₀, and functional GI₅₀ values would provide compelling evidence that the observed cellular effects are indeed mediated through the inhibition of the identified target kinase. This comprehensive dataset is essential for informed decision-making in any drug discovery and development program.

References

  • ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Retrieved from [Link]

  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Retrieved from [Link]

  • MDPI. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. Retrieved from [Link]

  • Crestone, Inc. (2023). Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Bromoimidazo[1,2-b]pyridazine. Retrieved from [Link]

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  • ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. Retrieved from [Link]

  • PubMed. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic building block, 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine (CAS No. 1260817-66-0) is increasingly utilized in medicinal chemistry and drug development.[1][2] Its unique structure, incorporating both bromine and a trifluoromethyl group, necessitates a rigorous and informed approach to waste management. This guide provides an in-depth, procedural framework for the safe handling and proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our core mission is to empower researchers by providing actionable intelligence that extends beyond product application to encompass the entire lifecycle of a chemical reagent.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is fundamental to its safe management. While comprehensive toxicological data for this specific molecule is not fully elucidated, the available Safety Data Sheets (SDS) for structurally related halogenated imidazopyridazines and pyridines provide a strong basis for a conservative risk assessment. The primary hazards are associated with irritation and potential toxicity, characteristic of many halogenated organic compounds.

Based on data for analogous compounds, the following hazards are anticipated and should be assumed in the absence of specific data.[3][4]

Hazard ClassificationDescriptionPrecautionary Rationale
Skin Irritation Causes skin irritation upon contact.[5]Prolonged or repeated contact can lead to dermatitis. Proper glove selection and lab coat discipline are non-negotiable.
Eye Irritation Causes serious eye irritation.Direct contact can cause significant damage. Chemical splash goggles or a face shield are mandatory.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.Handling of the solid material must be performed in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation.
Environmental Hazard Halogenated organic compounds can be persistent in the environment and are subject to strict disposal regulations.Improper disposal, such as drain disposal, is prohibited as it can lead to long-term environmental contamination.[6]
Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety is paramount. The following PPE is required when handling this compound in any form.

Protection TypeSpecificationStandard/Reference
Eye/Face Protection Tightly fitting chemical safety goggles or a full-face shield.Conforming to EN 166 (EU) or NIOSH (US) standards.[7]
Skin Protection Chemical-resistant nitrile or butyl rubber gloves. A fully-buttoned lab coat is required to prevent skin contact.[8]Gloves must satisfy standards such as EN 374.
Respiratory Protection When handling the solid powder outside of a fume hood or if dust generation is likely, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is necessary.[8]All handling of the solid should ideally occur within a chemical fume hood to eliminate exposure.[9]

The Core Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is governed by its classification as a halogenated organic waste . This classification is critical as it dictates the final disposal method, which is typically high-temperature incineration at a licensed facility, and expressly forbids disposal via landfill or sanitary sewer systems.[6][10][11]

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step in the disposal process. It prevents dangerous chemical reactions and ensures regulatory compliance.

  • Designate a "Halogenated Organic Waste" Stream: Never mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[8] Mixing can complicate the disposal process and significantly increase costs.

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or contaminated solid this compound, along with contaminated items like weighing paper, gloves, and paper towels, should be collected in a designated solid waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a container designated for halogenated liquid waste .[8]

Step 2: Containerization and Labeling
  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are appropriate.[9] Do not use metal containers , which can corrode when in contact with halogenated compounds.[8]

  • Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • List all other components and their approximate percentages (e.g., if in a solvent).

    • The associated hazards (e.g., "Irritant," "Toxic").

    • The date accumulation started.

Step 3: On-Site Accumulation and Storage
  • Secure Storage: Keep the sealed waste container in a designated and secure hazardous waste accumulation area, such as a secondary containment bin within a ventilated cabinet.[9]

  • Location: The storage area should be cool, dry, and away from incompatible materials like strong oxidizing agents.[12]

  • Fume Hood Storage: For liquid waste, temporary storage in a safety cabinet under a fume hood is a best practice.[8]

Step 4: Arranging for Final Disposal
  • Contact EHS: Do not attempt to dispose of the waste yourself. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[8]

  • Documentation: Follow all institutional procedures for waste handover, which may include completing a hazardous waste manifest.

  • Prohibited Actions: Under no circumstances should this chemical or its solutions be disposed of down the drain or allowed to evaporate in a fume hood.[8]

Emergency Procedures: Spill and Decontamination

Accidents require a prepared response to mitigate risk.

  • For a Small Spill (Solid):

    • Ensure you are wearing all required PPE.

    • Gently sweep the solid material to avoid creating dust. Use a dustpan and brush designated for chemical waste.

    • Place the collected material and any contaminated cleaning equipment into the designated solid halogenated waste container.

  • For a Small Spill (Liquid):

    • Absorb the spill with an inert material such as vermiculite, sand, or a chemical sorbent pad.

    • Place the absorbent material into the solid halogenated waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), and wipe with paper towels. Dispose of the towels as solid halogenated waste.[9]

  • For a Large Spill:

    • Evacuate the immediate area.

    • Alert colleagues and notify your institution's EHS or emergency response team immediately.

Disposal Workflow Visualization

The following diagram outlines the procedural logic for the safe disposal of this compound.

G generation Waste Generation (Solid or Liquid) ppe_check Step 1: Don PPE (Gloves, Goggles, Lab Coat) generation->ppe_check segregation Step 2: Segregate Waste Is it Halogenated? ppe_check->segregation non_halogenated Non-Halogenated Waste Stream segregation->non_halogenated No halogenated Halogenated Waste Stream segregation->halogenated Yes container Step 3: Containerize & Label - Use HDPE/Glass Container - Label with Full Name & Hazards halogenated->container storage Step 4: Secure Storage - Designated Accumulation Area - Secondary Containment container->storage ehs_pickup Step 5: EHS Pickup - Schedule Collection - Complete Manifest storage->ehs_pickup

Caption: Disposal workflow for this compound.

References

  • PubChem. 3-Bromoimidazo(1,2-b)pyridazine.[Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[Link]

  • ChemSafety. MSDS of 3-Bromo-2-(trifluoromethyl)pyridine.[Link]

  • UTC Aerospace Systems. SAFETY DATA SHEET: Bromotrifluoromethane (CBrF3) and Methanol.[Link]

  • Xidian. this compound.[Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.[Link]

Sources

Mastering the Unseen Threat: A Guide to Handling 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for human or veterinary use.[1]

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. Yet, with great potential comes the critical responsibility of ensuring the safety of the researchers who handle these compounds. This guide provides a comprehensive, in-depth operational and safety plan for 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine, a heterocyclic compound with significant potential in medicinal chemistry. As a Senior Application Scientist, my aim is to equip you not just with steps to follow, but with the scientific rationale behind them, fostering a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Adversary

The primary known hazards associated with analogues of this compound are skin and eye irritation, with the potential for respiratory irritation.[2][3][6] The trifluoromethyl group may introduce additional, uncharacterized toxicological properties.[3] Therefore, a cautious approach assuming high toxicity is warranted.

Table 1: Hazard Profile based on Analogue Data

Hazard ClassificationDescriptionSource Analogue(s)
Skin IrritationCauses skin irritation upon contact.[2]3-Bromoimidazo[1,2-b]pyridazine
Eye IrritationCauses serious eye irritation.[6]3-Bromo-2-(trifluoromethyl)pyridine
Respiratory IrritationMay cause respiratory irritation if inhaled.[3]3-Bromo-2-(trifluoromethyl)pyridine
Acute Toxicity (Oral)Assumed to be harmful if swallowed.General precaution for novel compounds

The causality behind these hazards lies in the chemical reactivity of the molecule. The bromo- and trifluoromethyl- substituents on the electron-rich imidazo[1,2-b]pyridazine ring system create a molecule that can likely interact with biological macromolecules, leading to irritation and potential toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to prevent exposure.[7] This is not merely a checklist, but a system designed to protect you from known and unknown risks.

Table 2: Mandatory Personal Protective Equipment

Protection TypeSpecific RequirementsRationale and Standard
Eye and Face Protection Tightly fitting safety goggles with side-shields, or a full-face shield.[8][9]Protects against splashes and airborne particles. Must meet ANSI Z87.1 standards.[8]
Skin Protection Chemical-resistant gloves (double-gloving with nitrile or neoprene is recommended). A flame-resistant lab coat.[8][10]Provides a barrier against skin absorption. Given the unknown dermal toxicity, robust protection is essential.
Respiratory Protection All handling of solids and solutions should be conducted within a certified chemical fume hood.[8]A fume hood is the primary engineering control to prevent inhalation of powders or aerosols.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure and accidents. This protocol is designed to be a self-validating system, where each step reinforces the safety of the next.

Preparation and Weighing
  • Designate a Handling Area: All work with this compound must be performed in a designated area within a chemical fume hood.

  • Pre-weighing Checks: Ensure the fume hood is functioning correctly. Have all necessary equipment, including waste containers, within the hood before starting.

  • Weighing: Tare a suitable container. Carefully transfer the required amount of the compound using a spatula. Avoid creating dust. If working with a solution, use a calibrated pipette.

  • Container Sealing: Immediately and securely seal the stock container and the container with the weighed compound.

In-Experiment Handling
  • Solubilization: If preparing a solution, add the solvent to the solid within the fume hood. Ensure the container is capped during any agitation.

  • Transfers: All transfers of the compound, whether solid or in solution, must be conducted within the fume hood.

  • Reaction Monitoring: If the compound is part of a chemical reaction, ensure the reaction apparatus is properly assembled and vented within the fume hood.

Emergency Procedures: Preparing for the Unexpected

Spills

In the event of a spill, remain calm and follow these steps.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Start->Evacuate Assess Assess Spill Size & Location (In/Out of Hood) Evacuate->Assess SmallSpill_InHood Small Spill in Hood: Don Full PPE Assess->SmallSpill_InHood Small & In Hood LargeSpill_Or_OutsideHood Large Spill or Outside Hood: Contact EHS Assess->LargeSpill_Or_OutsideHood Large or Outside Hood Contain_InHood Contain with Absorbent (e.g., Vermiculite) SmallSpill_InHood->Contain_InHood Collect_InHood Collect Waste into Sealed Container Contain_InHood->Collect_InHood Decontaminate_InHood Decontaminate Area Collect_InHood->Decontaminate_InHood Finish Dispose of Waste Report Incident Decontaminate_InHood->Finish LargeSpill_Or_OutsideHood->Finish

Caption: Workflow for handling a chemical spill.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[3] If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

Disposal Plan: Responsible Stewardship from Cradle to Grave

Proper disposal is a critical component of laboratory safety and environmental responsibility.[11][12]

  • Waste Segregation: All materials contaminated with this compound (e.g., pipette tips, gloves, absorbent pads) must be collected as hazardous waste. This is a halogenated organic compound and must be segregated into the appropriate waste stream.[11]

  • Containerization: Use a designated, clearly labeled, and leak-proof container for halogenated organic waste. The container should be kept closed when not in use.[12]

  • Disposal: The sealed waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[12]

By integrating these scientifically grounded safety and handling protocols into your daily workflow, you can confidently advance your research while ensuring the well-being of yourself and your team.

References

  • Chem-Supply. MSDS of 3-Bromo-2-(trifluoromethyl)pyridine. [Link]

  • Cui, S. et al. (2011). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Organisation for the Prohibition of Chemical Weapons. Personal Protective Equipment. [Link]

  • UTC Aerospace Systems. (2017). Safety Data Sheet: Bromotrifluoromethane (CBrF3) and Methanol. [Link]

  • ResearchGate. The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]

  • Syntechem. Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives. [Link]

  • Chemical Safety Facts. Personal Protective Equipment and Chemistry. [Link]

  • University of California, Irvine. Pyridazine. [Link]

  • ResearchGate. Personal protective equipment. [Link]

  • Taylor & Francis Online. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.